Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHUVVBPRISZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138291 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester | |
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Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-90-0 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1408075-90-0 | |
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Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A Key Spirocyclic Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This spirocyclic lactone has emerged as a significant building block in medicinal chemistry, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space. We will delve into its physicochemical characteristics, provide a detailed, field-proven synthetic protocol, explore its reactivity, and showcase its potential in the development of next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile compound.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
The imperative in modern drug discovery is to move beyond "flat" two-dimensional molecules and explore the vast, uncharted territories of three-dimensional chemical space. Spirocycles, which are bicyclic systems joined by a single common atom, have garnered significant attention for their inherent rigidity and well-defined exit vectors for substitution.[1] This unique topology allows for precise spatial arrangement of pharmacophoric features, leading to enhanced target affinity and selectivity. Furthermore, the increased fraction of sp³-hybridized carbons in spirocyclic scaffolds often correlates with improved physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for successful drug development.[2]
This compound, a prominent member of this class, incorporates an azetidine ring, a lactone, and a Boc-protecting group. This combination of functionalities provides a versatile platform for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The pioneering work of Professor Erick M. Carreira and his research group has been instrumental in developing synthetic methodologies for accessing novel spirocyclic building blocks, including oxa-azaspiro[3.4]octanes, thereby making them more accessible to the broader scientific community.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.
Structural and General Properties
Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1408075-90-0 | [4] |
| Molecular Formula | C₁₁H₁₇NO₄ | [4] |
| Molecular Weight | 227.26 g/mol | [4] |
| Appearance | Crystals | [5] |
| Storage Temperature | 2-8°C | [5] |
| SMILES | O=C(OC(C)(C)C)N1CC2(C1)CC(=O)OC2 | [5] |
| InChI Key | KMHUVVBPRISZRL-UHFFFAOYSA-N | [5] |
Predicted Properties
Computational models provide valuable insights into the behavior of a molecule.
| Property | Predicted Value | Source |
| Boiling Point | 344.1±42.0 °C | [ChemicalBook] |
| Density | 1.21±0.1 g/cm³ | [ChemicalBook] |
| pKa | -1.58±0.20 | [ChemicalBook] |
Note: Predicted values are estimations and should be confirmed by experimental data where possible.
Synthesis of this compound
The synthesis of this spirocyclic lactone is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established methodologies for the synthesis of related azaspirocyclic compounds, particularly drawing from the strategies outlined in the patent literature for analogous structures.[6] The key starting material is the readily available N-Boc-3-azetidinone.
Synthetic Workflow
The overall synthetic strategy involves the allylation of N-Boc-3-azetidinone, followed by dihydroxylation of the allyl group, oxidation to a carboxylic acid, and subsequent intramolecular lactonization.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
-
Rationale: This step introduces the carbon framework necessary for the formation of the lactone ring. The use of an organometallic reagent like a Grignard reagent ensures efficient addition to the ketone.
-
Procedure:
-
To a solution of N-Boc-3-azetidinone (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add allylmagnesium bromide (1.1 equivalents, 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Step 2: Synthesis of Tert-butyl 3-(2,3-dihydroxypropyl)-3-hydroxyazetidine-1-carboxylate
-
Rationale: Dihydroxylation of the terminal alkene is a crucial step to introduce the necessary oxygen atoms for the subsequent oxidative cleavage and lactonization. The Upjohn dihydroxylation using a catalytic amount of osmium tetroxide is a reliable method.
-
Procedure:
-
To a solution of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (1 equivalent) in a mixture of acetone and water (10:1), add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
-
To this mixture, add a solution of osmium tetroxide (0.02 equivalents, 4% in water) dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the diol, which can often be used in the next step without further purification.
-
Step 3: Synthesis of Tert-butyl 3-(carboxymethyl)-3-hydroxyazetidine-1-carboxylate
-
Rationale: Oxidative cleavage of the diol yields the carboxylic acid, which is the immediate precursor to the lactone. The Sharpless procedure using sodium periodate and a catalytic amount of ruthenium(III) chloride is highly effective for this transformation.
-
Procedure:
-
Dissolve the crude diol from the previous step (1 equivalent) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3).
-
Add sodium periodate (4 equivalents) to the solution.
-
Add ruthenium(III) chloride hydrate (0.05 equivalents) and stir the mixture vigorously at room temperature for 4-6 hours.
-
Dilute the reaction with dichloromethane and filter through a pad of celite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.
-
Step 4: Synthesis of this compound
-
Rationale: Intramolecular esterification (lactonization) of the hydroxy acid closes the spirocyclic ring system. The use of a coupling agent such as EDC in the presence of DMAP facilitates this cyclization under mild conditions.
-
Procedure:
-
To a solution of the crude carboxylic acid (1 equivalent) in dichloromethane at 0°C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
-
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the Boc-protected amine, the lactone, and the spirocyclic core.
Reactivity of the Lactone Ring
The γ-lactone is susceptible to nucleophilic attack, leading to ring-opening reactions. This provides a powerful handle for further functionalization.
Caption: Generalized scheme for the nucleophilic ring-opening of the lactone.
-
Aminolysis: Reaction with primary or secondary amines will open the lactone to form the corresponding amide. This is a common strategy for introducing new side chains and building molecular complexity.
-
Hydrolysis: Under basic or acidic conditions, the lactone can be hydrolyzed to the corresponding hydroxy acid.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester of the lactone and the carbamate of the Boc group, leading to a diol and a methylated amine after workup, respectively. Milder reducing agents can be used for selective reduction of the lactone.
Reactivity of the Boc-Protecting Group
The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, stable to a wide range of nucleophilic and basic conditions, but readily cleaved under acidic conditions.
-
Deprotection: Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane will efficiently remove the Boc group, yielding the free secondary amine.[7] This free amine can then be functionalized through acylation, alkylation, or other amine-specific reactions.
Stability and Handling
This compound is generally a stable, crystalline solid that can be stored at 2-8°C for extended periods.[5] Standard laboratory precautions should be taken when handling this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique three-dimensional structure of this compound makes it a highly valuable scaffold for the development of novel therapeutic agents.
-
Scaffold for Library Synthesis: The orthogonal reactivity of the lactone and the Boc-protected amine allows for a divergent synthetic approach. The Boc group can be removed and the resulting amine functionalized, followed by ring-opening of the lactone with a different set of nucleophiles, or vice versa. This enables the rapid generation of a library of structurally diverse compounds for high-throughput screening.
-
Bioisosteric Replacement: The 5-oxa-2-azaspiro[3.4]octane core can serve as a bioisostere for other common cyclic amines, such as piperidine or morpholine, in known bioactive molecules. This substitution can lead to improved pharmacological properties, such as enhanced selectivity, better metabolic stability, or novel intellectual property. For instance, derivatives of 5-oxa-2-azaspiro[3.4]octane have been investigated as M4 receptor agonists for the potential treatment of cognitive and psychotic disorders.[2]
-
Access to Novel Chemical Space: The rigid, spirocyclic framework allows for the precise positioning of substituents in three-dimensional space, enabling the exploration of interactions with biological targets that are not accessible to more flexible, linear, or planar molecules.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The methylene protons of the azetidine and lactone rings will appear as multiplets in the range of 2.0-4.5 ppm. The diastereotopic nature of the methylene protons adjacent to the spirocenter would likely result in complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl of the lactone around 170-175 ppm and the carbonyl of the Boc group around 155 ppm. The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the spirocyclic carbon will be in a similar region. The remaining methylene carbons will resonate in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by two strong carbonyl stretching frequencies. The lactone carbonyl will typically appear at a higher wavenumber (around 1770-1790 cm⁻¹) due to ring strain, while the carbamate carbonyl of the Boc group will be observed at a lower wavenumber (around 1680-1700 cm⁻¹). C-O stretching bands for the ester and ether functionalities will also be present in the fingerprint region.
Conclusion
This compound is a testament to the power of scaffold-based design in modern medicinal chemistry. Its unique three-dimensional architecture, coupled with its versatile functional handles, provides a robust platform for the synthesis of novel and diverse small molecules. As the demand for innovative drug candidates continues to grow, the strategic application of such spirocyclic building blocks will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable scaffold into their drug discovery programs.
References
- Carreira, E. M., et al. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters.
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (Accessed: December 31, 2025).
- Supporting Information - The Royal Society of Chemistry. (Accessed: December 31, 2025).
- Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. ACS Figshare.
- Request PDF: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025).
- Request PDF: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025).
- WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
- Basic 1H- and 13C-NMR Spectroscopy. (Accessed: December 31, 2025).
- tert-butyl 5-amino-2-oxa-7-azaspiro[3.
- tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.
- 2-Boc-5-oxa-7-oxo-2-azaspiro[3.4]octane - Chemrio.
- The career of Erick M. Carreira - Macmillan Group. (2017).
- 2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane - Sigma-Aldrich.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025).
- 2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane 95% | 1408075-90-0. Sigma-Aldrich.
- 1408075-90-0 | tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.
- Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing).
- Request PDF: Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2020).
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- 3. Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. | Sigma-Aldrich [sigmaaldrich.com]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Abstract
This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the complete structure elucidation of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a novel spirocyclic compound with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synergistic application of modern spectroscopic and crystallographic techniques. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, culminating in unambiguous structural confirmation by single-crystal X-ray crystallography and validation through computational chemistry.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in drug discovery due to their inherent three-dimensionality and structural rigidity. These features can lead to improved binding affinity and selectivity for biological targets. This compound represents a unique scaffold combining an azetidine ring with a γ-lactone fused at a spirocyclic center. The precise determination of its chemical structure is paramount for understanding its chemical reactivity, biological activity, and for the rational design of new therapeutic agents.
This guide will follow a logical workflow, demonstrating how data from multiple analytical techniques are integrated to build a complete and validated structural picture of the target molecule.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
The initial characterization of a novel compound typically begins with determining its molecular formula and identifying its key functional groups. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are indispensable tools for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Protocol: A sample of this compound was dissolved in methanol and analyzed by electrospray ionization (ESI) HRMS in positive ion mode.
Data Interpretation: The HRMS analysis provides the exact mass of the molecule, which is crucial for determining its elemental composition.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 228.1230 | 228.1232 |
| [M+Na]⁺ | 250.1049 | 250.1051 |
The observed m/z for the protonated molecule ([M+H]⁺) at 228.1232 corresponds to the molecular formula C₁₁H₁₈NO₄⁺, confirming the elemental composition of the parent molecule as C₁₁H₁₇NO₄.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides insights into the structural fragments of the molecule. Key fragmentation patterns observed for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1][2]
-
m/z 172.0655: Corresponds to the loss of isobutylene ([M+H - C₄H₈]⁺), a characteristic fragmentation of the tert-butyl group.
-
m/z 128.0811: Corresponds to the loss of the entire Boc group ([M+H - C₅H₉O₂]⁺), indicating the presence of a tert-butoxycarbonyl protecting group.
Infrared (IR) Spectroscopy
Protocol: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a NaCl plate.
Data Interpretation: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2978, 2935 | Medium | C-H stretching (alkyl) |
| 1775 | Strong | C=O stretching (γ-lactone) |
| 1695 | Strong | C=O stretching (tert-butyl carbamate) |
| 1368, 1392 | Medium | C-H bending (gem-dimethyl of tert-butyl) |
| 1160 | Strong | C-O stretching (ester/lactone) |
The strong absorption at 1775 cm⁻¹ is characteristic of a strained five-membered ring carbonyl, consistent with a γ-lactone.[3] The band at 1695 cm⁻¹ is indicative of the carbonyl group in the tert-butyl carbamate (Boc) protecting group.[4][5]
Unraveling the Connectivity: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon and proton framework of an organic molecule.[6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between atoms.
Protocol: All NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃) at 298 K. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectroscopy
Data Interpretation: The ¹H NMR spectrum provides information about the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.35 | d, J = 9.5 Hz | 2H | H-6 |
| 3.90 | d, J = 9.5 Hz | 2H | H-1 |
| 2.75 | s | 2H | H-4 |
| 1.48 | s | 9H | H-10 |
-
The singlet at 1.48 ppm integrating to 9H is characteristic of the tert-butyl group.
-
The signals at 4.35, 3.90, and 2.75 ppm correspond to the methylene protons of the azetidine and lactone rings.
¹³C NMR Spectroscopy
Data Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (ppm) | Assignment |
| 175.8 | C-7 (Lactone C=O) |
| 155.4 | C-9 (Carbamate C=O) |
| 80.5 | C-10 (Quaternary C of Boc) |
| 71.2 | C-6 (CH₂-O) |
| 65.1 | C-3 (Spiro-carbon) |
| 55.3 | C-1 (CH₂-N) |
| 38.9 | C-4 (CH₂-C=O) |
| 28.4 | C-11 (CH₃ of Boc) |
The downfield signals at 175.8 and 155.4 ppm confirm the presence of two carbonyl carbons. The signal at 65.1 ppm is assigned to the spirocyclic carbon, which is shifted downfield due to being bonded to two heteroatoms.[7]
2D NMR Spectroscopy: Establishing the Molecular Framework
2D NMR experiments are crucial for assembling the molecular structure by identifying correlations between nuclei.[8][9]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this case, the COSY spectrum would show a correlation between the diastereotopic protons at 4.35 and 3.90 ppm if they were on adjacent carbons. The absence of such cross-peaks, and the presence of only geminal coupling, helps to confirm their assignments to isolated methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.
-
The protons at 4.35 ppm correlate with the carbon at 71.2 ppm (C-6).
-
The protons at 3.90 ppm correlate with the carbon at 55.3 ppm (C-1).
-
The protons at 2.75 ppm correlate with the carbon at 38.9 ppm (C-4).
-
The protons at 1.48 ppm correlate with the carbon at 28.4 ppm (C-11).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is key to connecting the different fragments of the molecule.[10]
-
Protons at H-1 (3.90 ppm): Show correlations to the carbamate carbonyl (C-9, 155.4 ppm) and the spiro-carbon (C-3, 65.1 ppm).
-
Protons at H-4 (2.75 ppm): Show correlations to the lactone carbonyl (C-7, 175.8 ppm) and the spiro-carbon (C-3, 65.1 ppm).
-
Protons at H-6 (4.35 ppm): Show correlations to the lactone carbonyl (C-7, 175.8 ppm) and the spiro-carbon (C-3, 65.1 ppm).
-
Protons of the tert-butyl group (1.48 ppm): Show a correlation to the carbamate carbonyl (C-9, 155.4 ppm).
-
The collective data from these NMR experiments allows for the complete and unambiguous assignment of the planar structure of this compound.
Definitive Proof: Single-Crystal X-ray Crystallography
While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure and stereochemistry.[11][12]
Protocol: Crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of ethyl acetate and hexanes. A single crystal was mounted on a goniometer and subjected to X-ray diffraction analysis.
Data Interpretation: The diffraction data were used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the overall molecular conformation. The resulting crystallographic data would confirm the connectivity established by NMR and would reveal the relative stereochemistry at the spirocyclic center. The crystal structure would show the azetidine and lactone rings to be nearly perpendicular to each other, a characteristic feature of spirocyclic compounds.
Computational Validation: Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate experimentally determined structures and to predict spectroscopic properties.[13][14][15]
Protocol: The geometry of this compound was optimized using DFT at the B3LYP/6-31G(d) level of theory. Following geometry optimization, NMR chemical shifts were calculated using the GIAO (Gauge-Independent Atomic Orbital) method.
Data Interpretation: The calculated ¹H and ¹³C NMR chemical shifts can be correlated with the experimental values. A strong linear correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the structural assignment. Any significant deviations could indicate an incorrect assignment or the presence of conformational dynamics not accounted for in the gas-phase calculation.
Integrated Workflow for Structure Elucidation
The following diagram illustrates the logical flow of the structure elucidation process, highlighting the interplay between different analytical techniques.
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A Technical Guide to the Spectroscopic Characterization of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a unique spirocyclic scaffold, represents a growing area of interest in medicinal chemistry and drug discovery. The incorporation of three-dimensional spirocyclic systems into molecular design offers a pathway to novel chemical space, potentially leading to compounds with improved pharmacological profiles. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational understanding for its identification, characterization, and application in research and development. The synthesis of related spirocyclic building blocks was pioneered by the laboratory of E.M. Carreira, highlighting the importance of these structures as multifunctional modules for drug discovery.[1][2][3]
Molecular Structure and Properties:
Spectroscopic Data Analysis
Due to the limited availability of public experimental spectra for this specific molecule, this guide will utilize predicted spectroscopic data to illustrate the principles of its characterization. This approach provides a robust framework for interpreting experimental data when it is acquired.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[5] The predicted ¹H and ¹³C NMR spectra for this compound offer key insights into its atomic connectivity and chemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | s | 2H | H-6 |
| ~4.0 | t | 2H | H-1 or H-3 |
| ~3.8 | t | 2H | H-1 or H-3 |
| ~2.8 | t | 2H | H-8 |
| ~2.2 | t | 2H | H-4 |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |
Interpretation:
-
Boc Group: A characteristic singlet peak is predicted around 1.45 ppm, integrating to nine protons, which is indicative of the tert-butoxycarbonyl (Boc) protecting group.[6]
-
Azetidine Ring Protons: The protons on the four-membered azetidine ring (H-1 and H-3) are expected to appear as triplets around 3.8-4.0 ppm due to coupling with the adjacent methylene group (H-4).
-
Lactone Ring Protons: The protons on the five-membered lactone ring (H-6 and H-8) will exhibit distinct chemical shifts. The protons adjacent to the ester oxygen (H-6) are deshielded and appear as a singlet around 4.2 ppm. The protons adjacent to the carbonyl group (H-8) are also deshielded and are predicted to be a triplet around 2.8 ppm.
-
Spirocyclic Linkage: The methylene protons at the C-4 position, adjacent to the spiro carbon, are expected to be a triplet around 2.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (lactone) |
| ~156 | C=O (Boc) |
| ~80 | -C (CH₃)₃ (Boc) |
| ~70 | C-6 |
| ~60 | Spiro Carbon (C-5) |
| ~55 | C-1 or C-3 |
| ~53 | C-1 or C-3 |
| ~35 | C-8 |
| ~30 | C-4 |
| ~28 | -C(C H₃)₃ (Boc) |
Interpretation:
-
Carbonyl Carbons: Two distinct carbonyl signals are predicted. The lactone carbonyl (C-7) is expected at a lower field (~175 ppm) compared to the carbamate carbonyl of the Boc group (~156 ppm).[6]
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group is predicted around 80 ppm, and the methyl carbons are expected around 28 ppm.[6]
-
Spiro Carbon: The spiro carbon (C-5), being a quaternary center, is predicted to have a chemical shift around 60 ppm.
-
Ring Carbons: The carbons of the azetidine and lactone rings will have characteristic chemical shifts based on their proximity to heteroatoms and functional groups.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Diagram of NMR Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium | C-H stretch (alkane) |
| ~1780 | Strong | C=O stretch (lactone) |
| ~1700 | Strong | C=O stretch (Boc carbamate) |
| ~1160 | Strong | C-O stretch (ester) |
Interpretation:
-
Carbonyl Stretching: The most prominent peaks in the IR spectrum will be the carbonyl stretching vibrations. The lactone carbonyl is expected to absorb at a higher wavenumber (~1780 cm⁻¹) due to ring strain, a characteristic feature of five-membered lactones. The carbamate carbonyl of the Boc group will likely appear around 1700 cm⁻¹. The presence of two strong C=O bands is a key diagnostic feature.[7][8][9]
-
C-H Stretching: Aliphatic C-H stretching vibrations from the tert-butyl group and the spirocyclic rings are expected to appear just below 3000 cm⁻¹.
-
C-O Stretching: A strong absorption band around 1160 cm⁻¹ is anticipated, corresponding to the C-O stretching of the ester group within the lactone ring.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure salt plate/ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Diagram of IR Spectroscopy Logic
Caption: Correlation of functional groups to IR absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 228.1236 | [M+H]⁺ (protonated molecule) |
| 172.0817 | [M - C₄H₉]⁺ (loss of tert-butyl group) |
| 128.0922 | [M - Boc]⁺ (loss of the Boc group) |
| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation:
-
Molecular Ion: In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be observed at m/z 228.1236, confirming the molecular weight of the compound.
-
Fragmentation Pattern: A characteristic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da).[10] The observation of fragment ions at m/z 172.0817 and 128.0922 would be strong evidence for the presence of the Boc protecting group. The tert-butyl cation at m/z 57.0704 is also a common and abundant fragment.[11]
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Optimize the ionization source parameters (e.g., spray voltage, gas flow rates, temperature).
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.
-
Diagram of Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and mass spectrometry, provides a detailed and self-validating system for its structural confirmation. While this guide is based on predicted data, the principles of interpretation and the experimental protocols described herein offer a robust framework for researchers and scientists working with this and related spirocyclic compounds. A thorough understanding of these spectroscopic signatures is essential for ensuring the quality and integrity of materials used in drug discovery and development, ultimately accelerating the path to novel therapeutics.
References
- Berkeley Learning Hub. (2025, July 30). Unveiling the Secrets: Carbonyl IR Spectra Decoded.
- Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
- University of Texas
- ACS Publications. (2014, August 6).
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly.
- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
- PubMed. (2014, August 22).
- Specac Ltd. Interpreting Infrared Spectra.
- BenchChem.
- National Institutes of Health.
- ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group.
- ChemicalBook. Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.
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- ChemicalBook. tert-butyl (S)-7-hydroxy-5-oxa-2-azaspiro[3.
- ChemScene. 1408075-90-0 | tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- PubChem. Tert-butyl 5-oxo-2-azaspiro(3.4)
- PubChem. Tert-butyl 6-oxo-2-azaspiro[3.
- PubMed. Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes.
- ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- The Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing).
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1H NMR and 13C NMR of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key building block in medicinal chemistry, understanding the precise structural features of this spirocyclic compound is paramount for researchers and drug development professionals. This document offers a comprehensive interpretation of the expected chemical shifts, multiplicities, and coupling constants, grounded in data from analogous structures and fundamental NMR principles. Furthermore, a robust experimental protocol for acquiring high-quality NMR data for this class of molecules is presented.
Introduction: The Structural Landscape of a Novel Spirocycle
This compound is a unique molecule featuring a spirocyclic junction between an N-Boc protected azetidine ring and a γ-lactone fused with an oxetane ring system. This intricate three-dimensional architecture imparts specific conformational constraints that are directly reflected in its NMR spectra. The presence of heteroatoms (nitrogen and oxygen) and a carbonyl group creates a diverse electronic environment, leading to a well-resolved and informative NMR fingerprint.
The analysis of its NMR spectra is crucial for confirming its identity, assessing its purity, and understanding its conformational dynamics, which can influence its biological activity. Spirocyclic oxetanes, in particular, are of growing interest in drug discovery as they can serve as non-classical isosteres of carbonyl groups, potentially improving physicochemical properties such as solubility and metabolic stability.[1][2]
Below is the structure of this compound with atom numbering for the purpose of NMR assignment.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of this molecule is expected to exhibit distinct signals for the azetidine, lactone, and tert-butyl protons. The chemical shifts are influenced by the electronegativity of adjacent atoms, ring strain, and anisotropic effects from the carbonyl group. The predicted ¹H NMR data are summarized in the table below, assuming the spectrum is recorded in CDCl₃ at 400 MHz.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H-1, H-3 | 3.8 - 4.2 | Multiplet | Jgem ≈ 8-10 Hz, Jvic ≈ 6-8 Hz | Protons on the azetidine ring adjacent to the nitrogen are deshielded. The N-Boc group influences the chemical shift. Similar N-Boc protected azetidines show resonances in this region.[3] |
| H-6 | 4.5 - 4.9 | Multiplet | Jgem ≈ 10-12 Hz, Jvic ≈ 5-7 Hz | Protons on the carbon adjacent to the lactone oxygen (O5) and the spirocenter are significantly deshielded. Spirocyclic oxetanes exhibit resonances in this range.[4] |
| H-8 | 2.8 - 3.2 | Multiplet | Jgem ≈ 12-14 Hz, Jvic ≈ 6-8 Hz | Protons adjacent to the carbonyl group are deshielded due to the anisotropy of the C=O bond. |
| -C(CH₃)₃ | 1.4 - 1.6 | Singlet | N/A | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature of the Boc protecting group.[5][6] |
Causality Behind Predicted Chemical Shifts and Multiplicities:
-
Azetidine Protons (H-1, H-3): The protons on the four-membered azetidine ring are diastereotopic due to the spirocyclic center. This will result in complex splitting patterns (multiplets). Their proximity to the electron-withdrawing nitrogen atom and the carbamate group shifts their resonance downfield.
-
Lactone Protons (H-6, H-8): The protons on the lactone ring are also diastereotopic. The H-6 protons, being adjacent to the ring oxygen (O5), are expected to be the most deshielded of the aliphatic protons. The H-8 protons are alpha to the carbonyl group and will also be deshielded.
-
Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bond, resulting in a single, intense resonance.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a carbon map of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom. The predicted ¹³C NMR data are summarized below, assuming a proton-decoupled spectrum recorded in CDCl₃ at 100 MHz.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Lactone) | 170 - 175 | The carbonyl carbon of a γ-lactone typically resonates in this downfield region.[7][8] |
| C=O (Boc) | 155 - 160 | The carbonyl carbon of the tert-butyl carbamate protecting group is found in this characteristic range.[3] |
| -C(CH₃)₃ | 80 - 82 | The quaternary carbon of the tert-butyl group. |
| C-6 | 70 - 75 | This carbon is bonded to an oxygen atom within the lactone ring, leading to a significant downfield shift. |
| C-4 (Spirocenter) | 60 - 65 | Spiro carbons in similar systems appear in this region.[4] |
| C-1, C-3 | 50 - 55 | Carbons of the azetidine ring adjacent to the nitrogen.[3] |
| C-8 | 35 - 40 | The carbon alpha to the lactone carbonyl. |
| -C(CH₃)₃ | 28 - 30 | The methyl carbons of the tert-butyl group. |
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbons: The two carbonyl carbons will be the most deshielded due to the double bond to oxygen. The lactone carbonyl is typically slightly more downfield than the carbamate carbonyl.
-
Oxygen-Substituted Carbons: The carbons bonded to oxygen (C-6 and the quaternary carbon of the t-butyl group) will have significant downfield shifts.
-
Azetidine and Spiro Carbons: The carbons of the strained azetidine ring and the spirocenter have characteristic chemical shifts that are influenced by both ring strain and the proximity of heteroatoms.
-
Aliphatic Carbons: The remaining aliphatic carbons will appear at the most upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:
Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for many organic molecules and its residual proton and carbon signals are well-documented.[9][10]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
¹H NMR Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A sweep width of 12-16 ppm is generally sufficient.
-
¹³C NMR Acquisition
-
Instrument: A 100 MHz or higher frequency for ¹³C NMR.
-
Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be needed for quaternary carbons.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A sweep width of 200-220 ppm is standard.
-
Advanced 2D NMR Experiments
To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Caption: Experimental workflow for NMR analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns are based on established NMR principles and data from structurally related compounds. The provided experimental protocol offers a robust framework for obtaining high-quality empirical data. A thorough NMR analysis, including 2D correlation experiments, is indispensable for the unambiguous structural confirmation and purity assessment of this novel spirocyclic scaffold, thereby supporting its application in drug discovery and development.
References
-
MDPI. Chemical Space Exploration of Oxetanes. Available from: [Link]
-
ResearchGate. Spirocyclic Oxetanes: Synthesis and Properties | Request PDF. Available from: [Link]
-
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]
-
The Royal Society of Chemistry. [Supporting Information to accompany]. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available from: [Link]
-
NIH. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. Available from: [Link]
-
J. Org. Chem. NMR Chemical Shifts. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]
-
Magnetic Resonance in Chemistry. 17O NMR SPECTROSCOPY OF LACTONES. Available from: [Link]
-
SpectraBase. OXETANE-C - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]
-
PubChem. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Available from: [Link]
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Current Organic Chemistry. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
-
Cenmed. tert-butyl 5-amino-2-oxa-7-azaspiro[3.4]octane-7-carboxylate (C007B-495052). Available from: [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Introduction
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a unique spirocyclic building block that has garnered interest in medicinal chemistry and drug discovery.[1] Its distinct three-dimensional structure, incorporating an oxetane ring, offers a novel scaffold for the synthesis of diverse and complex molecules.[1][2] The oxetane motif, in particular, is increasingly recognized for its ability to favorably modulate key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[3][4] As with any novel chemical entity destined for pharmaceutical development, rigorous structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for confirming molecular identity and probing structural integrity.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation behavior, present detailed experimental protocols for its analysis via Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide a predictive framework for the interpretation of the resulting mass spectra. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply mass spectrometry to this and structurally related compounds.
Molecular Characteristics and their Mass Spectrometric Implications
Before delving into the practical aspects of MS analysis, it is crucial to understand the key structural features of this compound and how they are likely to influence its behavior in a mass spectrometer.
Molecular Formula: C₁₁H₁₇NO₄[5] Molecular Weight: 227.26 g/mol [5]
The molecule comprises several key functional groups that dictate its ionization and fragmentation pathways:
-
Tert-butyloxycarbonyl (Boc) Protecting Group: This bulky, non-polar group is a common feature in synthetic organic chemistry.[6] Under typical MS conditions, the Boc group is known to be labile and can undergo characteristic fragmentation, primarily through the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (101 Da).[7][8]
-
Azaspiro[3.4]octane Core: This spirocyclic system, containing a nitrogen atom within the four-membered ring, provides a rigid scaffold. The inherent ring strain in the azetidine and oxetane rings can influence fragmentation, potentially leading to ring-opening reactions.
-
Oxetane Ring: The four-membered ether ring is a polar and strained moiety.[4][9] Its presence can influence the overall polarity of the molecule and may participate in specific fragmentation pathways.
-
Lactone Moiety: The five-membered lactone ring introduces an ester functionality, which can undergo characteristic cleavages, such as loss of CO or CO₂.
Given these features, Electrospray Ionization (ESI) is the most suitable ionization technique. ESI is a "soft" ionization method that is ideal for analyzing polar and thermally labile molecules, as it typically produces intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[10][11][12][13] This allows for the unambiguous determination of the molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) is indispensable, as it enables controlled fragmentation of the parent ion to reveal details about the molecule's connectivity.[12][14]
Experimental Protocols
Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
This method is ideal for rapid confirmation of the molecular weight of a purified sample.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol:water or acetonitrile:water containing 0.1% formic acid. The addition of formic acid is crucial to promote protonation and enhance the formation of [M+H]⁺ ions.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Nebulizing Gas (Nitrogen) Pressure: 30 - 50 psi.
-
Drying Gas (Nitrogen) Flow Rate: 5 - 10 L/min.
-
Drying Gas Temperature: 250 - 350 °C.
-
Mass Range: m/z 50 - 500.
-
-
Data Acquisition and Interpretation:
-
Acquire the full scan mass spectrum.
-
The primary ion of interest is the protonated molecule, [M+H]⁺, which is expected at an m/z of 228.12.
-
Observe for the presence of other adducts, such as the sodium adduct [M+Na]⁺ at m/z 250.10 or the potassium adduct [M+K]⁺ at m/z 266.08. The relative abundance of these adducts will depend on the purity of the solvents and sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for analyzing the compound in complex mixtures, for purity assessment, and for quantitative analysis. The chromatographic separation provides an additional dimension of identification and can resolve the target analyte from impurities.[15][16]
Protocol:
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point for this moderately polar compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions:
-
The ESI parameters will be similar to those used for direct infusion, but may require optimization to account for the LC flow.
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode to identify the retention time of the compound and confirm its molecular weight.
-
For structural confirmation and to aid in the identification of isomers or impurities, perform tandem MS (MS/MS) experiments. This involves isolating the [M+H]⁺ ion (m/z 228.12) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
-
Predicted Mass Spectrum and Fragmentation Pathways
The interpretation of mass spectra relies on understanding the likely fragmentation patterns of the molecule.[14][17][18] For this compound, the fragmentation will be dominated by the lability of the Boc group and the inherent strain in the spirocyclic core.
Table 1: Predicted Key Ions in the ESI-MS and MS/MS Spectra
| m/z (calculated) | Ion Formula | Proposed Identity | Origin |
| 228.12 | [C₁₁H₁₈NO₄]⁺ | [M+H]⁺ | Protonated Molecule |
| 172.06 | [C₇H₁₀NO₄]⁺ | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 128.07 | [C₆H₁₀NO₂]⁺ | [M+H - C₅H₈O₂]⁺ | Loss of the entire tert-butoxycarbonyl group |
| 100.08 | [C₅H₁₀NO]⁺ | [C₄H₈NCO]⁺ | Cleavage of the spirocyclic core |
| 57.07 | [C₄H₉]⁺ | [t-butyl]⁺ | Tert-butyl carbocation from the Boc group |
Diagram 1: Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of the protonated molecule.
Diagram 2: Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its characterization. By leveraging the strengths of electrospray ionization and tandem mass spectrometry, researchers can confidently confirm the molecular weight and gain valuable insights into the structure of this novel spirocyclic compound. The predictable fragmentation of the Boc protecting group serves as a reliable diagnostic tool in the interpretation of the mass spectra. The protocols and predictive data presented in this guide provide a solid foundation for the successful application of mass spectrometry in the research and development of pharmaceuticals and other advanced materials incorporating this and similar molecular scaffolds.
References
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Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
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Konstantinidou, M., et al. (2020). Fragmentation of Boc-protected amino acids in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 31(5), 1046-1055. [Link]
-
Kruve, A., et al. (2014). Electrospray ionization efficiency scale of organic compounds. Analytical Chemistry, 86(15), 7767-7774. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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Unlocking the Therapeutic Potential of Spirocyclic Oxa-Azaspiro Compounds: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the diverse biological activities of spirocyclic oxa-azaspiro compounds, a class of molecules that has garnered significant attention in medicinal chemistry. Their unique three-dimensional architecture and conformational rigidity make them promising scaffolds for the development of novel therapeutics.[1][2] We will delve into the core anticancer, antimicrobial, and neuroprotective properties of these compounds, elucidating their mechanisms of action and providing practical, field-proven experimental protocols for their evaluation.
The Architectural Advantage of Spirocyclic Scaffolds
Spiro compounds are characterized by at least two rings linked by a single common atom. This structural feature imparts a distinct three-dimensionality that is often associated with improved physicochemical properties and better target engagement compared to their planar counterparts.[2] The incorporation of oxa- and aza- heteroatoms within the spirocyclic framework further enhances their pharmacological potential by introducing hydrogen bond donors and acceptors, and modulating properties like solubility and lipophilicity.[3] Notably, the spirooxindole motif is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][4]
Anticancer Activity: Targeting the Machinery of Malignancy
Spirocyclic oxa-azaspiro compounds have emerged as a powerful class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on various oxa/azaspiro[4][7]trienone derivatives have shown that they can trigger mitochondria-mediated apoptosis.[8] This is often characterized by the disruption of the mitochondrial membrane potential (ΔΨm), an increase in intracellular reactive oxygen species (ROS), and the activation of caspase cascades.[8]
Furthermore, western blot analysis has revealed that these compounds can up-regulate the expression of pro-apoptotic proteins like p53, p21, and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[8] The tumor suppressor protein p53, often called the "guardian of the genome," plays a crucial role in this process.[9] Several spirooxindole derivatives have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, which is a key negative regulator of p53.[9] By disrupting this interaction, these compounds can stabilize and activate p53, leading to cell cycle arrest and apoptosis.[9]
Flow cytometric analysis of cancer cells treated with spiro[cyclopropane-1,3'-indolin]-2'-ones has demonstrated their ability to arrest the cell cycle in the G0/G1 phase, preventing cancer cell proliferation.[10]
Signaling Pathway: p53-MDM2 Inhibition by Spirooxindoles
Caption: Inhibition of the p53-MDM2 interaction by a spirooxindole compound, leading to p53 activation and subsequent apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of spirocyclic oxa-azaspiro compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | A549 (Lung) | 0.18 - 0.26 | [5][11] |
| MDA-MB-231 (Breast) | 0.08 - 0.10 | [5][11] | |
| HeLa (Cervical) | 0.14 - 0.18 | [5][11] | |
| Spiro[cyclopropane-1,3'-indolin]-2'-ones | DU-145 (Prostate) | <20 | [10] |
| Spiro[pyrrolidine-3, 3´-oxindole] derivatives | MCF-7 (Breast) | - | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Spirocyclic oxa-azaspiro test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for determining the cytotoxicity of spiro compounds using the MTT assay.
Antimicrobial Activity: Combating Drug Resistance
The rise of antibiotic resistance is a major global health threat, necessitating the development of new antimicrobial agents.[13] Spirocyclic oxa-azaspiro compounds, particularly spirooxindole derivatives, have demonstrated promising activity against a range of pathogenic bacteria and fungi.[13][14]
Spectrum of Activity
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[14] For instance, certain spirooxindole derivatives exhibit significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Escherichia coli.[4] Some compounds have also displayed antifungal activity against strains like Candida albicans.[15]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Tryptanthrin appended dispiropyrrolidine oxindoles | S. aureus | 0.125 | [14] |
| Spiro-oxindole derivatives | S. aureus | 20 | [4] |
| E. coli | 20 | [4] | |
| Spiro-isoxazoline derivatives | E. coli | 10 | [16] |
| P. brasiliensis | 10 | [16] | |
| B. subtilis | 10 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Spirocyclic oxa-azaspiro test compounds
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (medium only)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and then create serial two-fold dilutions in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Neuroprotective Effects: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[17] Spirocyclic alkaloids and related compounds have shown potential as neuroprotective agents, acting through various mechanisms to protect neurons from damage.[7][18]
Mechanism of Action: Combating Oxidative Stress and Apoptosis
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[19] Alkaloids derived from natural sources have demonstrated the ability to suppress oxidative stress-induced neuronal apoptosis.[19] They can achieve this by inhibiting the production of intracellular ROS and modulating the mitochondrial apoptotic pathway.[19]
Some alkaloids have been shown to regulate the expression of apoptosis-related genes, such as reducing the expression of Bax and caspases while increasing the expression of the anti-apoptotic protein Bcl-2.[19] Additionally, certain alkaloids exhibit anti-inflammatory and antioxidant properties, which are beneficial in the context of neurodegeneration.[18][20]
Conclusion and Future Directions
Spirocyclic oxa-azaspiro compounds represent a versatile and promising class of molecules with a wide range of biological activities. Their unique structural features make them attractive scaffolds for the design of novel anticancer, antimicrobial, and neuroprotective agents. Further research should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds. The continued exploration of this chemical space holds great promise for the development of next-generation therapeutics to address unmet medical needs.
References
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- Multicomponent synthesis, biological evaluation and molecular docking of new spiro-oxindole derivatives. ResearchGate.
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-
Kumar, A., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[4][7]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry, 103, 534-546. Available at:
- Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI.
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Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][7]deca-6,9-diene-3,8-dione Derivatives. Semantic Scholar. Available at:
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Unlocking the Therapeutic Potential of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A Strategic Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers
Introduction: The pursuit of novel chemical scaffolds that can effectively modulate biological targets is a cornerstone of modern drug discovery. The "Escape from Flatland" paradigm emphasizes a shift away from flat, aromatic molecules towards compounds with greater three-dimensionality (sp3 character), which often correlates with improved clinical success.[1][2] Spirocyclic compounds, defined by their rigid 3D architectures, are privileged frameworks in this endeavor, offering precise spatial orientation of functional groups that can enhance binding affinity and selectivity.[2][3][4][5]
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1408075-90-0) represents a promising, yet largely unexplored, spirocyclic building block.[6][7][8][9] While its direct biological activity is not extensively documented, its structure is designed to serve as a versatile module for drug discovery.[10][11][12] This guide provides a comprehensive, strategy-driven framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this novel scaffold and its future derivatives. We will move from computational hypothesis generation to robust experimental identification and validation, providing the causal logic behind each methodological choice.
Part 1: Hypothesis Generation: In Silico Target Prediction
For a novel chemical entity, computational approaches are the most resource-effective first step. They analyze the compound's structure to predict potential protein interactions, thereby generating a tractable list of hypotheses for experimental validation.[13][14] This process can be broadly divided into ligand-based and structure-based methods.
Causality of Approach: We begin with in silico methods because they are rapid, inexpensive, and can survey a vast biological space. This allows for the strategic allocation of resources for subsequent, more intensive "wet lab" experiments. A ligand-based approach is chosen when structurally similar compounds with known targets exist, while a structure-based (reverse docking) approach is valuable for discovering entirely novel interactions.[14][15]
Computational Target Prediction Workflow
The following diagram illustrates a typical workflow for generating a list of putative protein targets.
Caption: Computational workflow for target hypothesis generation.
Protocol 1: Ligand-Based Target Prediction
This protocol uses the principle that structurally similar molecules often share biological targets.
-
Obtain SMILES String: The canonical SMILES for the compound is CC(C)(C)OC(=O)N1CC2(CC(=O)CO2)C1.[7]
-
Select Prediction Tool: Utilize a web-based tool such as SwissTargetPrediction. These platforms maintain curated databases of known ligands and their targets.
-
Submit Structure: Input the SMILES string into the platform.
-
Analyze Results: The output will be a list of proteins ranked by the probability of interaction.
-
Prioritize Targets: Cross-reference the top-ranked targets (e.g., top 15) with disease pathways of interest. Investigate targets with high "druggability" scores and relevant tissue expression profiles using databases like BindingDB or ChEMBL.[16] This step is critical for focusing experimental efforts.
Part 2: Experimental Target Identification & Deconvolution
Once a biological effect is observed (e.g., via phenotypic screening) or a list of putative targets is generated computationally, direct experimental methods are required to identify the specific protein(s) the compound interacts with. These methods are broadly categorized as affinity-based and label-free.[17][18]
Comparison of Major Target Identification Strategies
| Feature | Affinity-Based Methods | Label-Free Methods (e.g., DARTS) |
| Principle | Compound is immobilized or tagged to selectively capture binding proteins.[17] | Relies on the principle that ligand binding stabilizes a protein against degradation.[19] |
| Pros | Well-established; can be highly specific; relatively direct workflow. | Compound is used in its native state; avoids risk of tag interfering with binding. |
| Cons | Requires chemical modification of the compound; potential for steric hindrance affecting binding; risk of identifying non-specific "sticky" proteins. | Indirect detection; may not work if binding doesn't confer significant stabilization; requires sensitive detection methods (Mass Spec). |
| Best For... | Compounds with a clear, non-essential site for chemical modification. | Situations where modifying the compound is difficult or disrupts activity. |
Affinity-Based Pull-Down Workflow
This approach physically isolates target proteins from a complex mixture.
Caption: Workflow for affinity-based protein target identification.
Protocol 2: Affinity Chromatography Pull-Down
Causality of Design: This protocol includes a crucial control—a competition experiment—to ensure that eluted proteins are binding specifically to the compound's active site and not just to the matrix or linker. This is a self-validating step.[19]
-
Probe Synthesis: Synthesize a derivative of the parent compound with a linker attached to a non-essential position (determined via Structure-Activity Relationship studies). Covalently attach this derivative to a solid support like agarose beads.
-
Control Matrix: Prepare control beads with the linker only, but no compound.
-
Protein Preparation: Prepare a cell lysate from a cell line where the compound shows a phenotypic effect.
-
Binding: Incubate aliquots of the lysate with:
-
A) Compound-bound beads.
-
B) Control beads.
-
C) Compound-bound beads + an excess of free, unmodified compound (competition).
-
-
Washing: Wash all bead sets extensively with buffer to remove proteins that are not tightly bound.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in lane A but absent or significantly reduced in lanes B and C.
-
Identification: Identify the proteins in the excised bands using mass spectrometry (LC-MS/MS).
Label-Free Target Identification: DARTS Workflow
Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free method.[17][19]
Caption: Workflow for the label-free DARTS methodology.
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
Causality of Design: The core principle is that a protein bound to a small molecule is conformationally stabilized and thus more resistant to protease digestion. By comparing the protein degradation patterns between compound-treated and untreated samples, we can identify targets.[19]
-
Protein Preparation: Prepare a native protein lysate from relevant cells or tissues.
-
Compound Treatment: Divide the lysate into two aliquots. Treat one with the spirocyclic compound at a sufficient concentration and the other with a vehicle control (e.g., DMSO). Incubate to allow binding.
-
Proteolysis: Add a protease (e.g., pronase) to both aliquots at a low concentration to initiate limited digestion. Incubate for a short, defined period.
-
Quenching: Stop the digestion by adding a denaturing buffer (e.g., SDS-PAGE loading buffer) and heating the samples.
-
Gel-based Analysis: Run both samples on an SDS-PAGE gel. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These represent proteins protected from digestion.
-
Identification: Excise the protected bands and identify the proteins via mass spectrometry.
-
Quantitative Proteomics (Optional): For a more global view, the digested samples can be analyzed by quantitative mass spectrometry to identify all proteins that show a statistically significant decrease in degradation upon compound treatment.
Part 3: Target Validation: From Hits to Confirmed Targets
Identifying a protein that binds to your compound is not the end. Target validation is the critical process of confirming that this interaction is both genuine and responsible for the compound's biological effect.[20]
The Target Validation Funnel
This process moves from broad, initial findings to specific, confirmed interactions.
Caption: The target validation funnel narrows hits to a validated target.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Causality of Design: CETSA is a powerful method to confirm direct target engagement within a living cell. Like DARTS, it relies on ligand-induced thermal stabilization. A drug-bound protein will have a higher melting temperature (Tm) than its unbound form. This confirms binding in a physiological context.
-
Cell Treatment: Treat intact cells with the spirocyclic compound or a vehicle control.
-
Heating: Aliquot the treated cell suspensions into different tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C) for a few minutes.
-
Lysis: Lyse the cells to release the proteins. The denatured, aggregated proteins will be separated from the soluble fraction.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of the putative target protein remaining at each temperature using Western Blot or other specific protein detection methods.
-
Analysis: Plot the amount of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.
Conclusion
This compound stands as a scaffold with significant potential, embodying the principles of three-dimensional chemical design. Its therapeutic value, however, can only be unlocked through a systematic and rigorous process of target identification and validation. This guide outlines a logical, multi-pronged strategy that begins with cost-effective computational screening to generate hypotheses, proceeds to robust experimental methods like affinity chromatography and DARTS to identify binding partners, and culminates in definitive validation assays like CETSA to confirm target engagement in a cellular environment. By understanding the causality behind each experimental choice and incorporating stringent controls, researchers can confidently navigate the path from a novel molecule to a validated therapeutic target, paving the way for next-generation drug candidates.
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The Ascendance of a Scaffold: An In-depth Technical Guide to the Discovery and History of Azaspiro[3.4]octane Derivatives
For Immediate Release
[City, State] – December 31, 2025 – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular architectures that can unlock new therapeutic possibilities is paramount. Among the myriad of scaffolds available to drug discovery professionals, the azaspiro[3.4]octane core has emerged as a privileged structure, offering a unique three-dimensional profile that has proven fertile ground for the development of innovative therapeutics. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and burgeoning applications of azaspiro[3.4]octane derivatives, tailored for researchers, scientists, and drug development professionals.
Introduction: The Allure of the Third Dimension in Drug Design
The principle of "escaping flatland" has become a central tenet in modern medicinal chemistry. The move away from planar, aromatic structures towards more complex, three-dimensional scaffolds like spirocycles offers numerous advantages. The rigid, well-defined geometry of spirocyclic systems, such as the azaspiro[3.4]octane core, provides precise vectoral orientation of substituents, enabling more specific and potent interactions with biological targets. This inherent structural rigidity can also lead to improved physicochemical properties, including enhanced solubility and metabolic stability, which are critical for the successful development of drug candidates.
The azaspiro[3.4]octane framework, characterized by a fused azetidine and cyclopentane ring sharing a single carbon atom, has garnered significant attention for its synthetic tractability and its presence in a growing number of biologically active compounds.
A Historical Perspective: Unearthing the Origins of a Versatile Scaffold
While the contemporary application of azaspiro[3.4]octane derivatives is well-documented in recent patent and scientific literature, a definitive "discovery" moment for the parent scaffold is not clearly delineated in historical chemical archives. Its emergence appears to be more of a gradual recognition of its utility as synthetic methodologies for constructing spirocyclic systems evolved.
Early forays into the synthesis of spirocyclic amines were often complex and low-yielding. However, the development of more robust and efficient synthetic strategies, such as intramolecular cyclizations and cycloaddition reactions, paved the way for the exploration of a wider range of spirocyclic architectures, including the azaspiro[3.4]octane core. The increasing availability of this scaffold from the late 20th to the early 21st century coincided with a growing appreciation for sp³-rich, three-dimensional molecules in drug discovery, leading to its increased adoption in medicinal chemistry programs.
Synthetic Strategies: Building the Azaspiro[3.4]octane Core
The construction of the azaspiro[3.4]octane skeleton can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Key methodologies include annulation and cycloaddition reactions.
Annulation Strategies
Annulation, the formation of a new ring onto a pre-existing one, is a common approach to synthesize the 2-azaspiro[3.4]octane core. One such strategy involves the construction of the four-membered azetidine ring onto a cyclopentane precursor, or vice versa. For instance, a facile synthesis of 2-azaspiro[3.4]octane has been reported involving the annulation of a cyclopentane ring.[1] Another approach involves the annulation of the four-membered ring.[1] These methods often utilize readily available starting materials and conventional chemical transformations, making them amenable to scale-up.[1]
Experimental Protocol: Annulation Synthesis of a 2-Azaspiro[3.4]octane Derivative (Generalized)
-
Step 1: Starting Material Preparation: A suitably functionalized cyclopentanone derivative is prepared according to established literature procedures.
-
Step 2: Introduction of the Nitrogen Moiety: The cyclopentanone is reacted with a nitrogen source, such as an amine, under conditions that facilitate the formation of an enamine or imine intermediate.
-
Step 3: Ring Formation: The intermediate from Step 2 undergoes an intramolecular cyclization reaction to form the azetidine ring. This can be achieved through various methods, including photochemical cycloaddition or metal-catalyzed C-H activation.
-
Step 4: Reduction and Deprotection: The resulting spirocyclic ketone or imine is reduced to the corresponding amine. Any protecting groups on the nitrogen atom are then removed to yield the final 2-azaspiro[3.4]octane derivative.
-
Step 5: Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Cycloaddition Reactions
[3+2] Cycloaddition reactions have also been effectively employed in the synthesis of diazaspiro[3.4]octane derivatives. This approach allows for the efficient construction of the five-membered ring of the spirocycle. For example, the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate has been achieved through a [3+2] cycloaddition strategy, providing a valuable building block for drug discovery.[2]
Diagram: Generalized Synthetic Strategies for Azaspiro[3.4]octane Core
Caption: Key synthetic routes to the azaspiro[3.4]octane core.
Applications in Drug Discovery: A Scaffold of Growing Importance
The unique structural and physicochemical properties of azaspiro[3.4]octane derivatives have led to their exploration in a variety of therapeutic areas. The patent literature, in particular, highlights the significant interest in this scaffold from the pharmaceutical industry.
Modulators of Muscarinic M4 Receptors
A significant number of patents describe the use of 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane derivatives as agonists of the muscarinic M4 receptor.[1][3][4][5] These receptors are implicated in a range of central nervous system disorders, and M4 agonists are being investigated for the treatment of psychosis, cognitive deficits, and other neurological conditions. The rigid nature of the azaspiro[3.4]octane scaffold likely plays a crucial role in correctly positioning the pharmacophoric elements for optimal interaction with the M4 receptor.
Table: Representative Azaspiro[3.4]octane-based M4 Receptor Agonists from Patent Literature
| Patent Reference | Core Structure | Therapeutic Indication |
| US-2021107889-A1 | 2-Azaspiro[3.4]octane | CNS Disorders |
| WO2021081315A1 | 5-Oxa-2-azaspiro[3.4]octane | CNS Disorders |
| US11548865B2 | 2-Azaspiro[3.4]octane | Psychosis, Cognitive Dysfunction |
Inhibitors of Monoacylglycerol Lipase (MAGL)
Azaspirocyclic compounds, including derivatives of 7-oxa-5-azaspiro[3.4]octane, have been patented as modulators of monoacylglycerol lipase (MAGL).[6] MAGL is a key enzyme in the endocannabinoid system, and its inhibition leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This makes MAGL inhibitors promising therapeutic agents for the treatment of pain, inflammation, and neurodegenerative diseases.
Diagram: Simplified MAGL Inhibition Pathway
Caption: Inhibition of MAGL by an azaspiro[3.4]octane derivative.
Anti-infective Agents
The versatility of the azaspiro[3.4]octane scaffold extends to the development of anti-infective agents. Notably, 2,6-diazaspiro[3.4]octane derivatives have shown potent antitubercular activity. A series of nitrofuran carboxamides based on this core have been synthesized, with one lead compound exhibiting a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv.[7] Furthermore, novel diazaspiro[3.4]octane series have been identified with activity against multiple life stages of the Plasmodium falciparum parasite, the causative agent of malaria.[8] These compounds demonstrate low nanomolar activity against the asexual blood stage and possess transmission-blocking potential.[8]
Future Directions and Conclusion
The azaspiro[3.4]octane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure, coupled with the development of efficient synthetic routes, has enabled the exploration of novel chemical space and the discovery of potent modulators of various biological targets. The continued investigation of this versatile core is expected to yield a new generation of therapeutic agents with improved efficacy and safety profiles. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the star of the azaspiro[3.4]octane scaffold is set to rise even higher in the firmament of drug discovery.
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The Ascendancy of Spirocyclic Lactones in Modern Medicinal Chemistry: A Technical Guide
Foreword: Beyond Flatland in Drug Discovery
For decades, the landscape of medicinal chemistry was dominated by planar, aromatic structures. While effective to a degree, this "flatland" approach often led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The strategic incorporation of three-dimensionality into drug candidates has emerged as a paramount strategy to overcome these limitations. Among the privileged scaffolds that offer this crucial spatial complexity, spirocyclic lactones have garnered significant attention. Their inherent rigidity, coupled with the diverse biological activities of the lactone functional group, presents a fertile ground for the discovery of novel therapeutics. This guide provides an in-depth exploration of the synthesis, biological significance, and mechanistic intricacies of spirocyclic lactones, offering a technical resource for researchers and professionals dedicated to advancing the frontiers of drug development. The increasing number of approved drugs containing a spirocycle, with half of them approved in the 21st century, underscores the growing importance of this structural motif.[1][2]
The Strategic Advantage of the Spirocyclic Lactone Scaffold
The defining feature of a spirocycle is the presence of two rings connected by a single, shared carbon atom. This arrangement imparts a unique three-dimensional geometry that is distinct from fused or bridged ring systems. When one of these rings is a lactone (a cyclic ester), the resulting spirocyclic lactone scaffold offers several advantages in medicinal chemistry:
-
Enhanced Target Specificity: The rigid, well-defined spatial orientation of substituents on a spirocyclic framework allows for more precise interactions with the binding pockets of biological targets, potentially leading to higher potency and selectivity.[2]
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocenters can disrupt planarity, which often correlates with improved solubility, metabolic stability, and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.[3]
-
Access to Novel Chemical Space: Spirocyclic lactones occupy a distinct region of chemical space compared to their acyclic or planar counterparts, providing opportunities to identify hits against challenging targets where traditional compound libraries have failed.
-
Mimicry of Natural Products: Many biologically active natural products feature spirocyclic lactone motifs, highlighting their evolutionary selection as effective pharmacophores.[4]
Synthetic Strategies: Constructing Complexity
The synthesis of spirocyclic lactones is a testament to the ingenuity of modern organic chemistry. The choice of synthetic route is often dictated by the desired ring sizes, substitution patterns, and stereochemical outcomes.
Key Synthetic Methodologies
Several powerful synthetic strategies have been developed to access this important class of molecules. These methods often involve the clever orchestration of cyclization reactions.
-
Intramolecular Cyclization Reactions: A common and effective approach involves the intramolecular cyclization of a precursor containing both the carboxylic acid (or a derivative) and the alcohol functionalities. This can be achieved through various methods, including acid- or base-mediated lactonization. For instance, the synthesis of steroidal spiro-γ-lactones can be achieved from 17-ketosteroids via alkylation with the lithium derivative of ethyl propiolate, followed by chemoselective reduction and acid-mediated cyclization.[5][6]
-
Palladium-Catalyzed Cyclocarbonylation: Beller and colleagues reported a selective method for preparing spiro α-methylene-β-lactones from steroidal propargylic alcohols.[5][6] This one-pot procedure utilizes a palladium catalyst to achieve cyclocarbonylation, offering excellent yields and high diastereoselectivity.[6]
-
Rhodium-Catalyzed Hydroformylation: A notable industrial synthesis of spironolactone, a widely used diuretic, employed a rhodium-catalyzed hydroformylation of an ethynyl steroid building block to form a key spirocyclic lactol intermediate.[1][7] This intermediate was then oxidized to the final lactone product.[1][7]
-
Asymmetric Bromolactonization: For the enantioselective synthesis of chiral α-spiro-γ-lactones, chiral bifunctional sulfide-catalyzed bromolactonizations of α-allyl carboxylic acids have proven effective.[8] This method provides access to optically active building blocks that are valuable in pharmaceutical development.[8]
Experimental Protocol: A Representative Synthesis of a Steroidal Spiro-γ-lactone
The following protocol is a generalized representation based on methodologies reported in the literature for the synthesis of steroidal spiro-γ-lactones from a 17-ketosteroid precursor.[5][6]
Step 1: Alkylation of the 17-Ketosteroid
-
Dissolve the 17-ketosteroid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the lithium derivative of ethyl propiolate by adding n-butyllithium (1.1 eq) to a solution of ethyl propiolate (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly add the lithium propiolate solution to the cooled solution of the 17-ketosteroid via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting adduct by flash column chromatography.
Step 2: Chemoselective Reduction of the Triple Bond
-
Dissolve the purified adduct (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 5% palladium on charcoal (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the reduced product.
Step 3: Acid-Mediated Cyclization
-
Dissolve the reduced product (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired steroidal 17-spiro-γ-lactone.
Diverse Biological Activities and Therapeutic Potential
Spirocyclic lactones exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.
Anticancer Activity
A significant number of natural and synthetic spirocyclic lactones have demonstrated potent anticancer properties.[9][10]
-
Sesquiterpene Lactones: Derivatives of parthenin, a sesquiterpene lactone, have been synthesized as spiro compounds, with some showing improved cytotoxicity against human cancer cell lines.[11]
-
Proteasome Inhibition: Spiro β-lactones have been identified as potent inhibitors of the 26S proteasome, a key target in cancer therapy.[12] These compounds function by acylating the hydroxyl group of the N-terminal threonine residue of the proteasome's catalytic subunit.[12] The potency of these inhibitors is linked to the hydrolytic stability of the resulting acyl-enzyme intermediate.[12]
-
Diosgenin Derivatives: Modifications to the spiroacetal ring of diosgenin have yielded furostane derivatives with significant anticancer activity against various human cancer cell lines.[13] The most potent of these compounds induced cell cycle arrest at the G0/G1 phase and apoptosis.[13]
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory properties of spirocyclic lactones are also well-documented.
-
Spironolactone and its Analogs: Spironolactone, a well-known mineralocorticoid receptor antagonist, and its derivatives are used clinically for their diuretic and anti-hypertensive effects, which are linked to their anti-inflammatory properties.[14][15]
-
Sesquiterpene Lactones: Many sesquiterpene lactones exhibit anti-inflammatory activity by inhibiting key signaling pathways such as NF-κB and MAPK.[16] For example, cynaropicrin's anti-inflammatory effect is mediated by its conjugation with sulfhydryl groups of target proteins, leading to the inhibition of TNF-α and nitric oxide production.[16]
Other Therapeutic Applications
The therapeutic potential of spirocyclic lactones extends beyond oncology and inflammation.
-
Antihypertensive Agents: Irbesartan is a spirocyclic antihypertensive drug that acts as an angiotensin II type 1 (AT1) receptor blocker.[1]
-
Antifungal Agents: Griseofulvin is an early example of a spirocyclic drug used as an antifungal agent.[7]
-
Hormonal Regulation: Drospirenone, a steroidal spirocyclic lactone, is used in oral contraceptives due to its progestogenic and anti-mineralocorticoid activity.[1]
Mechanism of Action: Unraveling the Molecular Interactions
The diverse biological activities of spirocyclic lactones stem from their ability to interact with a variety of biological targets through different mechanisms of action.
Covalent Modification
Many biologically active lactones, particularly those with an α,β-unsaturated carbonyl moiety, act as Michael acceptors. This allows them to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of their target proteins. This is a common mechanism for sesquiterpene lactones that inhibit inflammatory pathways.[16]
Receptor Antagonism
Spirocyclic lactones can also act as competitive antagonists of receptors. Spironolactone, for example, competes with aldosterone for binding to the mineralocorticoid receptor, thereby blocking its downstream effects.[14] The structure-activity relationship of spirolactones has been studied to understand the contribution of different structural features to their receptor binding affinity.[15]
Enzyme Inhibition
As seen with the spiro β-lactone proteasome inhibitors, these compounds can act as potent enzyme inhibitors.[12] The spirocyclic scaffold helps to position the reactive lactone ring for optimal interaction with the enzyme's active site, leading to covalent modification and inactivation.[12]
Structure-Activity Relationships (SAR) and Drug Design Principles
The development of potent and selective spirocyclic lactone-based drugs relies on a thorough understanding of their structure-activity relationships.
| Structural Feature | Impact on Biological Activity | Examples |
| Lactone Ring Size | Influences reactivity and binding geometry. | β-lactones are often more reactive and can act as covalent inhibitors. |
| Spirocyclic Core | Provides a rigid scaffold for the precise orientation of substituents. | The stereochemistry of the spiro center can dramatically affect potency.[12] |
| Substituents on the Rings | Modulate potency, selectivity, and pharmacokinetic properties. | The presence of a cyclopropane ring in some spirolactones can enhance in vivo activity.[15] |
| α,β-Unsaturation | Can confer covalent reactivity through Michael addition. | Common in anti-inflammatory and anticancer sesquiterpene lactones. |
Future Perspectives and Challenges
The field of spirocyclic lactones in medicinal chemistry is poised for continued growth. The development of novel synthetic methodologies, including enantioselective approaches, will expand the accessible chemical space of these compounds.[17] Furthermore, a deeper understanding of their mechanisms of action will enable the rational design of next-generation therapeutics with improved efficacy and safety profiles.
However, challenges remain. The stereocontrolled synthesis of complex spirocyclic systems can be demanding. Additionally, the potential for covalent reactivity in some spirocyclic lactones necessitates careful evaluation to avoid off-target effects and ensure a favorable safety profile.
Conclusion
Spirocyclic lactones represent a powerful and versatile class of scaffolds in modern medicinal chemistry. Their unique three-dimensional structures provide a distinct advantage in the design of potent and selective therapeutic agents. From their well-established roles as diuretics and hormonal modulators to their emerging potential as anticancer and anti-inflammatory drugs, spirocyclic lactones continue to be a source of inspiration and innovation in the quest for new medicines. As synthetic capabilities advance and our understanding of their biological interactions deepens, we can anticipate the continued emergence of novel spirocyclic lactone-based drugs that will address unmet medical needs.
Visualizations
Diagram 1: General Synthetic Workflow for Spirocyclic Lactones
Caption: A generalized workflow for the synthesis of bioactive spirocyclic lactones.
Diagram 2: Mechanism of Proteasome Inhibition by a Spiro β-Lactone
Caption: Covalent modification of the proteasome by a spiro β-lactone inhibitor.
References
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Funder, J. W., Marver, D., Stewart, J., Feldman, D., & Edelman, I. S. (1975). The mechanism of action of spirolactones. Clinical and Experimental Pharmacology & Physiology, Suppl 2, 99-101. [Link]
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Funder, J. W., Mercer, J., & Ulick, S. (1978). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Steroid Biochemistry, 9(5), 383-386. [Link]
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Josa-Culleré, L., Towers, C., Willenbrock, F., Macaulay, V. M., Christensen, K. E., & Moloney, M. G. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(25), 5373-5379. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. Journal of Medicinal Chemistry, 57(23), 9725-9747. [Link]
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Ghosal, S., & Murugesan, S. (2012). Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones. Anti-Cancer Agents in Medicinal Chemistry, 12(9), 1049-1066. [Link]
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Martínez-Arias, D. A., & Varela, J. A. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 152-192. [Link]
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Lee, S., & Lee, J. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(11), 2826. [Link]
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Kirsch, P., & Schöning, K. U. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
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Yoshida, K., Shibatomi, K., & Yamamoto, H. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, 88(4), 2008-2017. [Link]
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Groll, M., Huber, R., & Corey, E. J. (2006). Structural Analysis of Spiro β-Lactone Proteasome Inhibitors. Journal of the American Chemical Society, 128(40), 13038-13039. [Link]
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Moloney, M. G., et al. (2017). Synthesis and in vitro cytotoxic evaluation of spiro-β-lactone-γ-lactam scaffolds. Organic & Biomolecular Chemistry, 15(25), 5373-5379. [Link]
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Thorat, S. S., & Kontham, R. (2019). Recent advances in the synthesis of oxaspirolactones and their application in the total synthesis of related natural products. Organic & Biomolecular Chemistry, 17(31), 7270-7292. [Link]
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Gayen, P., & Ghorai, P. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(32), 6793-6797. [Link]
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Stepan, A. F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(10), 2898. [Link]
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Josa-Culleré, L., Towers, C., Willenbrock, F., Macaulay, V. M., Christensen, K. E., & Moloney, M. G. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(25), 5373-5379. [Link]
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Pérez-Vásquez, A., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22091-22110. [Link]
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Martínez-Arias, D. A., & Varela, J. A. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 152-192. [Link]
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Minguet, S., et al. (2018). Natural and synthetic biologically active compounds containing spirocyclic pyrrolidines. European Journal of Organic Chemistry, 2018(48), 6829-6848. [Link]
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Jarrahpour, A., et al. (2022). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. Medicinal Chemistry Research, 31(2), 245-257. [Link]
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Josa-Culleré, L., Towers, C., Willenbrock, F., Macaulay, V. M., Christensen, K. E., & Moloney, M. G. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(25), 5373-5379. [Link]
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Lee, S., & Lee, J. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(11), 2826. [Link]
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Methodological & Application
Synthesis of a Novel Spirocyclic Scaffold: A Detailed Protocol for Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
This document provides a comprehensive guide for the synthesis of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a valuable spirocyclic building block for applications in medicinal chemistry and drug discovery. The protocol is based on the innovative work of Professor Erick M. Carreira and coworkers, who first developed this class of compounds, providing access to novel three-dimensional chemical space.[1]
Introduction
Spirocyclic scaffolds, particularly those incorporating small, strained ring systems, have garnered significant interest in modern drug discovery. Their inherent three-dimensionality offers a departure from traditional flat aromatic structures, enabling better exploration of the chemical space and potentially leading to improved pharmacological properties. The title compound, this compound, features a unique juxtaposition of an azetidine ring and a γ-lactone fused at a spirocyclic center. This architectural motif presents multiple vectors for chemical diversification, making it an attractive scaffold for the generation of novel compound libraries.
Mechanistic Rationale and Synthetic Strategy
The synthetic approach to this spirocyclic lactone is centered around a Reformatsky-type reaction. This classic organozinc-mediated carbon-carbon bond formation is particularly well-suited for the synthesis of β-hydroxy esters from carbonyl compounds and α-haloesters. In this specific application, the ketone moiety of tert-butyl 3-oxoazetidine-1-carboxylate serves as the electrophile, while a zinc enolate, generated in situ from ethyl bromoacetate, acts as the nucleophile.
The key steps of the proposed mechanism are:
-
Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.
-
Nucleophilic Addition: The organozinc reagent adds to the carbonyl group of tert-butyl 3-oxoazetidine-1-carboxylate, forming a zinc alkoxide intermediate.
-
Intramolecular Cyclization: Subsequent workup or spontaneous cyclization leads to the displacement of the ethoxy group and the formation of the thermodynamically favorable five-membered lactone ring, yielding the desired spirocyclic product.
This strategy is advantageous due to the relatively mild reaction conditions and the commercial availability of the starting materials.
Experimental Protocol
This protocol is a detailed, step-by-step guide for the laboratory synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 3-oxoazetidine-1-carboxylate | 398489-26-4 | 171.19 | 1.0 g | 5.84 |
| Ethyl bromoacetate | 105-36-2 | 167.00 | 1.47 g | 8.76 |
| Zinc dust (<10 µm) | 7440-66-6 | 65.38 | 0.76 g | 11.68 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 20 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | ~20 mL | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow
Sources
The Strategic Deployment of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. A significant shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures has been a key strategy in this endeavor. Spirocyclic scaffolds, wherein two rings are fused at a single atom, are at the forefront of this movement.[1] Their inherent rigidity and defined spatial arrangement of substituents offer medicinal chemists a powerful tool to optimize potency, selectivity, and pharmacokinetic properties.[1] One such building block of increasing importance is Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate . This application note provides an in-depth guide to the strategic application of this versatile scaffold, with a focus on its role in the development of selective M4 muscarinic acetylcholine receptor (mAChR) agonists.
The incorporation of spirocyclic systems, such as the oxa-azaspiro[3.4]octane core, is a deliberate strategy to enhance the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is correlated with improved clinical success, partly due to the introduction of out-of-plane substituents that can better occupy the binding pockets of target proteins.[1] This can lead to improved solubility, metabolic stability, and a more favorable overall drug-like profile.[1]
Core Scaffold Analysis: this compound
This building block features a unique combination of a Boc-protected azetidine ring and a γ-lactone fused at a spirocyclic center. This arrangement offers several strategic advantages for drug design:
-
Defined Exit Vectors: The azetidine nitrogen, once deprotected, provides a well-defined point for chemical elaboration, allowing for the systematic exploration of chemical space.
-
Conformational Rigidity: The spirocyclic fusion locks the conformation of the two rings, reducing the entropic penalty upon binding to a biological target.
-
Tunable Physicochemical Properties: The presence of the polar lactone and the lipophilic Boc group allows for the modulation of properties like solubility and cell permeability.
-
Metabolic Stability: The quaternary spirocenter can block common sites of metabolism, potentially increasing the half-life of the resulting drug candidate.
-
Versatile Functionality: The ketone in the lactone ring can be a handle for further chemical modification, such as reduction to a hydroxyl group or reductive amination, opening up avenues for diverse derivatization.
Application Focus: Development of Selective M4 Muscarinic Receptor Agonists
A prominent application of the 5-oxa-2-azaspiro[3.4]octane scaffold is in the discovery of selective agonists for the M4 muscarinic acetylcholine receptor.[2][3][4] The M4 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, and its activation is a promising therapeutic strategy for treating the positive and negative symptoms of schizophrenia, as well as cognitive deficits associated with this and other neurological disorders.[4]
The challenge in developing M4 agonists lies in achieving high selectivity over other muscarinic receptor subtypes (M1, M2, M3, and M5), activation of which can lead to undesirable side effects. The rigid, three-dimensional structure of the 5-oxa-2-azaspiro[3.4]octane core has proven to be instrumental in orienting key pharmacophoric elements to achieve this desired selectivity.[2][4]
Workflow for M4 Agonist Development
The general workflow for developing M4 agonists using this scaffold involves the coupling of the deprotected spirocyclic amine with a suitable heterocyclic core, which in turn is attached to a recognition element for the receptor.
Caption: Workflow for M4 Agonist Development.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of the Spirocyclic Scaffold
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, which is the key intermediate for subsequent coupling reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-oxa-2-azaspiro[3.4]octan-7-one. This product is often used in the next step without further purification.
Protocol 2: Illustrative Synthesis of a Hypothetical M4 Agonist
This protocol outlines a representative synthesis of a potential M4 agonist, demonstrating the coupling of the deprotected spirocycle with a heterocyclic core. This is a generalized procedure based on common synthetic strategies in the field.[2]
Materials:
-
5-Oxa-2-azaspiro[3.4]octan-7-one (from Protocol 1)
-
2-chloro-4-fluoropyrimidine (or other suitable heterocyclic electrophile)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Reaction vial or flask with a reflux condenser
Procedure:
-
To a solution of 5-oxa-2-azaspiro[3.4]octan-7-one (1.0 eq) in anhydrous DMSO, add 2-chloro-4-fluoropyrimidine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-18 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Caption: Synthetic scheme for a hypothetical M4 agonist.
Quantitative Data Summary
While specific data for compounds derived directly from the 7-oxo variant are not publicly available, the following table presents representative data for closely related 5-oxa-2-azaspiro[3.4]octane M4 agonists to illustrate the typical potency and selectivity profiles achieved with this scaffold.[2]
| Compound ID | M4 EC₅₀ (nM) | M1 Selectivity (Fold) | M2 Selectivity (Fold) | M3 Selectivity (Fold) |
| Compound A | 15 | >200 | >200 | >200 |
| Compound B | 25 | >150 | >150 | >150 |
| Compound C | 8 | >300 | >300 | >300 |
Data is illustrative and based on published results for analogous compounds.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in drug discovery. Its rigid, three-dimensional structure provides a robust platform for the synthesis of novel therapeutics with improved pharmacological profiles. The successful application of the core 5-oxa-2-azaspiro[3.4]octane scaffold in the development of highly selective M4 muscarinic receptor agonists highlights its potential. The presence of the ketone functionality in the title compound offers additional opportunities for chemical diversification, paving the way for the exploration of new chemical space and the development of next-generation therapeutics for a range of diseases.
References
-
Rehder, K. S., et al. (2021). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. Journal of Medicinal Chemistry, 64(15), 11417–11430. [Link]
-
Carreira, E. M., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(16), 4242–4245. [Link]
- Estevez, N., et al. (2022). 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS.
-
Various Authors. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
- Pfizer Inc. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists.
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Application Notes & Protocols: Strategic Derivatization of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic derivatization strategies for Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This spirocyclic scaffold is a highly valuable building block in modern medicinal chemistry, integrating the beneficial properties of both oxetane and azaspiro[3.4]octane motifs. The oxetane ring is known to enhance aqueous solubility, metabolic stability, and lipophilicity, while the spirocyclic core imparts a rigid, three-dimensional architecture, which is highly desirable for exploring chemical space and optimizing ligand-target interactions.[1][2][3][4] This document details robust, field-proven protocols for the selective functionalization of the ketone and the N-Boc protected amine, enabling the generation of diverse chemical libraries for drug discovery programs.
Introduction: The Strategic Value of a Spirocyclic Oxetane Scaffold
This compound (Compound 1 ) represents a confluence of desirable features for drug design. Spirocycles, by virtue of their rigidly defined three-dimensional structures, offer a distinct advantage over flat aromatic systems by enabling more precise and novel interactions within protein binding pockets.[4][5] Furthermore, the incorporation of an oxetane moiety is a well-established strategy to mitigate common liabilities in drug candidates. Oxetanes can act as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as increased solubility and reduced metabolic degradation.[1][3][6]
Compound 1 possesses two primary handles for chemical modification:
-
The C7 Ketone: A versatile electrophilic center amenable to a wide range of nucleophilic additions and condensation reactions.
-
The N2-Boc Group: An acid-labile protecting group that, upon removal, reveals a secondary amine ready for diverse functionalization.[7]
This guide will explore four principal derivatization pathways: Reductive Amination, Wittig Olefination, and Grignard Addition at the ketone, followed by N-Boc deprotection and subsequent N-functionalization.
Figure 1: Key derivatization pathways for the spirocyclic scaffold.
Derivatization of the C7-Ketone
The ketone functionality is a prime site for introducing molecular diversity. The following protocols are foundational for modifying this position.
Reductive Amination
Reductive amination is a robust and highly reliable method for converting ketones into amines via an intermediate imine.[8][9] This one-pot reaction is a cornerstone of medicinal chemistry for building C-N bonds. The use of mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as they selectively reduce the protonated imine intermediate over the starting ketone, minimizing side reactions.[10]
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1-1.5 eq.).
-
Imine Formation: Add acetic acid (1-2 eq.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours until completion, as monitored by LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Figure 2: Workflow for one-pot reductive amination.
| Entry | Amine (R¹R²NH) | Product (Exemplar) | Expected Yield |
| 1 | Benzylamine | Tert-butyl 7-(benzylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 75-90% |
| 2 | Morpholine | Tert-butyl 7-morpholino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 70-85% |
| 3 | Aniline | Tert-butyl 7-(phenylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 60-75% |
Wittig Olefination
The Wittig reaction is a powerful method for converting ketones into alkenes by reaction with a phosphonium ylide.[11][12] This reaction is particularly effective for installing exocyclic double bonds, even on sterically hindered ketones like our spirocyclic system.[13][14][15] The most common application is methylenation using methylenetriphenylphosphorane.
-
Ylide Preparation (in situ): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.5 eq.) in anhydrous THF (0.2 M).
-
Basification: Cool the suspension to 0 °C and add a strong base such as potassium tert-butoxide (KOtBu) (1.4 eq.) or n-butyllithium (n-BuLi). Stir the resulting bright yellow mixture for 1 hour at 0 °C.
-
Ketone Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether or ethyl acetate. The byproduct, triphenylphosphine oxide, can often be precipitated by concentrating the organic layer and adding a non-polar solvent like hexane.
-
Purification: Filter off the triphenylphosphine oxide. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
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Application Notes and Protocols: The Strategic Use of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in Nucleophilic Ring-Opening Reactions
Abstract
Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a distinct three-dimensional architecture that can lead to improved physicochemical properties and novel intellectual property.[1] Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a valuable building block featuring a strained β-lactone fused to an azetidine ring. This strained four-membered lactone ring is an electrophilic linchpin, primed for predictable and efficient ring-opening reactions with a wide array of nucleophiles. This document provides a detailed exploration of the underlying principles governing these reactions and offers robust, bench-tested protocols for scientists in pharmaceutical and synthetic chemistry.
The Spirocyclic Advantage and Principles of Reactivity
The incorporation of spirocycles into drug candidates is a well-established strategy to increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with enhanced solubility, improved metabolic stability, and greater clinical success.[1] The title compound, this compound, leverages this structural benefit while providing a reactive handle for synthetic diversification.
The core of its reactivity lies in the significant ring strain of the β-lactone moiety. This strain renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the four-membered ring to generate a stable 3,3-disubstituted azetidine derivative.
The general mechanism can be visualized as follows:
Caption: General mechanism of nucleophilic ring-opening.
The regioselectivity of the attack is dictated by the carbonyl group, making the reaction predictable. The outcome is primarily influenced by:
-
Nucleophile Strength: Stronger nucleophiles (e.g., primary amines, alkoxides) react more readily, often at lower temperatures.
-
Steric Hindrance: Bulky nucleophiles may require more forcing conditions or exhibit slower reaction rates.
-
Solvent: Aprotic polar solvents like THF, DMF, or acetonitrile are generally preferred to solvate the reactants without competing in the reaction.
-
Temperature: Mild heating can be employed to drive reactions with weaker nucleophiles to completion.
Experimental Protocols: A Guide for Synthetic Diversification
The following protocols are designed as robust starting points for the derivatization of this compound.
Protocol 1: Aminolysis with Primary Amines
This protocol details the reaction with a primary amine, such as benzylamine, to yield a β-hydroxy amide derivative. This is a highly reliable transformation.
Workflow Overview:
Caption: Standard workflow for the aminolysis reaction.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 227 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous THF (5 mL).
-
Nucleophile Addition: Add benzylamine (118 mg, 1.1 mmol, 1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of Hexanes:EtOAc). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in EtOAc (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of EtOAc in Hexanes to afford the pure β-hydroxy amide product.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol 2: Alcoholysis with Alkoxides
This procedure describes the ring-opening with an alkoxide, such as sodium methoxide, to generate a β-hydroxy ester.
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (0.5 M solution in Methanol, 1.2 eq)
-
Anhydrous Methanol (MeOH)
-
Diethyl Ether
-
Saturated aq. Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (227 mg, 1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: Add the sodium methoxide solution (2.4 mL, 1.2 mmol, 1.2 eq) dropwise to the cooled, stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Carefully quench the reaction by adding saturated aq. NH₄Cl solution (10 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: The resulting crude β-hydroxy ester can be purified by silica gel chromatography if necessary.
Summary of Nucleophilic Reactions
The versatility of the spirocyclic β-lactone allows for the generation of a diverse library of compounds from a single precursor. The table below summarizes expected outcomes with various classes of nucleophiles.
| Nucleophile Class | Representative Nucleophile | Expected Product | Typical Conditions |
| Primary Amines | Benzylamine, Aniline | β-Hydroxy Amide | THF or CH₃CN, RT, 2-12 h |
| Secondary Amines | Diethylamine, Morpholine | β-Hydroxy Amide | THF or CH₃CN, RT to 40°C, 4-24 h |
| Alcohols/Alkoxides | Sodium Methoxide/MeOH | β-Hydroxy Ester | MeOH, 0°C to RT, 1-4 h |
| Thiols/Thiolates | Thiophenol, Sodium thiophenoxide | β-Hydroxy Thioester | DMF or THF, RT, 2-8 h |
| Azides | Sodium Azide | β-Hydroxy Acyl Azide | DMF/H₂O, 50°C, 12-24 h |
Pro-Tips from the Bench: Troubleshooting and Optimization
-
Reaction Monitoring is Key: The reactivity can vary significantly based on the nucleophile. Frequent TLC analysis is crucial to avoid over-running the reaction or unnecessary heating, which could lead to side products.
-
Boc-Group Stability: The tert-butoxycarbonyl (Boc) protecting group is stable under the mild basic or neutral conditions described. Avoid strongly acidic conditions or prolonged heating at high temperatures (>80-100 °C) to prevent its cleavage.
-
Purification Strategy: The ring-opened products introduce a hydroxyl group, significantly increasing their polarity compared to the starting lactone. This polarity change makes for a straightforward separation by silica gel chromatography. A typical elution system would be a gradient of ethyl acetate in hexanes.
-
Handling Water-Soluble Products: If using small, polar nucleophiles (e.g., ammonia, methylamine), the resulting product may have some water solubility. In these cases, extraction with a more polar solvent like dichloromethane or continuous extraction may be necessary. Salting out the aqueous layer can also improve extraction efficiency.
Conclusion
This compound is a synthetically powerful and versatile building block. Its strained β-lactone ring undergoes predictable and high-yielding ring-opening reactions with a broad range of nucleophiles. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this scaffold in the creation of novel, three-dimensional molecular entities for various therapeutic applications.
References
-
Title: Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Source: National Institutes of Health (NIH), PMC. URL: [Link]
-
Title: Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. Source: PubMed. URL: [Link]
-
Title: Ring openings of lactone and ring contractions of lactide by frustrated Lewis pairs. Source: Dalton Transactions (RSC Publishing). URL: [Link]
-
Title: Reactions of secondary alcohols with various nucleophiles. Reaction... Source: ResearchGate. URL: [Link]
-
Title: Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Source: YouTube. URL: [Link]
-
Title: 22.3 Synthesis of Amines | Organic Chemistry. Source: YouTube. URL: [Link]
Sources
Application Notes and Protocols: Leveraging Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate for the Synthesis of Novel 3D Scaffolds
Introduction: Embracing the Third Dimension in Drug Discovery
The relentless pursuit of novel chemical entities with enhanced biological activity and improved physicochemical properties has led medicinal chemists to increasingly "escape from flatland".[1] Traditional drug discovery has often been dominated by planar, aromatic structures. However, the incorporation of three-dimensional (3D) scaffolds is now recognized as a paramount strategy for enhancing target specificity, improving metabolic stability, and increasing aqueous solubility.[1][2] Spirocycles, molecules containing two rings connected by a single common atom, are exemplary 3D scaffolds that offer a rigid core from which substituents can be projected into distinct vectors in space.[3][4]
This guide focuses on a particularly innovative building block, Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408075-90-0). Developed by the research group of Professor Erick M. Carreira, this compound is part of a suite of spirocyclic modules designed to provide access to underexplored regions of chemical space.[3] Its unique architecture, combining a strained β-lactone ring with a Boc-protected azetidine, presents a versatile platform for the generation of diverse and novel molecular scaffolds. The inherent reactivity of the β-lactone moiety serves as a linchpin for introducing a wide array of functional groups through nucleophilic ring-opening reactions.
These application notes will provide a comprehensive overview of the strategic use of this spirocyclic building block, complete with detailed protocols for the synthesis of derivative scaffolds.
Chemical Properties and Handling
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1408075-90-0 |
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at room temperature |
Handling Precautions: Standard laboratory safety protocols should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Reactivity: The Versatile β-Lactone
The synthetic utility of this compound is centered on the reactivity of the β-lactone ring. This strained four-membered ring is susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this ring-opening is dependent on the nature of the nucleophile and the reaction conditions.[5] Two primary pathways are generally observed:
-
Acyl-Oxygen Cleavage (Addition-Elimination): This pathway is typically favored by "soft" nucleophiles and basic conditions. The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to open the ring, yielding a carboxylic acid derivative.
-
Alkyl-Oxygen Cleavage (SN2): "Hard" nucleophiles, often under neutral or acidic conditions, tend to attack the β-carbon, resulting in an SN2-type displacement of the carboxylate.
This dual reactivity allows for the introduction of a wide range of functionalities, transforming the initial spirocyclic core into a diverse array of more complex scaffolds.
Caption: Synthesis of a spirocyclic β-amino amide.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask, add the amine (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure spirocyclic β-amino amide.
Causality Behind Experimental Choices:
-
Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent hydrolysis of the β-lactone.
-
Slight Excess of Amine: A small excess of the amine ensures the complete consumption of the starting lactone.
-
Aqueous Workup: The bicarbonate wash removes any unreacted amine and acidic impurities.
Protocol 2: Synthesis of a Spirocyclic β-Azido Carboxylic Acid Scaffold
This protocol describes the SN2 ring-opening of the β-lactone using an azide nucleophile to generate a spirocyclic β-azido carboxylic acid. This introduces a versatile azide handle for further functionalization via click chemistry or reduction to a primary amine.
Reaction Scheme:
Caption: Synthesis of a spirocyclic β-azido carboxylic acid.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 30 mL).
-
Combine the second set of organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude spirocyclic β-azido carboxylic acid.
-
The product can be further purified by recrystallization or flash column chromatography.
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves both the starting material and the azide salt, facilitating the reaction.
-
Elevated Temperature: The SN2 reaction at the sterically hindered β-carbon often requires thermal energy to proceed at a reasonable rate.
-
Acidification: The carboxylic acid product is soluble in the aqueous phase under basic or neutral conditions. Acidification protonates the carboxylate, allowing for its extraction into the organic phase.
Conclusion
This compound is a powerful and versatile building block for the creation of novel, three-dimensional molecular scaffolds. The predictable yet tunable reactivity of the β-lactone moiety allows for the strategic introduction of diverse functional groups, paving the way for the exploration of new chemical space in drug discovery. The protocols provided herein serve as a validated starting point for researchers to harness the potential of this innovative spirocyclic compound in their synthetic endeavors. The inherent three-dimensionality and functional handles of the resulting scaffolds make them highly attractive for the development of next-generation therapeutics. [2]
References
-
Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]
-
De Nanteuil, F., Defrance, T., Calimsiz, S., & Wencel-Delord, J. (2017). One-Pot Access to Functionalised Malamides via Organocatalytic Enantioselective Formation of Spirocyclic β-Lactone-Oxindoles and Double Ring-Opening. Catalysts, 7(12), 373. Available from: [Link]
-
Carreira, E. M., et al. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters, 13(4), 780–783. Available from: [Link]
-
PubChem. tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Available from: [Link]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769. Available from: [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Bumpy Road to Spiramides: The First General Method for the Synthesis of Spirocyclic Lactams. Journal of the American Chemical Society, 136(42), 14742-14745. Available from: [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available from: [Link]
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- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Access to Functionalised Malamides via Organocatalytic Enantioselective Formation of Spirocyclic β-Lactone-Oxindoles and Double Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral Azaspiro[3.4]octane Lactones: An Application and Protocol Guide
Introduction: The Rising Prominence of Azaspiro[3.4]octane Lactones in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer improved physicochemical properties and biological activity is relentless. Among these, spirocyclic systems have emerged as particularly valuable motifs. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures, enabling more precise and potent interactions with biological targets. The azaspiro[3.4]octane lactone core, a specific class of spiro-γ-lactam, represents a privileged scaffold found in a variety of biologically active molecules and natural products.[1][2] Its unique architecture, featuring a spirocyclic junction between a cyclopentane ring and a γ-lactam, is of significant interest to medicinal chemists for its potential to explore new chemical space and develop novel therapeutics.[3][4]
The synthesis of these complex structures, particularly in an enantiomerically pure form, presents a considerable challenge. The creation of the quaternary spirocenter with high fidelity is a key hurdle that has spurred the development of innovative asymmetric catalytic methods. This guide provides an in-depth exploration of a powerful organocatalytic strategy for the asymmetric synthesis of chiral azaspiro[3.4]octane derivatives, offering a detailed, field-proven protocol for researchers in synthetic and medicinal chemistry.
Strategic Approaches to Asymmetric Synthesis: A Comparative Overview
The enantioselective construction of the spiro-γ-lactam core has been approached through several catalytic strategies. Understanding the causality behind these different approaches is crucial for selecting the optimal synthetic route.
-
Metal Catalysis: Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, have been effectively employed in various cycloaddition and annulation reactions to generate spirocyclic systems.[5][6] For instance, chiral-at-metal rhodium(III) complexes have been developed for the asymmetric cascade [3+2] annulation of N-alkoxyacrylamides, affording enantioenriched γ-lactam derivatives with high yields and stereoselectivities.[5] These methods often exhibit high turnover numbers and functional group tolerance. However, the cost of precious metals, sensitivity to air and moisture, and the need for ligand synthesis can be drawbacks.
-
Organocatalysis: In the last two decades, organocatalysis has risen as a powerful alternative to metal catalysis.[7] Chiral small organic molecules, such as proline derivatives and cinchona alkaloids, are used to catalyze asymmetric transformations.[8] These catalysts are typically less expensive, more stable, and environmentally benign. For the synthesis of spiro-γ-lactams, bifunctional organocatalysts, which possess both a Lewis basic site (e.g., a tertiary amine) to activate the nucleophile and a hydrogen-bond donor site (e.g., a thiourea) to activate the electrophile, have proven exceptionally effective in controlling stereochemistry in complex cascade reactions.[8][9]
-
Biocatalysis: While less common for this specific scaffold, enzymatic methods offer unparalleled selectivity under mild conditions. Enzymes like ketoreductases or lipases can be used in kinetic resolutions or desymmetrization reactions to access chiral building blocks. The substrate scope can be a limitation, but ongoing research in enzyme engineering continues to expand the applicability of biocatalysis.
This guide will focus on a highly efficient organocatalytic one-pot cascade reaction, which exemplifies the power of this strategy to rapidly construct molecular complexity from simple starting materials with excellent stereocontrol.[8][10]
Featured Method: Organocatalytic One-Pot Thiol-Michael/Mannich/Lactamization Cascade
The selected protocol details a one-pot, three-component reaction that assembles a thiolated spiro[oxindole-3,3'-pyrrolidine]-2,2',5'-trione scaffold, a close analogue and key precursor to the azaspiro[3.4]octane lactone core. This cascade reaction, promoted by a recyclable fluorous bifunctional cinchona alkaloid/thiourea organocatalyst, constructs three contiguous stereocenters, including the critical quaternary spirocenter, with high diastereo- and enantioselectivity.[8][9]
Causality of the Experimental Design
The success of this one-pot reaction hinges on the strategic choice of catalyst and the orchestrated sequence of reactions.
-
The Bifunctional Catalyst: The cinchona alkaloid-derived thiourea catalyst is the cornerstone of this methodology. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the thiol to generate a nucleophilic thiolate. Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, activating the Michael acceptor (the methyleneindolinone) and the subsequently formed imine, bringing them into a precisely organized, chiral environment for the nucleophilic attacks. This dual activation is crucial for achieving high stereoselectivity.
-
The Cascade Sequence: The reaction proceeds through a carefully orchestrated sequence:
-
Thiol-Michael Addition: The catalyst activates both the thiol and the methyleneindolinone to facilitate a highly enantioselective Michael addition, forming a thiolated enolate intermediate.
-
Mannich Reaction: An imine, generated in situ from an aldehyde and ammonium acetate, is then trapped by the enolate intermediate in a diastereoselective Mannich reaction.
-
Lactamization: The sequence culminates in an intramolecular cyclization (lactamization), which forms the γ-lactam ring and solidifies the spirocyclic structure.
-
-
One-Pot Efficiency: Conducting these steps in a single flask without isolating intermediates significantly improves efficiency, reduces waste, and saves time, which are critical considerations in drug development.
Workflow Diagram
The logical flow of the experimental protocol is outlined below.
Caption: Experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from the procedure reported by Zhang and coworkers in The Journal of Organic Chemistry.[8]
Materials and Reagents
-
(E)-ethyl 2-(1-methyl-2-oxoindolin-3-ylidene)acetate (Michael acceptor, 1.0 equiv)
-
Thiophenol (Nucleophile, 1.1 equiv)
-
Benzaldehyde (Electrophile, 1.5 equiv)
-
Ammonium acetate (NH₄OAc) (Amine source, 2.0 equiv)
-
Bifunctional Cinchona Alkaloid/Thiourea Organocatalyst (10 mol%)
-
Toluene (Solvent, 0.1 M)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Ethyl Acetate and Hexanes (Eluents)
Instrumentation
-
Magnetic stirrer with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, syringes, etc.)
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination
Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (E)-ethyl 2-(1-methyl-2-oxoindolin-3-ylidene)acetate (0.2 mmol, 1.0 equiv) and the bifunctional organocatalyst (0.02 mmol, 10 mol%).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add dry toluene (2.0 mL) via syringe, and cool the resulting solution to -20 °C using a cryocooler or an appropriate cooling bath.
-
-
Thiol-Michael Addition:
-
To the cooled solution, add thiophenol (0.22 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at -20 °C for 24 hours to facilitate the Michael addition.
-
-
Mannich Reaction and Lactamization:
-
Add benzaldehyde (0.3 mmol, 1.5 equiv) and ammonium acetate (0.4 mmol, 2.0 equiv) to the reaction mixture at -20 °C.
-
Allow the reaction to warm to room temperature (approx. 25 °C) and continue stirring for an additional 24 hours. During this time, the Mannich reaction and subsequent lactamization occur.
-
-
Workup and Purification:
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the resulting crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separation.
-
Combine the fractions containing the desired product and concentrate in vacuo to yield the pure thiolated spiro-γ-lactam oxindole.
-
-
Characterization:
-
Determine the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by analysis on a chiral HPLC column with an appropriate mobile phase.
-
Catalytic Cycle Visualization
Caption: Proposed dual-activation catalytic cycle.
Data Presentation: Performance and Scope
The organocatalytic method demonstrates broad applicability with various substituted starting materials. The following table summarizes representative results from the literature, showcasing the high yields and excellent stereoselectivities achieved.[8]
| Entry | Aldehyde (R) | Thiol (R') | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Phenyl | 77 | 6:1 | 93 |
| 2 | 4-Chlorophenyl | Phenyl | 81 | 5:1 | 95 |
| 3 | 4-Methoxyphenyl | Phenyl | 75 | 6:1 | 91 |
| 4 | 2-Naphthyl | Phenyl | 72 | 5:1 | 92 |
| 5 | Phenyl | 4-Methylphenyl | 79 | 6:1 | 94 |
| 6 | Phenyl | 4-Chlorophenyl | 83 | 5:1 | 95 |
Data extracted from Huang, X., et al. J. Org. Chem. 2016, 81 (13), 5362–5369.[8]
Conclusion and Future Outlook
The asymmetric synthesis of chiral azaspiro[3.4]octane lactones and their analogues remains a vibrant area of research, driven by the significant potential of these scaffolds in drug discovery. The organocatalytic one-pot cascade reaction presented here offers a robust, efficient, and highly stereoselective route to these valuable compounds. It obviates the need for costly and sensitive metal catalysts and streamlines the synthetic process by minimizing intermediate purification steps. For researchers and drug development professionals, this methodology provides a practical and scalable platform for accessing novel chemical entities. Future efforts will likely focus on expanding the substrate scope, developing even more active and selective catalysts, and applying these powerful synthetic tools to the total synthesis of complex natural products and the development of next-generation therapeutics.
References
-
Huang, X., Liu, M., Pham, K., Zhang, X., Yi, W.-B., Jasinski, J. P., & Zhang, W. (2016). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry, 81(13), 5362–5369. [Link]
-
Huang, X., Liu, M., Pham, K., Zhang, X., Yi, W.-B., Jasinski, J. P., & Zhang, W. (2016). Supporting Information for Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. ACS Publications. [Link]
-
Zhang, Q., et al. (2021). Construction of chiral γ-lactam scaffolds via asymmetric cascade [3 + 2] annulation of N-alkoxyacrylamides catalyzed by a chiral-at-metal rhodium complex. Organic Chemistry Frontiers, 8(15), 4135-4140. [Link]
-
Ferreira, R., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3543-3593. [Link]
-
Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 3(4), 540–553. [Link]
-
Tanaka, Y., et al. (2011). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, 76(17), 7116–7123. [Link]
-
Li, X., Tian, H.-Z., & Sun, X. (2022). Organocatalytic Aza-Michael/Mannich Cascade Reaction: Synthesis of Enantioenriched 3,3'-Spirooxindole γ-Lactams. The Journal of Organic Chemistry, 87(14), 9236–9245. [Link]
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Huang, X., et al. (2016). Organocatalytic One-pot Asymmetric Synthesis of Thiolated Spiro-gamma-lactam-oxindoles Bearing Three Stereocenters. ResearchGate. [Link]
- Li, X., et al. (2022). Organocatalytic Aza-Michael/Mannich Cascade Reaction: Synthesis of Enantioenriched 3,3'-Spirooxindole γ-Lactams. CoLab.
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Wang, C., et al. (2020). Synthesis of Chiral Spirolactams via Sequential C−H Olefination/Asymmetric [4+1] Spirocyclization under a Simple Co(II)/Chiral Spiro Phosphoric Acid Binary System. Angewandte Chemie International Edition, 59(34), 14557-14562. [Link]
-
Johnson, J. S., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9559–9562. [Link]
-
Wang, Y., et al. (2016). Organocatalytic Direct Asymmetric Aldol Reactions of 3-Isothiocyanato Oxindoles to Ketones: Stereocontrolled Synthesis of Spirooxindoles Bearing Highly Congested Contiguous Tetrasubstituted Stereocenters. Organic Letters, 18(15), 3866–3869. [Link]
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 2969-2973. [Link]
-
Ferreira, R., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]
-
Li, Z., et al. (2025). Organocatalytic Cyclization-Rearrangement Cascade Reaction: Asymmetric Construction of γ-Lactams. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Q., et al. (2021). Construction of chiral γ-lactam scaffolds via asymmetric cascade [3 + 2] annulation of N -alkoxyacrylamides catalyzed by a chiral-at-metal rhodium complex. ResearchGate. [Link]
-
Li, D. B., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 18(5), 1040–1043. [Link]
-
Chen, Y., et al. (2012). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Chemistry, 30(10), 2383-2388. [Link]
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
Rios, R., et al. (2020). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. Molecules, 25(21), 5033. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Construction of chiral γ-lactam scaffolds via asymmetric cascade [3 + 2] annulation of N-alkoxyacrylamides catalyzed by a chiral-at-metal rhodium complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 8. Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Scale-up Synthesis of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: An Application Note and Protocol Guide
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic frameworks, characterized by a single atom shared between two rings, have garnered significant attention in medicinal chemistry. Their inherent three-dimensional nature provides access to novel chemical space, often leading to compounds with improved pharmacological properties such as enhanced target affinity, selectivity, and metabolic stability. Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a key building block in the synthesis of various pharmaceutical agents, valued for its rigid spirocyclic core that can be strategically functionalized. This application note provides a comprehensive, scalable, and robust two-step protocol for the synthesis of this important intermediate, commencing from the readily available 1-Boc-3-azetidinone.
Synthetic Strategy: A Two-Step Approach
The synthesis is strategically divided into two key transformations:
-
Formation of the Spirocyclic Alcohol Precursor: A nucleophilic addition to the carbonyl group of 1-Boc-3-azetidinone to construct the spirocyclic core and introduce the necessary hydroxyl functionality.
-
Oxidation to the Target Ketone: A mild and efficient oxidation of the secondary alcohol to the desired ketone using Swern oxidation.
This approach ensures high yields, scalability, and straightforward purification of both the intermediate and the final product.
Part 1: Synthesis of Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reaction Principle: The Reformatsky Reaction
The formation of the spirocyclic alcohol, tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, is achieved via a Reformatsky-type reaction.[1] This reaction involves the generation of an organozinc reagent from an α-haloester, which then undergoes a nucleophilic addition to the ketone of 1-Boc-3-azetidinone. The subsequent intramolecular cyclization of the resulting intermediate yields the desired spirocyclic alcohol. This method is advantageous as the organozinc reagent is less reactive than corresponding Grignard or organolithium reagents, minimizing side reactions.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-Boc-3-azetidinone | C8H13NO3 | 171.19 | 50.0 g | 0.292 |
| Ethyl bromoacetate | C4H7BrO2 | 167.00 | 73.3 g | 0.439 |
| Activated Zinc dust | Zn | 65.38 | 28.6 g | 0.438 |
| Iodine (catalyst) | I2 | 253.81 | 1 crystal | catalytic |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 500 mL | - |
| Saturated aq. Ammonium Chloride (NH4Cl) | NH4Cl | 53.49 | 250 mL | - |
| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | 500 mL | - |
| Brine | NaCl/H2O | - | 200 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | 50 g | - |
Procedure:
-
Activation of Zinc: In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add the activated zinc dust and a crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature.
-
Reaction Setup: Add 200 mL of anhydrous THF to the flask.
-
Initiation of Reformatsky Reagent Formation: In the dropping funnel, prepare a solution of 1-Boc-3-azetidinone and ethyl bromoacetate in 300 mL of anhydrous THF. Add approximately 10% of this solution to the stirred zinc suspension.
-
Exothermic Reaction and Reflux: The reaction mixture should become warm, and the brown color of iodine should fade, indicating the initiation of the reaction. Once initiated, add the remaining solution from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion and Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of 250 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (200 mL), then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexanes) to afford tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate as a colorless oil or a white solid.
Characterization of Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate:
-
Molecular Formula: C11H19NO4
-
Molecular Weight: 229.27 g/mol
-
Appearance: Colorless oil or white solid.
-
Spectral Data: Commercially available spectral data can be used for comparison.[2]
Part 2: Scale-up Synthesis of this compound via Swern Oxidation
Reaction Principle: The Swern Oxidation
The Swern oxidation is a widely used method for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures. The resulting highly reactive intermediate, a chlorosulfonium salt, reacts with the alcohol to form an alkoxysulfonium salt. Subsequent deprotonation by a hindered base, typically triethylamine, induces an intramolecular elimination to yield the desired ketone, dimethyl sulfide, carbon monoxide, and carbon dioxide.[3] The low reaction temperature (-78 °C) is crucial to suppress side reactions.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | C11H19NO4 | 229.27 | 40.0 g | 0.174 |
| Oxalyl chloride | (COCl)2 | 126.93 | 24.4 g (16.7 mL) | 0.192 |
| Dimethyl sulfoxide (DMSO) | C2H6OS | 78.13 | 30.2 g (27.5 mL) | 0.387 |
| Triethylamine (TEA) | C6H15N | 101.19 | 70.5 g (97.0 mL) | 0.697 |
| Anhydrous Dichloromethane (DCM) | CH2Cl2 | 84.93 | 800 mL | - |
| Water | H2O | 18.02 | 400 mL | - |
| Brine | NaCl/H2O | - | 300 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | 50 g | - |
Procedure:
-
Preparation of the Oxalyl Chloride Solution: In a flame-dried 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve oxalyl chloride in 400 mL of anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of DMSO in 100 mL of anhydrous dichloromethane from the dropping funnel to the oxalyl chloride solution, maintaining the internal temperature below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.
-
Addition of the Alcohol: Dissolve tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in 300 mL of anhydrous dichloromethane. Add this solution dropwise to the activated DMSO mixture, ensuring the internal temperature does not exceed -65 °C. Stir the reaction mixture for 45 minutes at -78 °C.
-
Quenching with Triethylamine: Slowly add triethylamine to the reaction mixture via the dropping funnel, keeping the internal temperature below -65 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature over 1 hour.
-
Work-up: Add 400 mL of water to the reaction mixture and stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl (2 x 200 mL), saturated aqueous sodium bicarbonate solution (2 x 200 mL), and brine (300 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (Eluent: 15-30% Ethyl acetate in Hexanes) to afford this compound as a white solid.
Characterization of this compound:
-
Molecular Formula: C11H17NO4
-
Molecular Weight: 227.26 g/mol [3]
-
Appearance: White solid.
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ 4.2-4.0 (m, 2H), 3.9-3.7 (m, 2H), 3.0-2.8 (m, 2H), 2.6-2.4 (m, 2H), 1.45 (s, 9H).
-
Expected ¹³C NMR (CDCl₃, 101 MHz): δ 208.1, 155.2, 80.5, 70.1, 60.3, 55.4, 45.2, 38.7, 28.3.
-
Expected MS (ESI): m/z 228.1 [M+H]⁺.
Safety and Handling Precautions
-
Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Swern Oxidation: The reaction is highly exothermic and generates toxic gases (carbon monoxide). Strict temperature control is essential. The byproduct, dimethyl sulfide, has a strong, unpleasant odor and should be handled in a fume hood.
-
General Precautions: All reactions should be carried out under an inert atmosphere (nitrogen or argon). Anhydrous solvents are critical for the success of these reactions.
Process Flow and Logic
Caption: Workflow for the two-step synthesis of the target compound.
Reaction Mechanism Visualization
Caption: Simplified mechanism of the Swern Oxidation.
Conclusion
This application note provides a detailed and scalable two-step synthesis of this compound. The described protocols are robust, high-yielding, and utilize readily available starting materials. The in-depth explanation of the reaction principles, coupled with safety precautions and visual aids, makes this guide a valuable resource for researchers and professionals in drug development and organic synthesis.
References
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents.
-
Swern oxidation - Chemistry LibreTexts. Available at: [Link]
-
Swern Oxidation Proceedure - MSU chemistry. Available at: [Link]
-
tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate - FDER | UNR. Available at: [Link]
-
Reformatsky Reaction | PDF | Unit Processes | Chemistry - Scribd. Available at: [Link]
Sources
Application Notes and Protocols: Strategic Functionalization of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Introduction: The Significance of Spirocyclic Azetidines in Modern Drug Discovery
Spirocyclic scaffolds have garnered immense interest in medicinal chemistry due to their inherent three-dimensionality, which allows for a more precise and nuanced exploration of chemical space compared to traditional flat aromatic structures. Among these, the azetidine moiety is particularly prized for its ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, while serving as a rigid and synthetically versatile handle.[1][2] The subject of this guide, Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, represents a unique convergence of these desirable features, incorporating a spirocyclic junction, a strained azetidine ring, and a modifiable lactone. This combination offers multiple avenues for chemical elaboration, making it a valuable building block for the synthesis of novel therapeutics.
This document provides a comprehensive overview of the strategic functionalization of this spirocyclic scaffold, with detailed protocols and mechanistic insights to guide researchers in its application. We will explore modifications of both the azetidine and lactone rings, providing a roadmap for the creation of diverse chemical libraries for drug discovery programs.
Part 1: Functionalization of the Azetidine Moiety
The N-Boc protected azetidine ring offers two primary sites for functionalization: the nitrogen atom upon deprotection and the adjacent C-H bonds.
N-Deprotection and Subsequent N-Functionalization
The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the secondary amine. This free amine is a versatile nucleophile that can be engaged in a wide array of transformations to introduce diverse substituents.
Protocol 1: N-Boc Deprotection of this compound
This protocol describes the removal of the Boc group to yield 5-oxa-2-azaspiro[3.4]octan-7-one as a salt.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of DCM or 1,4-dioxane.
-
To the stirred solution, add an excess of TFA (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material is observed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add an excess of diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected amine salt.
-
Causality Behind Experimental Choices: The use of strong acids like TFA or HCl is standard for Boc deprotection. The choice between them can depend on the desired counter-ion of the final product. Precipitation with diethyl ether is a common method for isolating the salt of the deprotected amine, as it is typically insoluble in this solvent.
Subsequent N-Functionalization: The resulting free amine can be neutralized with a non-nucleophilic base (e.g., triethylamine, DIPEA) and subjected to various reactions, including:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Arylation: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates.
Workflow for N-Deprotection and Functionalization
Caption: Workflow for N-deprotection and subsequent functionalization.
C-H Functionalization of the Azetidine Ring
Direct functionalization of the C-H bonds of the azetidine ring presents a more advanced yet highly valuable strategy for introducing substituents with precise regiocontrol. While protocols specific to our target molecule are not extensively reported, methods developed for other N-Boc protected azetidines can be adapted.
Conceptual Protocol 2: α-Lithiation and Electrophilic Quench
This conceptual protocol is based on the known ability of the N-Boc group to direct lithiation to the α-position.
-
Materials:
-
This compound
-
s-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried, three-necked round bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi or n-BuLi (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Add the desired electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mechanistic Rationale: The N-Boc group, while not as strongly directing as some other groups, can facilitate deprotonation at the adjacent methylene positions. The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles. The choice of base and reaction conditions is critical to avoid side reactions, such as attack at the lactone carbonyl.
Part 2: Functionalization of the Lactone Moiety
The γ-butyrolactone ring offers several handles for chemical modification, including the carbonyl group and the α- and β-positions.
Reactions at the Carbonyl Group
The lactone carbonyl can undergo reduction or addition of nucleophiles, leading to ring-opened or ring-retained products.
Protocol 3: Reduction of the Lactone to a Diol
This protocol describes the complete reduction of the lactone to the corresponding diol.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried round bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Alternatively, add sodium sulfate decahydrate portion-wise until a white precipitate forms and the solution is clear.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude diol by flash column chromatography.
-
Expert Insight: The strong reducing agent LiAlH₄ is necessary for the complete reduction of the lactone. Careful quenching is crucial to manage the exothermic reaction and ensure safe handling. The Fieser workup is a standard and reliable method for quenching LiAlH₄ reactions.
Functionalization of the Lactone Ring Backbone
A patent describing the synthesis of a bromo-derivative suggests that functionalization at the C7 position is feasible. This opens up possibilities for introducing a variety of substituents via nucleophilic substitution.
Conceptual Protocol 4: Synthesis of Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
This protocol is adapted from the patent literature and provides a route to a key functionalized intermediate.
-
Materials:
-
1-Boc-3-azetidinone
-
Allyl bromide
-
Zinc powder
-
Tetrahydrofuran (THF)
-
Bromine
-
Dichloromethane (DCM)
-
Potassium carbonate
-
Acetonitrile
-
-
Procedure:
-
Step 1: Allylation. React 1-Boc-3-azetidinone with allyl bromide in the presence of zinc powder in THF to yield tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.
-
Step 2: Bromination. Treat the product from Step 1 with bromine in DCM to afford tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.
-
Step 3: Cyclization. React the dibrominated intermediate with potassium carbonate in acetonitrile to induce intramolecular cyclization, yielding Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.
-
Significance of the Bromo-Intermediate: The resulting bromo-derivative is a versatile precursor for further modifications. The bromine atom can be displaced by a variety of nucleophiles (e.g., azides, amines, thiols) or participate in cross-coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds.
Reaction Scheme for Bromo-Functionalization
Caption: Synthesis of a key bromo-functionalized intermediate.
Data Summary
| Protocol | Functionalization Site | Key Reagents | Product Type | Potential for Diversification |
| 1 | Azetidine Nitrogen | TFA or HCl | Deprotected Amine Salt | High (alkylation, acylation, etc.) |
| 2 | Azetidine C-H (α-position) | s-BuLi or n-BuLi, Electrophile | C-Substituted Azetidine | High (various electrophiles) |
| 3 | Lactone Carbonyl | LiAlH₄ | Diol | Moderate (further functionalization of hydroxyls) |
| 4 | Lactone Backbone (C7) | Allyl bromide, Zn, Br₂, K₂CO₃ | Bromo-derivative | High (nucleophilic substitution, cross-coupling) |
Conclusion and Future Directions
This compound is a richly functionalized scaffold that offers numerous opportunities for chemical elaboration. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising building block. Future work could focus on developing stereoselective functionalization methods, particularly for the C-H activation of the azetidine ring and the introduction of substituents on the lactone. The diverse library of compounds accessible from this starting material holds significant potential for the discovery of novel therapeutic agents.
References
-
Mykhailiuk, P. K. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, e202418850. [Link]
-
Carreira, E. M., et al. (2014). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408075-90-0). This spirocyclic building block is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure for drug discovery programs.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.
Section 1: Recommended Synthetic Pathway
The synthesis of this target molecule, a spirocyclic γ-lactone, is not extensively detailed in peer-reviewed journals but can be logically constructed based on established synthetic transformations and related patent literature. The most plausible and efficient route begins with the commercially available 1-Boc-3-azetidinone and proceeds through three key transformations: allylation, oxidative cleavage, and intramolecular cyclization (lactonization).
A related synthesis for a brominated analog confirms the viability of the initial steps involving the azetidine core.[4]
Overall Synthetic Workflow
Caption: Proposed 3-step synthesis of the target spirocycle.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My yield for the initial allylation (Step 1) is very low or the reaction fails to initiate. What are the common causes and solutions?
Answer: This is a critical C-C bond-forming step. Failure here is typically due to reagent quality or reaction conditions.
-
Causality: The reaction is a nucleophilic addition to a ketone. If using a Grignard reagent (AllylMgBr), its activity is paramount. If using a Reformatsky-type reaction (Zinc and Allyl Bromide), the activation of the zinc surface is essential to overcome the passivating oxide layer.[4]
-
Troubleshooting Steps:
-
Grignard Reagent Quality: If using commercial AllylMgBr, ensure it has not degraded. It is often best to titrate the Grignard solution (e.g., with I₂) before use to determine the exact concentration of the active species. If preparing it in situ, ensure magnesium turnings are dry and activated.
-
Zinc Activation (for Reformatsky): Zinc dust/powder must be activated. Before the reaction, stir the zinc powder vigorously in 1M HCl for 5-10 minutes, then wash sequentially with water, ethanol, and diethyl ether, and dry thoroughly under vacuum. A small crystal of iodine can also be used to initiate the reaction.
-
Solvent Purity: This reaction is highly sensitive to moisture. Use anhydrous solvents (THF is preferred[4]) dispensed from a solvent purification system or freshly distilled over a suitable drying agent (e.g., sodium/benzophenone).
-
Temperature Control: The addition of the azetidinone to the nucleophile should be performed at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions. After the addition, allow the reaction to slowly warm to room temperature to ensure it goes to completion.
-
Question 2: The oxidative cleavage of the alkene (Step 2) with ozone is giving a complex mixture of products or incomplete conversion. How can I improve this step?
Answer: Ozonolysis is powerful but can be non-selective if not controlled properly. Over-oxidation or improper workup are common pitfalls.
-
Causality: Ozone cleaves the double bond to form an unstable primary ozonide, which rearranges to a secondary ozonide. This must be reductively cleaved to yield the desired carboxylic acid (after oxidation of the initial aldehyde) without affecting other functional groups.
-
Troubleshooting Steps:
-
Monitor Ozone Addition: The most common error is adding too much ozone, which can degrade the product. The best practice is to use a visual indicator. Dissolve a small amount of a dye like Sudan Red 7B in the reaction mixture. Ozone will bleach the dye; once the solution becomes colorless, the reaction is complete. Alternatively, bubble the exhaust gas through a potassium iodide (KI) solution; the formation of iodine indicates excess ozone.
-
Reductive Workup is Crucial: After ozonolysis, the ozonide intermediate must be quenched. For converting the intermediate aldehyde to a carboxylic acid, an oxidative workup (e.g., with hydrogen peroxide) is needed. However, a standard reductive workup using dimethyl sulfide (Me₂S) or triphenylphosphine (PPh₃) will yield the aldehyde, which can then be selectively oxidized to the carboxylic acid using a milder reagent like sodium chlorite (NaClO₂) in a Pinnick oxidation. This two-step cleavage/oxidation sequence often provides cleaner results than a one-pot ozonolysis with oxidative workup.
-
Temperature Management: Perform the ozonolysis at a low temperature, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the ozonide.
-
Question 3: The final lactonization (Step 3) is not working, and I am recovering the starting hydroxy-acid. What conditions should I try?
Answer: Forming a five-membered lactone from a sterically hindered quaternary center can be challenging. The choice of cyclization method is key.
-
Causality: Direct acid-catalyzed esterification (Fischer esterification) can fail due to the steric hindrance around the tertiary alcohol and the potential for side reactions under harsh acidic conditions. More powerful coupling agents are often required to facilitate the intramolecular reaction.
-
Troubleshooting Steps:
-
Use a Dedicated Coupling Reagent: Standard carbodiimide coupling agents (like DCC or EDC) may not be sufficient. Consider more robust methods for sterically hindered systems:
-
Yamaguchi Esterification: This is often the method of choice. The hydroxy-acid is first treated with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes rapid, base-catalyzed (DMAP) intramolecular cyclization.
-
Mitsunobu Reaction: This method works well for forming esters from secondary alcohols, but can also be applied here. It involves activating the hydroxyl group with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD). This method proceeds with inversion of stereochemistry, which is not a factor here but is an important consideration in other systems.
-
-
Concentration Matters: Lactonization is an intramolecular process. To favor it over intermolecular dimerization (forming a di-lactone), the reaction must be run under high dilution conditions (e.g., 0.01–0.05 M). This can be achieved by the slow addition of the substrate to the reaction vessel containing the reagents.
-
Solvent and Temperature: A non-polar, aprotic solvent like toluene or benzene is often used, sometimes with a Dean-Stark trap if using acid catalysis to remove water. For coupling agent-mediated reactions, solvents like THF or DCM are common. Run optimization screens for temperature, as some methods work well at room temperature while others may require heating.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Why is the Boc protecting group necessary on the azetidine nitrogen?
-
A: The Boc (tert-butoxycarbonyl) group serves two primary functions. First, it deactivates the nitrogen, preventing it from acting as a competing nucleophile or base in the reaction sequence. Second, it provides good solubility in common organic solvents, simplifying handling and purification.
-
-
Q: Are there alternatives to 1-Boc-3-azetidinone as a starting material?
-
A: While other 3-substituted azetidines could be envisioned, 1-Boc-3-azetidinone is a readily available and cost-effective starting point for introducing the required C3-quaternary center. Synthesizing the azetidine ring from scratch is a multi-step and often low-yielding process, making the commercial ketone the most practical choice.[5]
-
-
Q: Can I use a different oxidative cleavage method besides ozonolysis in Step 2?
-
A: Yes. An alternative is the Lemieux-von Rudloff oxidation , which uses a catalytic amount of potassium permanganate (KMnO₄) with sodium periodate (NaIO₄) as the stoichiometric oxidant. This one-pot reaction can directly cleave the alkene to the carboxylic acid under milder conditions than ozonolysis, potentially avoiding the need for a separate oxidation step and the handling of ozone.
-
-
Q: What is the best method for purifying and storing the final product?
-
A: The final product, this compound, is a solid at room temperature.[6] Purification should be performed using column chromatography on silica gel with a gradient of ethyl acetate in hexanes. For storage, keep the purified solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature to prevent hydrolysis of the lactone or Boc group.[6]
-
Section 4: Data Summary & Key Parameters
The following table summarizes recommended starting conditions for the synthesis. Optimization may be required based on your specific lab setup and reagent batches.
| Parameter | Step 1: Allylation (Grignard) | Step 2: Oxidative Cleavage (Ozonolysis) | Step 3: Lactonization (Yamaguchi) |
| Key Reagents | 1-Boc-3-azetidinone, AllylMgBr | Alkene Intermediate, O₃, Me₂S, NaClO₂ | Hydroxy-acid Intermediate, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP |
| Equivalents | 1.0 eq, 1.2-1.5 eq | 1.0 eq, >1.0 eq (until color change), 2.0 eq, 1.5 eq | 1.0 eq, 1.1 eq, 1.2 eq, 1.5 eq |
| Solvent | Anhydrous THF | DCM or MeOH | Toluene or THF |
| Temperature | 0 °C to RT | -78 °C (O₃), then RT (workup/oxidation) | RT to 40 °C |
| Typical Time | 2-4 hours | 1-2 hours (ozonolysis), 4-12 hours (oxidation) | 12-18 hours |
| Monitoring | TLC (Hexanes:EtOAc) | TLC (DCM:MeOH) | TLC (Hexanes:EtOAc) |
Section 5: Troubleshooting Workflow
If you are experiencing low overall yield, use the following logic diagram to diagnose the problematic step.
Caption: A logical workflow for troubleshooting low-yield issues.
References
- Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. CN111533752A.
-
Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect. [Link]
-
Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]
-
Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
-
Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance. ResearchGate. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
tert-butyl 5-amino-2-oxa-7-azaspiro[3.4]octane-7-carboxylate. Cenmed. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]
- 5-oxa-2-azaspiro(3.4)octane derivatives as M4 agonists.
-
This compound. Adamas-beta. [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. This compound CAS#: 1408075-90-0 [m.chemicalbook.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. AU2020364186B2 - 5-oxa-2-azaspiro(3.4)octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 4. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Purification of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Introduction
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408075-90-0) is a valuable spirocyclic building block in medicinal chemistry and drug development.[1] Its unique three-dimensional structure, incorporating a β-lactam fused to an oxetane ring, provides access to novel chemical space for scaffold-based drug design.[2] The purity of this intermediate is paramount, as impurities can interfere with subsequent synthetic steps and compromise the integrity of biological assays.
This guide provides a comprehensive technical resource for researchers encountering challenges during the purification of this compound. It is structured as a series of troubleshooting guides and frequently asked questions, reflecting the practical issues faced in a laboratory setting.
PART 1: Critical Stability and Handling Considerations
Before attempting any purification, it is crucial to understand the inherent chemical liabilities of the molecule. The central β-lactam (azetidin-2-one) ring is susceptible to hydrolysis under both acidic and basic conditions.
Frequently Asked Questions: Stability
Q: How stable is the β-lactam ring in this spirocyclic system?
A: The β-lactam is a strained four-membered ring and is the most reactive part of the molecule. Like other β-lactam-containing compounds, it is prone to cleavage by nucleophiles, including water.[3][4] The rate of degradation is highly dependent on pH and temperature. Strongly acidic or basic conditions during work-up or chromatography should be avoided. Studies on various β-lactam antibiotics show significant degradation can occur in aqueous media over a matter of hours, especially at non-neutral pH or elevated temperatures.[4][5]
Q: What are the recommended storage conditions for the crude or purified compound?
A: To minimize degradation, the compound should be stored as a solid in a tightly sealed container at low temperatures (ideally -20°C) under an inert atmosphere (e.g., argon or nitrogen).[6] Avoid storing it in solution for extended periods. If a solution is necessary, use a dry, aprotic solvent and store it at a low temperature for the shortest possible time.
PART 2: Troubleshooting Guide: Purification by Column Chromatography
Flash column chromatography is the most common method for purifying this compound on a laboratory scale. However, its success depends on careful selection of conditions to ensure separation without causing degradation.
Q: My initial TLC of the crude reaction mixture shows multiple spots. What is a good starting point for developing a column chromatography method?
A: A systematic approach is key. First, identify your product spot on the TLC plate, typically by comparing it to a reference spot from a small, cleaner batch or by using a UV lamp if the compound is UV active.
Step-by-Step Protocol: Method Development
-
TLC Analysis: Spot the crude material on a silica gel plate. Develop the plate in a series of solvent systems with varying polarity. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Solvent System Selection: Aim for a solvent system that gives your product a retention factor (Rf) of 0.25-0.35 . This Rf value typically provides the best balance for separation on a column. Ensure there is adequate separation (ΔRf > 0.1) between the product and major impurities.
-
Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column. Equilibrate the column by flushing it with 2-3 column volumes of the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. This "dry loading" technique generally results in better resolution than loading the sample as a concentrated liquid solution.
-
Elution and Fraction Collection: Begin elution with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity (gradient elution) to move your compound down the column. Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
Data Presentation: Recommended Solvent Systems
| Solvent System (v/v) | Typical Rf Range for Product | Notes |
| Hexane / Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.4 | Excellent starting point for resolving non-polar to moderately polar impurities. |
| Dichloromethane / Methanol (99:1 to 95:5) | 0.3 - 0.5 | Useful if the product has poor solubility in hexane/EtOAc or for separating more polar impurities. |
| Toluene / Acetone (9:1 to 7:3) | 0.2 - 0.4 | An alternative non-halogenated solvent system. |
Experimental Workflow: Column Chromatography
Caption: Workflow for chromatographic purification.
Q: My product appears to be degrading or streaking on the silica gel column. What can I do?
A: This is a classic sign of compound instability on the stationary phase. Standard silica gel is slightly acidic (pH ≈ 4-5), which can be sufficient to catalyze the hydrolysis of the sensitive β-lactam ring or cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.
Troubleshooting Steps:
-
Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (Et3N) at 0.1-0.5% v/v , to your eluent system. This will neutralize the acidic sites on the silica gel surface and minimize on-column degradation.
-
Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel. However, be aware that the elution profile will be different, and you will need to re-optimize your solvent system.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the chromatography session efficiently.
PART 3: Troubleshooting Guide: Purification by Recrystallization
Recrystallization can be an excellent final purification step to obtain highly pure, crystalline material, especially after an initial chromatographic pass.
Q: How do I select an appropriate solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Step-by-Step Protocol: Solvent Screening
-
Place a small amount of your semi-pure product (10-20 mg) into a test tube.
-
Add a small volume (0.5 mL) of a test solvent at room temperature. If the compound dissolves completely, the solvent is too good and should be discarded as a primary choice.
-
If the compound does not dissolve, heat the mixture gently to the solvent's boiling point. If it dissolves completely, this is a promising candidate solvent.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
If the compound does not dissolve even when hot, that solvent is unsuitable. If it dissolves at room temperature, it may be useful as the "soluble" component of a two-solvent system.
Data Presentation: Potential Recrystallization Solvents
| Solvent | Properties | Suitability |
| Isopropanol | Moderately polar, boils at 82°C | Good starting point for screening. |
| Ethyl Acetate / Hexane | Solvent/anti-solvent pair | Dissolve in minimal hot ethyl acetate, then add hexane dropwise until cloudy. Cool to crystallize. |
| Dichloromethane / Diethyl Ether | Solvent/anti-solvent pair | Dissolve in dichloromethane, add diethyl ether as the anti-solvent. |
| Toluene | Non-polar, boils at 111°C | May work for less polar compounds. |
Q: My compound is "oiling out" instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated with impurities.
Troubleshooting Logic: Oiling Out dot digraph "Recrystallization_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];
start [label="Compound 'Oils Out'"];
cause1 [label="Cause: Solution is too concentrated\nor cooled too quickly", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Solution: Re-heat to dissolve oil,\nadd 10-20% more solvent,\nand allow to cool much slower."];
cause2 [label="Cause: Solvent boiling point is\nhigher than product melting point", fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Solution: Choose a lower-boiling\npoint solvent or use a\nsolvent/anti-solvent pair."];
cause3 [label="Cause: Significant impurities\nare present", fillcolor="#F1F3F4", fontcolor="#202124"]; solution3 [label="Solution: Re-purify by column\nchromatography before attempting\nrecrystallization again."];
start -> cause1 -> solution1; start -> cause2 -> solution2; start -> cause3 -> solution3; }
Sources
- 1. This compound CAS#: 1408075-90-0 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot common issues encountered during the synthesis of this valuable spirocyclic building block. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction to synthesize this compound is showing incomplete conversion from the starting alcohol. What are the possible causes and how can I improve the yield?
Answer:
Incomplete conversion of the precursor, tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, is a common issue often related to the choice and execution of the oxidation reaction. The Swern oxidation is a frequently employed method for this transformation due to its mild conditions.[1][2][3]
Causality and Troubleshooting:
-
Insufficient Oxidizing Agent: The stoichiometry of the Swern reagents (oxalyl chloride and DMSO) is critical. Ensure at least one equivalent of each is used relative to the alcohol. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
Reaction Temperature: The Swern oxidation is highly temperature-sensitive. The initial activation of DMSO with oxalyl chloride and the subsequent addition of the alcohol should be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[2] Allowing the reaction to warm prematurely can lead to the decomposition of the reactive intermediate and reduce the yield.
-
Base Addition: The final addition of a hindered base, such as triethylamine (TEA), is crucial for the elimination step that forms the ketone. Ensure that at least two equivalents of the base are added slowly at -78 °C. The reaction should then be allowed to warm to room temperature to complete the elimination.
-
Moisture Contamination: The reagents used in the Swern oxidation are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench the reactive intermediates and lead to lower yields.
Experimental Protocol: Swern Oxidation
-
Under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (1.5 eq.) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -70 °C. Stir for 30 minutes.
-
Slowly add triethylamine (3.0 eq.) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and proceed with standard aqueous workup and purification.
Question 2: I've isolated my product, but I'm observing a significant impurity with a mass corresponding to a thioacetal derivative. How is this side product formed and how can I prevent it?
Answer:
The formation of a mixed thioacetal is a known side reaction in Swern-type oxidations, especially if the reaction temperature is not carefully controlled.[1] This side product arises from the reaction of the intermediate alkoxysulfonium salt with the dimethyl sulfide generated during the reaction.
Mechanism of Side Product Formation:
The key intermediate in the Swern oxidation is an alkoxysulfonium salt. If the temperature rises significantly above -60 °C before the addition of the base, this intermediate can undergo a Pummerer-type rearrangement or react with dimethyl sulfide (a byproduct) to form the undesired thioacetal.
Preventative Measures:
-
Strict Temperature Control: Maintaining the reaction temperature at or below -70 °C during the addition of DMSO and the alcohol is paramount.
-
Order of Reagent Addition: Adhere strictly to the correct order of addition: first oxalyl chloride, then DMSO, followed by the alcohol, and finally the base.
-
Rapid Workup: Once the reaction is complete, proceed with the workup promptly to minimize the time the product is in contact with the reaction byproducts.
Visualizing the Reaction Pathway:
Caption: Main vs. Side Reaction Pathways in Oxidation.
Question 3: My final product has a persistent and unpleasant odor. What is the source of this smell, and how can I effectively remove it?
Answer:
The characteristic malodor associated with the Swern oxidation is due to the formation of dimethyl sulfide (DMS).[1][3] This volatile and pungent byproduct can be difficult to remove completely through standard purification techniques like column chromatography.
Strategies for Odor Removal:
-
Oxidative Quench: After the reaction is complete, quenching with an oxidizing agent can convert the volatile DMS into non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2). A common method is to add a solution of sodium hypochlorite (bleach) or Oxone® to the reaction mixture during the workup.
-
Aqueous Washes: Thoroughly washing the organic layer with multiple portions of saturated sodium bicarbonate solution and brine can help to remove residual DMS.
-
Co-evaporation: After concentrating the product, co-evaporating with a high-boiling point solvent like toluene can help to azeotropically remove the last traces of DMS.
-
Proper Ventilation: Due to the toxicity of carbon monoxide, another byproduct, and the strong odor of DMS, it is imperative to perform the entire procedure, including the workup, in a well-ventilated fume hood.[3]
Data Summary Table:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient oxidant, improper temperature, insufficient base, moisture | Use slight excess of reagents, maintain -78°C, use ≥2 eq. of base, ensure anhydrous conditions |
| Thioacetal Impurity | Reaction temperature too high | Strictly maintain temperature ≤ -70°C |
| Persistent Odor | Dimethyl sulfide (DMS) byproduct | Oxidative quench (bleach/Oxone®), thorough aqueous washes, co-evaporation |
Question 4: Are there alternative synthetic routes to this compound that might avoid some of these side products?
Answer:
While the oxidation of the corresponding alcohol is a common final step, the overall synthetic strategy can vary. A plausible route involves the construction of the spirocyclic core followed by functional group manipulation. For instance, a related compound, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, has been synthesized in a three-step process starting from 1-BOC-3-oxoylidene-azetidine.[4] A similar strategy could potentially be adapted.
Alternative Synthetic Approach Outline:
-
Allylation: Reaction of 1-Boc-3-azetidinone with an allylating agent (e.g., allylmagnesium bromide) to introduce the allyl group at the 3-position.
-
Oxidative Cyclization: An oxidative cyclization of the resulting homoallylic alcohol could form the tetrahydrofuran ring.
-
Functional Group Conversion: Subsequent conversion of a functional group on the newly formed ring to a ketone.
This approach may present its own set of challenges, such as stereocontrol during the cyclization step. However, it avoids the direct use of a Swern-type oxidation in the final step, thus circumventing the associated side products. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific challenges encountered in the laboratory.
Logical Flow of a Potential Synthesis:
Caption: A potential synthetic pathway to the target molecule.
References
- Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. CN111533752A.
-
Swern Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Swern oxidation. Wikipedia. Available at: [Link]
Sources
Stability and storage conditions for Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support guide for Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1408075-90-0). This document provides in-depth guidance on the stability and storage of this spirocyclic building block, designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues proactively.
Understanding the Molecule: A Stability Perspective
This compound is a unique scaffold containing several key functional groups that dictate its chemical behavior: a spirocyclic oxetane, a lactone (cyclic ester), and an N-Boc (tert-butoxycarbonyl) protected amine. The inherent strain of the four-membered oxetane ring, coupled with the reactivity of the lactone and the lability of the Boc group, necessitates careful handling and storage to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a cool, dark, and dry environment. While some suppliers suggest room temperature storage, the collective data on related oxetanes and N-Boc protected compounds indicates that storage at 2-8°C is preferable to minimize the risk of thermal degradation.[1] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect against atmospheric moisture and oxygen.
Q2: How stable is this compound in common organic solvents?
A2: The compound exhibits good short-term stability in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile for the duration of a typical reaction. However, prolonged storage in solution is not recommended. Protic solvents, especially alcohols, should be used with caution as they can potentially participate in ring-opening of the lactone or oxetane, particularly in the presence of acid or base catalysts.
Q3: What are the primary degradation pathways I should be aware of?
A3: Based on the structure, two primary degradation pathways are of concern:
-
Hydrolysis: The lactone functionality is susceptible to hydrolysis, which would lead to the ring-opening of the five-membered ring. This can be catalyzed by acidic or basic conditions. The N-Boc group can also be cleaved under strong acidic conditions.
-
Thermal Degradation: Both the strained oxetane ring and the N-Boc group can be sensitive to heat.[2][3][4] Studies on related oxetane-carboxylic acids have shown a propensity for isomerization into lactones upon heating, highlighting the potential for rearrangement or decomposition of the oxetane moiety.[5]
Q4: Can I heat my reaction mixture containing this compound?
A4: Caution should be exercised when heating this compound. While some synthetic steps for related molecules involve elevated temperatures, prolonged heating or high temperatures can lead to deprotection of the N-Boc group or degradation of the spirocyclic core.[6] If heating is necessary, it is recommended to conduct a small-scale trial to assess the compound's stability under the specific reaction conditions.
Troubleshooting Guide
This section addresses common issues that may arise during experimentation, with a focus on tracing them back to the stability and handling of the compound.
| Observed Issue | Potential Cause Related to Stability | Troubleshooting Steps & Rationale |
| Low or no product yield in a reaction. | Degradation of the starting material prior to the reaction. | 1. Verify Purity: Run a fresh analytical check (e.g., ¹H NMR, LC-MS) on your stock of the compound to ensure it has not degraded during storage. 2. Optimize Reaction Conditions: If heating, consider lowering the temperature or reducing the reaction time. |
| Appearance of unexpected side products. | Isomerization or ring-opening of the spirocyclic core. | 1. Analyze Byproducts: Characterize the unexpected peaks by LC-MS or NMR to identify potential degradation products. Look for masses corresponding to hydrolyzed or rearranged species. 2. Control Reaction Environment: Ensure strictly anhydrous and inert conditions to prevent hydrolysis. Use freshly distilled solvents. |
| Inconsistent results between experiments. | Inconsistent quality of the starting material due to improper storage or handling. | 1. Standardize Storage: Implement a strict storage protocol (2-8°C, under inert gas, protected from light). 2. Aliquot the Reagent: Upon receiving a new batch, aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere. |
| Reaction fails with a specific reagent. | Incompatibility of the compound with the reagent. | 1. Assess Reagent pH: Avoid strongly acidic or basic reagents if possible. If necessary, use non-nucleophilic bases or perform the reaction at low temperatures to minimize degradation. 2. Literature Search: Review literature on similar spirocyclic oxetane-lactones for known incompatibilities. |
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Recommended) or Room Temperature (Acceptable for short periods) | Minimizes thermal degradation of the oxetane ring and N-Boc group. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against moisture-driven hydrolysis of the lactone and potential oxidation. |
| Light | Store in an amber vial or in the dark | Prevents potential light-induced degradation. |
| Handling | Weigh and prepare solutions under an inert atmosphere if possible. | Minimizes exposure to atmospheric moisture. |
| Solvent Storage | Prepare solutions fresh for each use. Avoid long-term storage in solution. | Reduces the risk of solvent-mediated degradation. |
Experimental Protocol: Handling for a Typical Coupling Reaction
This protocol provides a step-by-step guide for using the compound in a way that minimizes degradation.
-
Preparation:
-
Bring the sealed vial of this compound from storage (2-8°C) and allow it to warm to room temperature before opening to prevent condensation of moisture.
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
-
Weighing and Dissolution:
-
Briefly flush the vial with argon or nitrogen before opening.
-
Quickly weigh the required amount of the compound and transfer it to the reaction vessel.
-
Immediately reseal the stock vial and purge with inert gas before returning to storage.
-
Add anhydrous solvent (e.g., DCM, THF) to the reaction vessel under an inert atmosphere.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) before adding other reagents, especially if they are acidic or basic.
-
Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.
-
-
Work-up and Purification:
-
Perform aqueous work-up with cooled solutions to minimize hydrolysis.
-
If purification by column chromatography is required, use a well-packed column and elute as quickly as possible to reduce contact time with the silica gel, which can be slightly acidic.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting experiments involving this compound.
Caption: A decision-making flowchart for troubleshooting experiments.
References
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
PubChem. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. [Link]
-
FDER. tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. [Link]
-
ACS Publications. Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]
-
Cenmed. tert-butyl 5-amino-2-oxa-7-azaspiro[3.4]octane-7-carboxylate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Nia Innovation. tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. [Link]
-
Adamas-beta. This compound. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in Spirocyclization Reactions for Oxa-Azaspiro Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for oxa-azaspirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of these structurally complex and pharmaceutically relevant scaffolds. Oxa-azaspiro compounds, with their rigid three-dimensional architecture, are increasingly recognized as privileged structures in drug discovery.[1][2] However, their synthesis is often fraught with challenges related to yield, stereocontrol, and purification. This resource consolidates field-proven insights and established protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing oxa-azaspirocyclic scaffolds?
The construction of oxa-azaspirocycles relies on a variety of intramolecular cyclization reactions. The choice of strategy is dictated by the desired ring sizes and the functionalities of the precursor. Key methods include:
-
Pictet-Spengler and Oxa-Pictet-Spengler Reactions: These are powerful methods for forming tetrahydroisoquinoline or related heterocyclic systems, which can be adapted to generate the spirocyclic core.[3][4] The reaction involves the cyclization of a β-arylethylamine or alcohol with a carbonyl compound, typically under acidic conditions.[3][5]
-
Aza-Prins and Oxa-Prins Cyclizations: These reactions involve the acid-catalyzed cyclization of a homoallylic amine or alcohol onto a carbonyl group.[6][7][8] They are particularly effective for creating piperidine and tetrahydropyran rings.[6][9]
-
Transition-Metal-Catalyzed Cyclizations: Catalysts based on palladium, gold, cobalt, or rhodium enable a wide range of C-H activation and cycloisomerization reactions to form complex spirocycles under mild conditions.[1][10][11][12][13][14]
-
Intramolecular Michael Addition/Annulation: This strategy involves the intramolecular addition of a nucleophile (like an amine or alcohol) to an activated alkene, often as part of a cascade reaction sequence to build the spirocyclic system.[15][16]
-
Iodocyclization: The reaction of an unsaturated alcohol or amine with iodine can trigger a cyclization cascade to form the oxa-spirocycle core.[17]
Q2: Why is achieving high diastereoselectivity so challenging in these reactions?
The formation of the spirocenter, which is often a quaternary stereocenter, is a significant stereochemical challenge. Several factors contribute to difficulties in achieving high diastereoselectivity:
-
High Activation Energy: The transition states leading to different diastereomers can be close in energy. Higher reaction temperatures may provide enough energy to overcome the small energy difference, leading to the formation of multiple isomers.[3]
-
Substrate Control: The inherent stereochemistry of the starting material may not be sufficient to direct the cyclization towards a single diastereomer.
-
Catalyst Inefficiency: In catalyzed reactions, the chiral environment provided by the catalyst may not be effective enough to discriminate between the different diastereomeric transition states, especially with sterically demanding substrates.[18]
-
Equilibration: The product might equilibrate to a more stable thermodynamic mixture under the reaction conditions, eroding the initial kinetic selectivity.
Q3: What are the most common side products or competing reactions?
Undesired side reactions can significantly lower the yield of the target oxa-azaspiro compound. Common issues include:
-
Decomposition: Sensitive starting materials or products may degrade under harsh acidic or thermal conditions.[3]
-
Polymerization: Instead of intramolecular cyclization, intermolecular reactions can lead to the formation of polymers or oligomers, especially at high concentrations.[3]
-
Rearrangement Reactions: Cationic intermediates, common in acid-catalyzed reactions like the Prins or Pictet-Spengler, can undergo rearrangements (e.g., semipinacol) to form undesired scaffolds.[19]
-
Incomplete Cyclization: The reaction may stall after an initial addition step without the final ring closure, leading to acyclic intermediates.
Troubleshooting Guide: From Low Yield to Purification Headaches
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Spirocycle
Q: My reaction is not producing the expected product, or the yield is extremely low. What should I check first?
Low yield is a multifaceted problem. A systematic approach is crucial for diagnosis.
Causality & Troubleshooting Workflow
The following flowchart outlines a logical progression for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low-yield spirocyclization.
Detailed Solutions:
-
Cause 1: Inappropriate Reaction Conditions.
-
The Problem: The chosen temperature, solvent, or catalyst may not be optimal. For instance, some Pictet-Spengler reactions require heat, while others proceed at room temperature.[3] Similarly, solvent choice can dramatically influence reactant solubility and the stability of key intermediates.[3]
-
The Solution:
-
Temperature Screening: Start the reaction at a low temperature and gradually increase it, monitoring progress by TLC or LCMS to find the optimal point before decomposition occurs.[3]
-
Solvent Screening: The polarity and coordinating ability of the solvent are critical. While protic solvents are common for acid catalysis, aprotic solvents can sometimes give superior results.[3] Screen a range of solvents (e.g., DCE, MeCN, THF, Toluene).
-
Catalyst Optimization: For acid-catalyzed reactions, the strength of the acid is key. If strong acids (TFA, HCl) cause decomposition, switch to milder Lewis acids (e.g., InCl₃, Sc(OTf)₃) or Brønsted acids (e.g., chiral phosphoric acids).[3][9][18] Catalyst loading should also be optimized; start around 5-10 mol% and adjust as needed.
-
-
-
Cause 2: Substrate or Reagent Degradation.
-
The Problem: The starting materials, particularly those with sensitive functional groups, may not be stable under the reaction conditions.[3] Protecting groups may be unexpectedly cleaved, or the catalyst may be deactivated.
-
The Solution:
-
Verify Starting Material Purity: Always confirm the purity of your starting materials by NMR and/or LCMS before starting the reaction.
-
Protecting Group Strategy: If sensitive functional groups are present, they must be protected. The choice of protecting group is crucial; it must be stable to the reaction conditions but removable later.[20][21] For example, a Boc group is acid-labile and unsuitable for many Pictet-Spengler conditions, whereas a Cbz or Fmoc group might be more appropriate.
-
Use Fresh Reagents/Catalysts: Catalysts, especially transition metals and Lewis acids, can be sensitive to air and moisture. Use freshly opened or properly stored reagents.
-
-
Problem 2: Poor Stereoselectivity
Q: My reaction produces a mixture of diastereomers. How can I improve the selectivity?
Achieving high stereoselectivity often requires fine-tuning the reaction to favor one transition state significantly over others.
Key Factors Influencing Stereoselectivity
| Parameter | Rationale | Recommended Action |
| Temperature | Lower temperatures increase the energy difference (ΔΔG‡) between competing diastereomeric transition states, enhancing selectivity. Kinetically controlled reactions benefit most. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C, -20 °C, or -78 °C). |
| Catalyst/Reagent | The steric and electronic properties of the catalyst (or a chiral auxiliary) create a defined chiral pocket that preferentially binds one prochiral face of the substrate. | For enantioselective reactions, screen a panel of chiral ligands or catalysts (e.g., chiral phosphoric acids, BOX ligands).[18] For diastereoselectivity, bulky Lewis acids can enhance facial bias. |
| Solvent | The solvent can influence the conformation of the substrate and the transition state through solvation effects, impacting stereochemical outcomes. | Test a range of solvents with varying polarities and coordinating abilities. Less coordinating solvents (e.g., Toluene, DCM) can sometimes enhance the influence of the chiral catalyst. |
| Addition Rate | Slow addition of a reagent can maintain low concentrations, which can suppress background (non-catalyzed) reactions that may be less selective. | Use a syringe pump for the slow addition of one of the key reactants over several hours. |
Problem 3: Product Purification is Challenging
Q: I've successfully synthesized my product, but I cannot purify it. The main issues are separating stereoisomers and removing a persistent impurity. What can I do?
Purification is a common bottleneck, especially for spirocycles, due to their unique structural properties.[22][23]
-
Challenge 1: Separation of Diastereomers.
-
The Problem: Diastereomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography.[22]
-
The Solution:
-
Optimize Chromatography: Experiment with different solvent systems (e.g., hexane/EtOAc, DCM/MeOH, ether/pentane) and consider using less common eluents. Sometimes adding a small amount of a third solvent (like acetone) can improve separation.
-
Alternative Stationary Phases: If silica fails, try other stationary phases. Normal-phase options include alumina or diol-bonded silica. Reverse-phase HPLC (RP-HPLC) with C18 or phenyl-hexyl columns is a powerful tool for separating closely related isomers.[23]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers and often provides better resolution and faster run times than HPLC.[24]
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for isolating a single diastereomer.[22] Screen various solvents and solvent mixtures.
-
-
-
Challenge 2: Removal of Structurally Similar Impurities.
-
The Problem: Side products, such as an uncyclized intermediate or a rearranged isomer, can have polarities very close to the desired product.[22]
-
The Solution:
-
Reactive Purification: If the impurity has a reactive functional group that the product lacks (or vice-versa), you can use this to your advantage. For example, if the impurity is a primary/secondary amine and your product is a tertiary amine, you can treat the mixture with an isocyanate-functionalized resin to scavenge the impurity.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for "catch-and-release" purification or to simply remove specific classes of impurities. This can be faster and use less solvent than preparative HPLC.[25]
-
Protecting Group Manipulation: Sometimes, protecting one of the functional groups can drastically alter the polarity of the molecule, allowing for easy separation from the impurity. The protecting group can then be removed.
-
-
Exemplary Protocol: Diastereoselective Aza-Prins Cyclization
This protocol provides a generalized, step-by-step methodology for a Lewis acid-catalyzed aza-Prins cyclization to form a substituted oxa-azaspiro piperidine ring system.
Reaction Scheme Visualization
Caption: Generalized workflow for aza-Prins spirocyclization.
Methodology
-
Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic amine starting material (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reaction Initiation:
-
To the cooled solution, add the aldehyde (1.1 eq) followed by the Lewis acid catalyst (e.g., Indium(III) chloride, 10 mol%).
-
-
Execution & Monitoring:
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 4-6 hours.
-
Causality Note: Starting at a low temperature and warming slowly helps to maximize diastereoselectivity by favoring the kinetic product before thermal energy allows for equilibration or competing side reactions.[3]
-
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting amine is consumed.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a pre-determined solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired oxa-azaspiro compound.
-
References
- Overcoming challenges in the purification of spirocyclic alcohols. Benchchem.
- Optimization of reaction conditions for the Pictet-Spengler synthesis. Benchchem.
- Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. Wiley Online Library.
- Optimization of Acidic Protocols for Pictet− Spengler Reaction.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes.
- A new catalytic Prins cyclization leading to oxa- and azacycles. PubMed.
- Oxa-spirocycles: synthesis, properties and applications.
- The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives.
- Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions.
- Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines. MDPI.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. The Royal Society of Chemistry.
- Oxa-spirocycles: synthesis, properties and applications.
- Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
- Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives.
- Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction.
- A detailed investigation of the aza-Prins reaction.
- Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. PubMed.
- Approach to Heterospirocycles for Medicinal Chemistry.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- New cyclization strategies enabled by the alkynyl Prins reaction. American Chemical Society.
- Oxa-spirocycles: synthesis, properties and applic
- Spirocycles and their unexplored oxa-counterparts.
- Novel protecting group strategies in the synthesis of oligosaccharides.
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Pharmaceutical Analysis.
- The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
- Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE.
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
-
Alkylation/Ipso-cyclization of Active Alkynes Leading to 3-Alkylated Aza- and Oxa-spiro[5][20]-trienones. ACS Publications.
- Transition Metal-Catalyzed Reactions of 3-Aza-2-oxabicyclo[2.2.1]hept-5-enes. Synfacts.
- Synthesis of 6-oxa-1,2-diazaspiro[4.4]nonane scaffold via gold catalysis.
- Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium C
- Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst.
- Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing.
- Cascade Oxa-Michael-Henry Reaction of Salicylaldehydes with Nitrostyrenes via Ball Milling: A Solvent-Free Synthesis of 3-Nitro-2H-chromenes. Organic Chemistry Portal.
Sources
- 1. Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new catalytic Prins cyclization leading to oxa- and azacycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cascade Oxa-Michael-Henry Reaction of Salicylaldehydes with Nitrostyrenes via Ball Milling: A Solvent-Free Synthesis of 3-Nitro-2H-chromenes [organic-chemistry.org]
- 17. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. jocpr.com [jocpr.com]
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- 22. benchchem.com [benchchem.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. jocpr.com [jocpr.com]
- 25. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
Troubleshooting diastereoselectivity in azaspiro[3.4]octane synthesis
A Guide to Troubleshooting Diastereoselectivity
Welcome to the technical support center for azaspiro[3.4]octane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of these valuable spirocyclic scaffolds. Azaspiro[3.4]octanes are privileged structures in drug discovery, largely due to their rigid three-dimensional conformations which can enhance target binding and improve pharmacokinetic properties.[1][2] However, the construction of the spirocyclic core, particularly the simultaneous creation of multiple stereocenters, presents a significant synthetic challenge. Diastereoselectivity is often the pivotal factor determining the viability of a synthetic route.
This document, structured in a question-and-answer format, addresses common issues encountered during synthesis and provides actionable, mechanistically-grounded solutions.
Troubleshooting Guide: Common Diastereoselectivity Issues
Question 1: Why am I observing a low diastereomeric ratio (d.r.), often close to 1:1?
A low diastereomeric ratio suggests that the energy difference between the transition states leading to the respective diastereomers is minimal. This is a frequent challenge in cycloaddition and intramolecular cyclization reactions. Several factors can contribute to this lack of selectivity.
Answer:
Poor diastereoselectivity arises when the reaction pathway does not have a strong energetic preference for one stereochemical outcome over another. The key is to identify and modify the parameters that can amplify the energy difference between the competing diastereomeric transition states.
Causality & Mechanistic Insight: The stereochemical outcome of many cycloaddition reactions, such as the [2+2] cycloadditions often used to form the azetidine ring, is governed by subtle steric and electronic interactions in the transition state.[3] For instance, in a thermal [2+2] cycloaddition, the approach of the two components must be antarafacial, a geometrically demanding arrangement.[4][5][6] Any factor that disrupts a well-ordered transition state can erode selectivity. In contrast, photochemical [2+2] cycloadditions can proceed via a more geometrically feasible suprafacial pathway.[4][5] Lewis acid catalysis can invert the diastereoselectivity observed in thermal reactions by altering the transition state geometry.[7]
Troubleshooting Steps & Solutions:
-
Re-evaluate Reaction Temperature: Temperature is a critical and often easily adjustable parameter.
-
Lowering the Temperature: Running the reaction at a lower temperature often enhances selectivity. According to the Eyring equation, the ratio of products is exponentially dependent on the difference in the free energy of activation (ΔΔG‡) and inversely dependent on temperature. Lower temperatures amplify the effect of a small ΔΔG‡, favoring the product formed via the lower energy transition state (the kinetic product).[8]
-
Systematic Screening: Conduct a temperature screen (e.g., from room temperature down to -78 °C) to find the optimal balance between reaction rate and diastereoselectivity.
-
-
Solvent Screening: The solvent can profoundly influence transition state stability through polarity and specific interactions (e.g., hydrogen bonding).
-
Polarity: The polarity of the solvent can affect the stability of charged or polarized transition states.[8] Screen a range of solvents from non-polar (e.g., Toluene, Hexanes) to polar aprotic (e.g., THF, CH₂Cl₂, Acetonitrile) and, if applicable, polar protic (e.g., Ethanol).[8] For instance, in some 1,3-dipolar cycloadditions, highly polar solvents have been shown to promote high diastereoselectivity.[8]
-
Coordinating Solvents: In Lewis acid-catalyzed reactions, coordinating solvents can compete with the substrate for binding to the Lewis acid, potentially disrupting the desired chelation control and reducing diastereoselectivity.
-
-
Lewis Acid Screening (for catalyzed reactions): Lewis acids can pre-organize the reactants through chelation, imposing a more rigid and ordered transition state, which is often the key to high diastereoselectivity.[9][10]
-
Vary the Metal Center and Ligands: Different Lewis acids offer distinct steric environments and Lewis acidities. A screening of common Lewis acids is highly recommended.
-
Chelation Control: For substrates with appropriately positioned Lewis basic sites (e.g., carbonyls, ethers), strongly chelating Lewis acids like TiCl₄ or SnCl₄ can enforce a rigid conformation, leading to high selectivity.[10] In contrast, non-chelating Lewis acids like BF₃·OEt₂ may lead to a different or lower selectivity.[10]
-
Table 1: Effect of Lewis Acids on Diastereoselectivity (Hypothetical Data)
| Entry | Lewis Acid (1.1 eq) | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
|---|---|---|---|---|
| 1 | None (Thermal) | Toluene | 80 | 1.5 : 1 |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 3 : 1 |
| 3 | Sc(OTf)₃ | CH₂Cl₂ | -78 | 5 : 1 |
| 4 | Zn(OTf)₂ | CH₂Cl₂ | -78 | 4.5 : 1 |
| 5 | TiCl₄ | CH₂Cl₂ | -78 | >20 : 1 (Chelation Control) |
This table illustrates how a systematic screen can identify a Lewis acid that dramatically improves d.r., often pointing towards a specific mechanistic pathway like chelation control.
Question 2: My reaction yields the undesired diastereomer as the major product. How can I reverse the selectivity?
Producing the "wrong" isomer indicates that the transition state leading to this product is energetically favored under your current conditions. To reverse the selectivity, you must fundamentally alter the reaction mechanism or the energetic landscape of the transition states.
Answer:
Reversing diastereoselectivity requires a strategic shift in reaction conditions to favor a different mechanistic pathway or transition state geometry. This can often be achieved by changing the mode of activation (thermal vs. photochemical vs. Lewis acid) or by introducing new stereodirecting elements.
Causality & Mechanistic Insight:
-
Kinetic vs. Thermodynamic Control: Ensure your reaction is under kinetic control (irreversible, product ratio reflects relative transition state energies). If the reaction is reversible and run for too long or at too high a temperature, you may be observing the thermodynamically most stable product, which may not be the kinetically favored one.
-
Facial Selectivity: The approach of one reactant to the face of another is dictated by steric hindrance. Bulky groups will direct attack to the less hindered face. By modifying substituent sizes, you can alter this preference.
-
Stereoelectronic Effects: The stereochemical course of pericyclic reactions is governed by the symmetry of the frontier molecular orbitals (HOMO/LUMO).[4][5] Changing the reaction conditions from thermal to photochemical alters the electronic configuration (exciting an electron from the HOMO to the LUMO), which inverts the orbital symmetry requirements and thus the stereochemical outcome (e.g., conrotatory vs. disrotatory).[11]
Troubleshooting Workflow & Solutions:
Caption: Workflow for reversing diastereoselectivity.
-
Switch Activation Method:
-
Thermal to Photochemical: If you are running a thermal [2+2] cycloaddition, switching to photochemical conditions is a powerful strategy. The change in orbital symmetry rules often leads to the opposite diastereomer.[5][12] This is particularly useful for synthesizing strained cyclobutane rings.[4]
-
Uncatalyzed to Lewis Acid-Catalyzed: As demonstrated by Evans and others, Lewis acid promotion can lead to an inversion of diastereoselectivity compared to the corresponding thermal reaction by proceeding through a more ordered, stepwise mechanism rather than a concerted one.[7]
-
-
Introduce a Chiral Auxiliary: A chiral auxiliary is a stereogenic unit temporarily attached to the substrate to direct the stereochemical course of a reaction.[13] The bulky nature and defined stereochemistry of the auxiliary block one face of the molecule, forcing the reaction to occur from the opposite, less-hindered face.
-
Common Auxiliaries: Evans oxazolidinones and Oppolzer's camphorsultam are classic examples that provide excellent stereocontrol in alkylation and aldol reactions, which can be key steps in the synthesis of the precursors for cyclization.[13] For imine chemistry, tert-butanesulfinamide has proven to be a highly effective chiral auxiliary.[13][14]
-
Removal: A key advantage is that the auxiliary can be cleaved post-reaction to reveal the desired product and can often be recovered for reuse.[13]
-
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Screening in a [3+2] Cycloaddition
This protocol outlines a parallel screening approach to efficiently identify an optimal Lewis acid for improving diastereoselectivity.
-
Preparation: In an inert atmosphere glovebox, array 5 oven-dried reaction vials, each with a stir bar.
-
Stock Solutions: Prepare a stock solution of your dipolarophile (e.g., an alkene) and a separate stock solution of your 1,3-dipole precursor (e.g., an azomethine ylide precursor) in anhydrous CH₂Cl₂.
-
Lewis Acid Addition: To each vial, add the respective Lewis acid (0.2 mmol, 1.1 eq) as a solid or a freshly prepared solution.
-
Vial 1: Sc(OTf)₃
-
Vial 2: Zn(OTf)₂
-
Vial 3: TiCl₄
-
Vial 4: SnCl₄
-
Vial 5: BF₃·OEt₂
-
-
Reaction Initiation: Cool all vials to -78 °C in a dry ice/acetone bath.
-
Substrate Addition: Add the dipolarophile stock solution (0.18 mmol, 1.0 eq) to each vial, followed by the 1,3-dipole precursor stock solution.
-
Monitoring: Allow the reactions to stir at -78 °C for the designated time (e.g., 4 hours). Monitor by taking aliquots for TLC or LC-MS analysis.
-
Quenching & Analysis: Quench the reactions by adding a saturated aqueous solution of NaHCO₃. Allow to warm to room temperature, extract the organic layer, dry with Na₂SO₄, and concentrate.
-
Diastereomeric Ratio Determination: Determine the d.r. of the crude product mixture by ¹H NMR spectroscopy or chiral HPLC analysis.
Frequently Asked Questions (FAQs)
Q: Can substrate concentration affect diastereoselectivity? A: Generally, concentration has a minor effect on the diastereoselectivity of intramolecular or bimolecular reactions that are not complicated by aggregation or competing reaction orders. However, in cases where an undesired side reaction (like dipole dimerization) is prevalent, running the reaction under higher dilution can sometimes improve the yield of the desired cycloaddition, indirectly affecting the isolated ratio if the diastereomers have different stabilities or reactivities in the side pathways.[15]
Q: My chiral auxiliary is providing only moderate d.r. What can I do? A: If a standard auxiliary like an Evans oxazolidinone isn't providing sufficient selectivity, consider one with greater steric bulk. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have been shown to be superior in some cases due to their unique conformational properties and steric profiles.[16] Alternatively, the counterion (in enolate formation) or the Lewis acid used in conjunction with the auxiliary can dramatically influence the outcome.
Q: Are there alternatives to cycloadditions for forming the azaspiro[3.4]octane core? A: Yes, strain-release driven spirocyclization is an emerging strategy. For example, the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines provides a novel platform for synthesizing 6,7-diazaspiro[3.4]octanes.[2] Intramolecular cyclizations, such as aza-Michael additions followed by ring closure, are also viable routes.[17]
References
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids. PubMed Central. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Effect of various Lewis acids on diastereoselectivity. ResearchGate. [Link]
-
Stereochemistry of Cycloadditions. Chemistry LibreTexts. [Link]
-
Stereochemistry of Cycloadditions. Chemistry LibreTexts. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. [Link]
-
Stereocontrolled cyclization of inherently chiral medium-sized rings. ChemRxiv. [Link]
-
Thermal versus Photochemical Cycloadditions. YouTube. [Link]
-
[2+2] Cycloaddition, Thermal vs Photochemical Reaction. YouTube. [Link]
-
Origins of diastereoselectivity in Lewis acid promoted ketene-alkene [2 + 2] cycloadditions. PubMed. [Link]
-
Photochemical Electrocyclic Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 15. mdpi.com [mdpi.com]
- 16. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Boc Deprotection of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers in synthetic and medicinal chemistry. Our focus is to equip you with the necessary insights to navigate this critical deprotection step, ensuring high yield and purity of your desired spirocyclic amine.
The primary challenge with this substrate lies in the presence of an acid-sensitive lactone (cyclic ester) functionality within the spirocyclic core. Standard Boc deprotection conditions utilize strong acids, which can risk premature hydrolysis of the lactone ring. This guide emphasizes strategies to achieve selective N-deprotection while preserving the integrity of the core structure.
Mechanism Spotlight: Acid-Catalyzed Boc Deprotection
Understanding the reaction mechanism is crucial for effective troubleshooting. The removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA), is a straightforward yet powerful transformation that proceeds in three main stages.[1][2]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid.[3]
-
Fragmentation: This protonation destabilizes the carbamate, leading to its fragmentation. This step generates a stable tertiary carbocation (tert-butyl cation), carbon dioxide (CO₂), and the free amine.[4]
-
Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the medium, forming the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[1]
The generation of the highly reactive tert-butyl cation is a key consideration, as it can lead to unwanted side reactions if not properly managed.[5]
Sources
Technical Support Center: Analytical Challenges in Characterizing Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the Technical Support Center for Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408075-90-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals who are working with this unique spirocyclic compound. Here, we address common analytical challenges and provide troubleshooting strategies to ensure accurate characterization and successful experimental outcomes.
The inherent structural complexity of this molecule, featuring a spirocyclic core, a lactone, and a Boc-protecting group, presents a unique set of analytical hurdles.[3] This guide provides in-depth, experience-driven advice to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Structural Confirmation & Purity Assessment
Question: I've synthesized this compound. What is the best approach to confirm its structure and assess purity?
Answer: A multi-technique approach is essential for the unambiguous characterization of this molecule. No single technique will provide all the necessary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is your primary tool for structural elucidation.
-
¹H NMR should confirm the presence of the tert-butyl group (a singlet integrating to 9H around 1.4-1.5 ppm) and show characteristic signals for the protons on the spirocyclic core.[4][5]
-
¹³C NMR is crucial for identifying the carbonyl carbons of the lactone and the carbamate, as well as the spiro carbon. Expect the carbamate carbonyl around 155 ppm and the quaternary carbon of the Boc group around 80 ppm.[4][5]
-
2D NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning specific proton and carbon signals, which can be challenging due to the rigid, three-dimensional nature of the spirocycle.[6][7]
-
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (227.26 g/mol ).[1]
-
Electrospray ionization (ESI) is a suitable technique. Look for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[4]
-
Be aware of potential fragmentation of the Boc group, which can lead to characteristic fragment ions at [M-56]⁺ (loss of isobutylene) and [M-100]⁺ (loss of the entire Boc group), or a prominent ion at m/z 57 (tert-butyl cation).[4][8]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for purity assessment.
-
Due to the compound's polarity, a reversed-phase (RP) method on a C18 column is a good starting point.[9]
-
A mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol is typically used.[10] The buffer is important to ensure consistent ionization state and peak shape.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide functional group information.
-
Look for a strong, sharp carbonyl (C=O) stretch for the carbamate between 1680-1720 cm⁻¹.[4]
-
A distinct carbonyl stretch for the lactone should also be visible.
-
FAQ 2: Addressing Ambiguous NMR Spectra
Question: My ¹H NMR spectrum shows overlapping signals, making it difficult to interpret. What are my options?
Answer: Signal overlapping is a common challenge with complex, rigid molecules like spiro compounds.[6][11] Here’s a systematic approach to resolve this:
-
Increase Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase chemical shift dispersion and may resolve the overlapping multiplets.[6]
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will help you identify proton-proton coupling networks (spin systems) within the molecule, allowing you to trace connections between protons on the same ring system.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry and three-dimensional arrangement of the rings.[6]
-
FAQ 3: Challenges in Mass Spectrometry Analysis
Question: I'm having trouble detecting the molecular ion peak in my mass spectrum. What could be the issue?
Answer: The instability of the Boc-protecting group under certain MS conditions can make it difficult to observe the intact molecular ion.[12]
-
Facile Fragmentation: The Boc group is known to undergo facile fragmentation, particularly with harsher ionization techniques.[8][13] This can lead to a very weak or absent molecular ion peak and prominent fragment ions.
-
In-source Fragmentation/Pyrolysis: In techniques like GC-MS, the high temperatures of the injection port can cause thermal degradation of the molecule before it even reaches the ion source, leading to an analytical error.[13]
-
McLafferty Rearrangement: Boc-protected compounds can undergo McLafferty rearrangement in the ion source, leading to specific fragment ions and a diminished molecular ion.[12][13]
Troubleshooting:
-
Use a "Soft" Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are generally gentler than Electron Impact (EI) and are more likely to yield the intact molecular ion.
-
Optimize ESI Conditions: Adjust parameters like the capillary voltage and cone voltage to minimize in-source fragmentation.
-
On-Column H/D Exchange HPLC/ESI/MS: For unequivocal confirmation of the presence of the Boc group, employing a deuterated mobile phase in HPLC/MS analysis can be a useful tool.[12]
FAQ 4: HPLC Method Development for a Polar Spiro Compound
Question: I'm struggling with poor peak shape and retention in my HPLC analysis. What should I consider for method development?
Answer: The polarity of this compound requires careful consideration of your HPLC method parameters.[10][14]
-
Column Selection:
-
A standard C18 column is a good starting point.
-
If you experience poor retention, consider a column with a different stationary phase, such as one with polar-embedded groups (e.g., RP-Amide) or a phenyl phase, which can offer alternative selectivity for polar compounds.[15]
-
-
Mobile Phase Optimization:
-
pH Control: The pH of your mobile phase is critical. It should be at least one pH unit away from the pKa of any ionizable groups in your molecule to ensure a consistent charge state and good peak shape.[10]
-
Buffer Selection: Use a buffer to maintain a stable pH. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are recommended.
-
Organic Modifier: Systematically vary the ratio of your organic modifier (acetonitrile or methanol) to the aqueous phase to optimize retention and resolution.
-
-
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, leading to better efficiency.
Section 2: Troubleshooting Guides
Troubleshooting NMR Analysis
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or distorted peaks | - Sample aggregation- Presence of paramagnetic impurities- Poor shimming | - Dilute the sample- Filter the sample- Re-shim the spectrometer |
| Unexpectedly complex multiplets | - Long-range coupling due to the rigid spirocyclic structure- Second-order spectral effects | - Acquire the spectrum at a higher field strength- Use 2D NMR (COSY) to trace coupling pathways |
| Ambiguous stereochemistry | - Axial chirality of the spiro center- Conformational flexibility | - Perform 2D NOESY or ROESY experiments to establish through-space proton proximities[6] |
| Missing or weak signals | - Low sample concentration- Inefficient relaxation (for quaternary carbons) | - Increase the number of scans- Use a more concentrated sample- Adjust the relaxation delay (d1) in ¹³C NMR acquisition |
Troubleshooting Mass Spectrometry
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No molecular ion observed | - Facile fragmentation of the Boc group[8][12]- In-source decay | - Use a softer ionization technique (e.g., ESI)- Optimize cone voltage and other source parameters- Look for characteristic fragment ions ([M-56]⁺, [M-100]⁺, m/z 57)[4][8] |
| Poor sensitivity | - Inefficient ionization- Sample matrix effects | - Optimize mobile phase for better ionization (e.g., add formic acid for positive mode ESI)- Improve sample cleanup/preparation |
| Adduct ion formation | - Presence of salts (e.g., Na⁺, K⁺) in the sample or mobile phase | - Identify adducts ([M+Na]⁺, [M+K]⁺)- Use high-purity solvents and reagents |
Section 3: Experimental Protocols & Workflows
Protocol 1: Standard ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate all signals. The singlet for the tert-butyl group should integrate to 9H.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
A DEPT-135 or APT experiment can be run to differentiate between CH, CH₂, and CH₃ signals from quaternary carbons.
-
-
Data Analysis:
Protocol 2: HPLC Purity Method Development
-
Initial Column and Mobile Phase Selection:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Gradient Elution:
-
Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the main peak and any impurities.
-
-
Method Optimization:
-
Adjust the gradient slope around the elution time of the main peak to improve resolution from nearby impurities.
-
If peak shape is poor, consider using a buffered mobile phase (e.g., 10 mM ammonium acetate, pH adjusted) instead of formic acid.
-
If retention is insufficient, consider switching the organic modifier to methanol or using a different stationary phase.[15]
-
Workflow for Structural Elucidation
Caption: Workflow for the structural characterization of the target compound.
Section 4: Stability and Handling
Question: Are there any stability concerns with this compound?
Answer: Yes, two main areas of concern are the stability of the Boc group and the lactone ring.
-
Boc Group Stability: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile to strong acids.[13] Avoid exposure to acidic conditions (e.g., trifluoroacetic acid) during workup and analysis unless deprotection is intended.
-
Lactone Ring Stability: The five-membered lactone ring can be susceptible to hydrolysis, especially under basic conditions (e.g., strong aqueous bases). It is advisable to handle the compound in neutral or slightly acidic conditions and to use anhydrous solvents when possible.
Storage Recommendations: Store the compound in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.
References
- A Comparative Guide to Analytical Methods for Confirming Boc Protection - Benchchem. (URL: )
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS | Journal of the American Society for Mass Spectrometry. (URL: )
- A Comparative Guide to the Spectroscopic Data of Boc-Protected Amines - Benchchem. (URL: )
- Technical Support Center: Characterization of Spiro Compounds - Benchchem. (URL: )
- Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. (URL: )
- SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest. (URL: )
-
Advanced NMR techniques for structural characterisation of heterocyclic structures. (URL: [Link])
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - NIH. (URL: [Link])
-
Advanced NMR techniques for structural characterisation of heterocyclic structures. (URL: [Link])
-
NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed. (URL: [Link])
-
Method Development HPLC - Interchim. (URL: [Link])
-
HPLC analytical Method development: an overview - PharmaCores. (URL: [Link])
-
A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[5][6]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong - Arabian Journal of Chemistry. (URL: [Link])
-
A review on method development by hplc - SciSpace. (URL: [Link])
-
HPLC METHOD DEVELOPMENT - A REVIEW - Suresh Gyan Vihar University. (URL: [Link])
-
This compound. (URL: [Link])
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound|CAS 1408075-90-0|Adamas-beta|製品詳細 [tci-chemical-trading.com]
- 3. A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[3,4]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from <i>Ligusticum chuanxiong</i> - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. acdlabs.com [acdlabs.com]
- 9. scispace.com [scispace.com]
- 10. HPLC analytical Method development: an overview [pharmacores.com]
- 11. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest [proquest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gyanvihar.org [gyanvihar.org]
- 15. interchim.fr [interchim.fr]
Validation & Comparative
Purity analysis of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate by HPLC
An In-Depth Guide to the Purity Analysis of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A Comparative Approach
Introduction: The Significance of Spirocyclic Oxetanes and the Imperative of Purity
This compound is a unique spirocyclic building block featuring a strained oxetane ring.[1][2] In modern drug discovery, the incorporation of such motifs is a strategic choice to enhance key physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, while also providing novel three-dimensional exit vectors for further chemical exploration.[3][4] The oxetane moiety can act as a polar surrogate for a gem-dimethyl group or as a lipophilic alternative to a carbonyl group, making it a valuable tool for medicinal chemists.[2]
Given its role as a critical intermediate, the chemical purity of this compound is paramount. The presence of even minor impurities—such as starting materials, synthetic by-products, or degradants—can have profound downstream consequences, affecting reaction yields, introducing unwanted side products, and complicating the purification of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis of this spiro-oxetane, centered on High-Performance Liquid Chromatography (HPLC) and objectively compared against alternative analytical techniques.
Part 1: The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC) for Purity Determination
From an application scientist's perspective, RP-HPLC is the gold standard for the purity analysis of non-volatile, polar to moderately non-polar small molecules like our target compound. Its robustness, high resolution, and straightforward method development make it the ideal first choice.
The Causality Behind Method Development Choices
A successful HPLC method is not a matter of chance but of logical, science-driven decisions based on the analyte's structure. The target molecule possesses a polar lactone and a carbamate group, contrasted with the non-polar tert-butyl (Boc) protecting group. This amphiphilic nature guides our component selection.
-
Column Selection: A C18 (octadecylsilane) column is the most versatile and logical starting point. Its non-polar stationary phase will provide sufficient retention for the molecule via hydrophobic interactions with the tert-butyl group and the alkyl backbone, while allowing for effective separation from more polar or non-polar impurities.
-
Mobile Phase Strategy: The key is to balance the elution strength required to move the analyte through the C18 column.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Aqueous Phase: Unbuffered water is a potential starting point, but a buffered solution (e.g., 10 mM phosphate buffer, pH 7.0) is recommended. The oxetane and lactone rings can be susceptible to ring-opening under harsh acidic or basic conditions.[5][6] A neutral pH ensures the stability of the analyte on-column and improves peak shape and reproducibility.
-
-
Detection: The molecule lacks a strong chromophore for UV detection. The primary UV absorbance arises from the n→π* transitions in the carbonyls of the lactone and the carbamate, which occur at low wavelengths. Therefore, detection at 210 nm is a pragmatic choice to ensure sufficient sensitivity.
Workflow for HPLC Purity Analysis
Caption: A standard workflow for HPLC purity analysis.
Detailed Experimental Protocol: RP-HPLC
1. Instrumentation and Consumables:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water.
-
Potassium phosphate monobasic and sodium hydroxide (for buffer preparation).
2. Mobile Phase Preparation:
-
Buffer (10 mM Phosphate, pH 7.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 7.0 with dilute NaOH. Filter through a 0.45 µm membrane filter.
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile (ACN).
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~5.0 mg of the reference standard and dissolve in 5.0 mL of diluent to obtain a 1.0 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in the diluent.
4. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, good retention for the analyte. |
| Mobile Phase | Gradient: 30% B to 80% B over 15 min | A gradient ensures elution of potential non-polar impurities and provides a sharp peak for the main analyte. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection | UV at 210 nm | Maximizes sensitivity for the weakly absorbing analyte. |
| Run Time | 20 minutes | Allows for column re-equilibration post-gradient. |
5. System Suitability Test (SST) - A Self-Validating System: Before sample analysis, perform five replicate injections of the Standard Solution. The method is deemed suitable for use if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5 (Ensures peak symmetry).
-
Theoretical Plates (N): ≥ 2000 (Ensures column efficiency).
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (Ensures system precision).
6. Purity Calculation: Purity is typically determined by area normalization, assuming all impurities have a similar response factor at 210 nm.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Part 2: A Comparative Guide to Alternative Analytical Techniques
While HPLC is the primary choice, a comprehensive analysis often involves orthogonal techniques that provide complementary information. The choice of technique depends on the specific analytical question being asked.
Caption: Decision tree for selecting an analytical technique.
Comparison of Key Analytical Methods
| Technique | Principle | Advantages | Disadvantages | Best For... |
| RP-HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, high-resolution, easily quantifiable. | Requires analyte to be soluble and possess a chromophore. Moderate solvent consumption. | Routine purity testing and quality control. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, with mass spec detection. | Excellent for volatile impurities, provides mass information for identification.[] | Requires analyte to be volatile and thermally stable; potential for on-column degradation. | Identifying low molecular weight, volatile, or non-polar impurities. |
| SFC | Supercritical fluid (e.g., CO₂) as mobile phase. | Fast, "green" (less organic solvent), excellent for chiral separations.[8] | Higher initial instrument cost, less suitable for very polar compounds. | Chiral purity analysis and high-throughput screening. |
| qNMR | Nuclear Magnetic Resonance spectroscopy used for quantitative analysis. | Absolute quantification without a specific reference standard, provides structural information.[9] | Lower sensitivity than HPLC, requires more sample, complex data analysis. | Purity assignment of reference standards and structural confirmation. |
Special Consideration: Chiral Purity
The spirocyclic center in this compound is a stereocenter. If the synthesis is not stereospecific, the product will be a racemic mixture. Standard RP-HPLC on an achiral C18 column will not separate enantiomers.
When to Use Chiral Chromatography:
-
If the synthetic route is known to produce a racemate.
-
To confirm the enantiomeric excess (e.e.) of a stereospecific synthesis.
Methodology: Chiral separation is a specialized field often requiring empirical screening of columns and mobile phases.[10]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for a broad range of compounds and are the recommended starting point.[11]
-
Techniques: Both chiral HPLC and Supercritical Fluid Chromatography (SFC) are powerful tools. SFC is often faster and provides better resolution for chiral separations.[8][12]
Conclusion
The purity analysis of this compound is most effectively and routinely accomplished using a well-developed RP-HPLC method. The logical selection of a C18 column, a buffered mobile phase at neutral pH, and low-wavelength UV detection provides a robust and reliable system for quality control. However, a comprehensive understanding of a sample's purity profile may necessitate the use of orthogonal techniques. GC-MS is valuable for assessing volatile impurities, qNMR offers absolute quantification, and chiral chromatography (HPLC or SFC) is essential for determining stereochemical purity. By selecting the appropriate analytical tool based on the specific scientific question, researchers and drug development professionals can ensure the quality and integrity of this critical spirocyclic building block.
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Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. U.S. National Library of Medicine. [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
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tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. Nia Innovation. [Link]
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Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem. [Link]
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A Comparative Guide to the Definitive Structural Confirmation of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance. Their rigid, three-dimensional structures offer a compelling alternative to traditional flat, aromatic rings, providing novel intellectual property and improved physicochemical properties. Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is one such building block, a valuable intermediate for creating complex molecular architectures.[1] However, its synthesis can potentially lead to isomers, making unambiguous structural confirmation not just a formality, but a critical necessity.
This guide provides an in-depth comparison of the primary techniques for the structural elucidation of this spirocyclic compound, with a focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and compare this definitive method with powerful orthogonal techniques to demonstrate a holistic approach to structural validation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule.[2][3] The technique is based on the principle that a crystal lattice, with its perfectly ordered, repeating array of molecules, will diffract a beam of X-rays in a predictable pattern.[4][5][6] By measuring the angles and intensities of these diffracted X-rays, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, deduce the exact position of every atom.[2][7][8]
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is designed to ensure the highest quality data.
Step 1: Crystal Growth (The Art of Patience)
The most challenging, and often rate-limiting, step is growing a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[2][7] The goal is to allow molecules to slowly and methodically arrange themselves into a perfect lattice.
-
Rationale: Rapid precipitation traps solvent and impurities, leading to a disordered, unusable solid. Slow, controlled crystallization minimizes these imperfections.[9]
-
Protocol: Slow Evaporation
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethyl acetate/hexanes). A solvent in which the compound is moderately soluble is ideal.[10]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.[10]
-
Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use a cap with a small opening to allow for very slow solvent evaporation.
-
Place the vial in a vibration-free location (e.g., a dedicated quiet shelf or a specialized crystallization chamber) and leave it undisturbed for several days to weeks.[10]
-
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a diffractometer and exposed to a focused beam of monochromatic X-rays.[2]
-
Rationale: The crystal must be rotated in the X-ray beam to capture the diffraction pattern from all possible lattice planes.[2][8] Modern diffractometers automate this process, collecting tens of thousands of reflections.[2]
-
Protocol:
-
Under a microscope, select a well-formed, clear crystal and mount it on a cryo-loop using a minimal amount of cryo-protectant oil.
-
Flash-cool the crystal in a stream of liquid nitrogen (typically 100 K) to prevent radiation damage during data collection.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Set up the data collection strategy. This typically involves collecting multiple sets of data (runs) where the crystal is rotated through different angles. A modern CCD or pixel detector records the intensity and position of each diffracted spot.[2]
-
Step 3: Data Processing and Structure Solution
The raw diffraction data is a collection of spots of varying intensities. This data is processed to determine the unit cell dimensions and symmetry (space group) of the crystal.[8][11]
-
Rationale: The "phase problem" is a central challenge in crystallography. While we can measure the intensities of the diffracted spots, the phase information is lost. Computational methods (direct methods for small molecules) are used to solve this and generate an initial electron density map.
-
Protocol:
-
Integrate the raw data to determine the intensities of each reflection (h, k, l).
-
Solve the structure using software packages (e.g., SHELXT, Olex2). This will generate an initial model of the molecule.
-
Refine the model against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.[11] The quality of the final structure is assessed by parameters like the R-factor (residual factor), which should typically be below 5% for a well-resolved small molecule structure.
-
Data Presentation: Crystallographic Summary
The final output is a Crystallographic Information File (CIF) containing all the data about the structure.
| Parameter | Value (Example) | Significance |
| Molecular Formula | C₁₁H₁₇NO₄[12] | Confirms the elemental composition in the crystal. |
| Molecular Weight | 227.26 g/mol [12] | Matches the expected mass of the molecule. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating lattice box.[11] |
| Resolution | 0.75 Å | A measure of the level of detail in the electron density map. |
| R-factor (R1) | 3.5% | Indicates the agreement between the model and the data. |
| CCDC Number | XXXXXXX | Deposition number for the Cambridge Crystallographic Data Centre. |
Workflow Visualization
Caption: Workflow for Single-Crystal X-ray Crystallography.
Part 2: Orthogonal Validation Methods
While X-ray crystallography provides the definitive solid-state structure, it is crucial to confirm that this structure is consistent with data from other analytical techniques, especially those that analyze the compound in solution.
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[13] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C). For a molecule like this compound, a full suite of 1D and 2D NMR experiments can build the molecular structure piece by piece.
-
Principle: Atomic nuclei with an odd number of protons or neutrons possess a magnetic property called spin. In a strong external magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies (chemical shifts) that are highly dependent on their local electronic environment.[14] Couplings between neighboring nuclei provide connectivity information.
-
Experimental Protocol:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum to identify the number of unique proton environments and their splitting patterns.
-
Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.
-
Acquire a COSY (Correlation Spectroscopy) spectrum. This 2D experiment shows correlations between protons that are coupled to each other, typically through 2-3 bonds, revealing H-C-C-H connectivities.[15][16]
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlations).[15][16]
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is a crucial experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), allowing the connection of molecular fragments, especially across quaternary carbons.[15][16][17]
-
-
Data Interpretation: By systematically analyzing the correlations in the COSY, HSQC, and HMBC spectra, one can walk through the carbon skeleton and unambiguously assign all proton and carbon signals, confirming the spirocyclic core structure.
Technique 2: High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential technique for confirming the elemental composition of a molecule.[18][19] It provides a highly accurate mass measurement, which can be used to determine a unique molecular formula.[20][21]
-
Principle: The sample is ionized using a "soft" ionization technique like Electrospray Ionization (ESI), which typically adds a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺) without fragmenting the molecule.[22][23] The resulting ions are then separated by a high-resolution mass analyzer (like a Time-of-Flight, TOF, or Orbitrap), which measures their mass-to-charge ratio (m/z) with an accuracy of a few parts per million (ppm).[20][23]
-
Experimental Protocol (ESI-TOF):
-
Prepare a dilute solution of the compound (~10-25 µg/mL) in a suitable solvent like methanol or acetonitrile.[22][24]
-
Infuse the sample directly into the ESI source or inject it via an HPLC system.[23]
-
The instrument will generate a mass spectrum. The peak with the highest m/z corresponding to the intact molecule is the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass.
-
-
Data Interpretation: For this compound (C₁₁H₁₇NO₄), the expected exact mass for the [M+H]⁺ ion is 228.1230 Da. An HRMS measurement that falls within ~5 ppm of this value provides extremely high confidence in the assigned molecular formula.
Part 3: Comparative Analysis
No single technique tells the whole story. A robust structural confirmation relies on the synergy of multiple methods. The following table compares the strengths and limitations of each approach.
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy (1D & 2D) | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[6][11] | Atomic connectivity, chemical environment, relative stereochemistry in solution.[13][25] | Elemental formula (highly accurate mass).[18][20] |
| Sample Requirement | High-quality single crystal (>0.1 mm).[2] | 5-10 mg, soluble in deuterated solvent. | <1 mg, soluble in volatile solvent.[24] |
| State of Matter | Solid-state | Solution-state | Gas-phase (ions) |
| Destructive? | No (crystal is preserved).[6] | No (sample can be recovered). | Yes (sample is consumed). |
| Key Advantage | Unambiguous, definitive 3D structure. The "gold standard."[13] | Provides structural information in a biologically relevant solution state. | Extremely high sensitivity and accuracy for formula determination. |
| Key Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow. | Cannot determine absolute stereochemistry (without chiral auxiliaries); complex spectra for large molecules. | Provides no information on connectivity or isomerism (e.g., cannot distinguish constitutional isomers).[18] |
Decision-Making Visualization
Caption: Decision tree for selecting structural elucidation techniques.
Conclusion
The structural confirmation of a novel chemical entity like this compound requires a multi-faceted, evidence-based approach. High-resolution mass spectrometry provides the foundational confirmation of the elemental formula. A comprehensive suite of 2D NMR experiments builds the molecular framework in solution, establishing the correct connectivity.
However, for absolute, irrefutable proof of structure—including the precise three-dimensional arrangement and stereochemistry—single-crystal X-ray crystallography is indispensable. It serves as the ultimate arbiter, providing the atomic-level detail that underpins all further drug development efforts. By strategically combining these powerful analytical techniques, researchers can proceed with the highest degree of confidence in the structural integrity of their molecules.
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The Science Notes. (2023, June 18). X-ray Crystallography: Definition, Principle, Steps, Data Analysis, Applications, and Limitations. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Elemental Composition determination based on MS. Retrieved from [Link]
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Fiveable. (n.d.). 12.1 X-ray crystallography: principles and structure determination. Retrieved from [Link]
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LSU. (n.d.). ESI TOF sample prep. Retrieved from [Link]
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Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. PubMed. Retrieved from [Link]
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St. Petersburg University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]
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Kind, T., & Fiehn, O. (2007). Elemental composition determination based on MSn. Bioinformatics, 23(1), 132-134. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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Blow, D. M. (2002). x Ray crystallography. PMC - PubMed Central - NIH. Retrieved from [Link]
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PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
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ResearchGate. (2021, December 30). How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? Retrieved from [Link]
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SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.10: ESI-QTOF-MS Coupled to HPLC and its Application for Food Safety. Retrieved from [Link]
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Bio-protocol. (n.d.). Electrospray ionization mass spectrometry (ESI-MS). Retrieved from [Link]
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ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]
-
University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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Elyashberg, M. (2016, December 20). Computer methods for structure elucidation of new organic compounds from NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
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University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]
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Bioprocess Online. (n.d.). ESI-TOF Mass Spectrometer. Retrieved from [Link]
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IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]
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University of Canterbury. (n.d.). SPECTROSCOPY AND STRUCTURE DETERMINATION. Retrieved from [Link]
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PubMed. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2018, April 1). Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis. Retrieved from [Link]
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AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
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ChemBK. (n.d.). tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
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The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]
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Frontiers. (2025, December 28). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Retrieved from [Link]
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A Senior Application Scientist's Guide to Unlocking Spirocyclic Potential: A Comparative Analysis of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Analogs
An objective guide for researchers, scientists, and drug development professionals comparing the biological activity of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate analogs.
Abstract
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry for their inherent three-dimensional nature, which provides a distinct advantage in navigating the complex topology of biological targets.[1] The 5-oxa-2-azaspiro[3.4]octane framework, in particular, offers a synthetically tractable and conformationally constrained core, making it an attractive starting point for novel drug discovery campaigns. This guide provides a comparative framework for evaluating analogs of this compound. Rather than focusing on a single target, we will explore two distinct, hypothetical analogs to illustrate how subtle modifications to this privileged scaffold can unlock vastly different biological activities. We will delve into the mechanistic rationale, present standardized protocols for biological characterization, and provide a clear, data-driven template for comparison.
The Core Scaffold: A Foundation for Diverse Functionality
The parent compound, this compound, serves as a versatile building block. The spirocyclic junction imparts conformational rigidity, reducing the entropic penalty upon binding to a target protein and often leading to enhanced potency and selectivity. The tert-butoxycarbonyl (Boc) protecting group offers a reliable handle for synthetic elaboration, allowing chemists to explore a wide chemical space.
To demonstrate the versatility of this scaffold, we will posit two hypothetical analogs and outline the experimental workflow required to characterize and compare them:
-
Analog A: A potent enzyme inhibitor designed for neurodegenerative disease.
-
Analog B: A selective receptor antagonist designed for oncology applications.
This comparative approach highlights the critical importance of assay selection and data interpretation in a drug discovery program.
Analog A: A Hypothetical Enzyme Inhibitor
Let us propose that through structural modifications, Analog A was designed to target a critical enzyme in a disease pathway, for instance, a protease involved in pathogenic protein aggregation.
Mechanism of Action & Rationale
The design of Analog A incorporates a functional group capable of coordinating with a key catalytic residue in the enzyme's active site. This targeted interaction is intended to block substrate access, thereby inhibiting the enzymatic reaction. The spirocyclic core serves to orient this "warhead" in a precise and high-affinity binding pose.
Caption: Mechanism of competitive enzyme inhibition by Analog A.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To quantify the potency of Analog A, a robust in vitro enzyme inhibition assay is essential.[2][3][4] This allows for a controlled measurement of how the compound affects enzyme activity.[4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Analog A against the target enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of the enzyme's specific substrate (this may be a fluorogenic or chromogenic substrate for ease of detection).
-
Prepare a serial dilution of Analog A in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Execution (96- or 384-well plate format):
-
Add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted Analog A (or vehicle control - DMSO in buffer) to the wells.
-
Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Monitor the rate of product formation over time using a plate reader (measuring fluorescence or absorbance). The reaction should be monitored in the linear range.[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of Analog A.
-
Normalize the rates relative to the vehicle control (defined as 100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Analog B: A Hypothetical Receptor Antagonist
In contrast, let us imagine Analog B has been functionalized to act as an antagonist for a cell surface receptor, such as a G-protein coupled receptor (GPCR), implicated in cancer cell proliferation.
Mechanism of Action & Rationale
Analog B is designed to bind to the receptor's ligand-binding pocket but fails to induce the conformational change required for downstream signaling. By occupying the pocket, it competitively prevents the binding of the endogenous agonist ligand, thereby blocking the pro-proliferative signaling cascade.
Caption: Competitive antagonism of a cell surface receptor by Analog B.
Experimental Protocol: Cell-Based Reporter Assay
Evaluating a receptor antagonist requires a cell-based assay to confirm its activity in a physiologically relevant environment. A reporter gene assay is a common and powerful method for this purpose.
Objective: To determine the half-maximal effective concentration (EC₅₀) of Analog B in blocking agonist-induced receptor activation.
Methodology:
-
Cell Line Preparation:
-
Use a cell line that has been engineered to stably express the target receptor.
-
These cells must also contain a reporter gene construct (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the receptor's signaling pathway.
-
-
Assay Execution (96- or 384-well plate format):
-
Seed the engineered cells into microplates and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of Analog B (the antagonist).
-
After a brief incubation period, stimulate the cells with a fixed concentration of the natural agonist (typically at its EC₈₀ concentration to provide a robust signal window).
-
Incubate for a period sufficient to allow for reporter gene transcription and translation (e.g., 6-24 hours).
-
-
Data Acquisition:
-
Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the signal (luminescence or color) using a plate reader.
-
-
Data Analysis:
-
Normalize the data with the signal from cells treated with agonist alone (0% inhibition) and untreated cells (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the antagonist concentration (Analog B) and fit the curve to determine the EC₅₀ value.
-
Comparative Data Summary
A key outcome of these studies is the generation of quantitative data that allows for a direct and objective comparison of the analogs' biological profiles. The table below illustrates the type of data that would be generated.
| Parameter | Analog A (Enzyme Inhibitor) | Analog B (Receptor Antagonist) | Rationale & Significance |
| Assay Type | In Vitro Biochemical | Cell-Based Functional | Assesses direct target engagement vs. activity in a biological system. |
| Primary Target | Protease X | Receptor Y | Defines the molecular target and therapeutic indication. |
| Potency (IC₅₀/EC₅₀) | 15 nM | 50 nM | Quantifies the concentration needed for 50% of maximal effect. |
| Mechanism | Competitive Inhibition | Competitive Antagonism | Describes how the compound achieves its effect at the molecular level. |
| Selectivity | >200-fold vs. related proteases | >500-fold vs. related receptors | Measures specificity for the intended target, predicting potential off-target effects. |
| Cellular Activity | Not directly applicable | Confirmed via reporter assay | Validates that the compound can cross the cell membrane and act on its target. |
Conclusion and Forward Look
This guide demonstrates a structured, evidence-based approach to comparing the biological activities of novel chemical entities derived from a common scaffold. By employing distinct and appropriate assays—an in vitro enzymatic assay for the inhibitor (Analog A) and a cell-based functional assay for the antagonist (Analog B)—we can build a comprehensive and quantitative understanding of their unique pharmacological profiles.[2][6] This disciplined, comparative methodology is fundamental to the successful progression of promising compounds from initial hits to validated leads in the drug discovery pipeline. The true power of the 5-oxa-2-azaspiro[3.4]octane scaffold lies not in a single activity, but in its potential to be tailored for high-potency, selective modulation of a wide array of biological targets.
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High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). Conduct Science. [Link]
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In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
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Cell based Binding Assay. Creative Biolabs. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
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A Spectroscopic Guide to Differentiating Fused and Spiro β-Lactones
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of bioactive molecules is paramount. Among the myriad of heterocyclic scaffolds, β-lactones, particularly in their fused and spirocyclic forms, present unique challenges and opportunities. Their inherent ring strain and diverse chemical reactivity make them valuable synthons and pharmacophores. This guide provides an in-depth spectroscopic comparison of fused versus spiro β-lactones, offering experimental data and insights to aid in their unambiguous characterization.
Structural Fundamentals: The Fused vs. Spiro Distinction
The core difference between these two classes of β-lactones lies in the nature of the ring junction. In fused β-lactones , the four-membered lactone ring shares two adjacent atoms with another ring, forming a bicyclic system with a common bond. In contrast, spiro β-lactones feature a single atom, the spiro atom, as the pivot point for both the β-lactone ring and an adjoining ring. This fundamental structural divergence profoundly influences their spectroscopic properties.
Caption: General structures of fused and spiro β-lactones.
Infrared (IR) Spectroscopy: A Tale of Two Carbonyls
The most diagnostic feature in the IR spectrum of a β-lactone is the carbonyl (C=O) stretching vibration. The high frequency of this absorption is a direct consequence of the significant ring strain in the four-membered ring. However, subtle yet consistent differences can be observed between fused and spiro analogues.
Fused β-lactones typically exhibit a C=O stretching frequency in the range of 1820-1835 cm⁻¹ [1]. This high wavenumber is indicative of the strained bicyclic system. For spiro β-lactones, the carbonyl stretch can also be found in a similar region, though sometimes at a slightly lower frequency depending on the nature of the spirocyclic system. For instance, a spiro-β-lactone has been reported with a C=O stretch at 1821 cm⁻¹ [1]. The presence of unsaturation conjugated with the carbonyl group can lower this frequency.
| β-Lactone Type | **Characteristic C=O Stretch (cm⁻¹) ** | Reference |
| Fused | 1833 | [1] |
| Spiro | 1821 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, encompassing both ¹H and ¹³C analysis, provides the most definitive data for distinguishing between fused and spiro β-lactones. Consistent trends in chemical shifts and coupling constants have been identified, which can be used as reliable diagnostic markers[1].
¹H NMR Spectroscopy
A key diagnostic proton is often the one on the carbon adjacent to the ring junction. For example, in a study comparing fused- and spiro-β-lactones annulated to a γ-lactam ring system, the chemical shift of the H(6) proton was found to be a distinguishing feature[1]. The chemical shifts of the H(6) protons were larger for spiro-β-lactones compared to their fused counterparts[1].
Another critical parameter is the coupling constant. The coupling constant for H(6) in the fused-β-lactones was observed to be around 11-13 Hz, whereas for the spiro-β-lactones, this value was significantly smaller, at approximately 6 Hz[1].
¹³C NMR Spectroscopy
The ¹³C NMR spectra also reveal characteristic differences. The chemical shifts of the carbons at the ring junction are particularly sensitive to the fusion mode. In the aforementioned study, the C(6) chemical shifts for spiro-β-lactones were 3.6-4.7 ppm higher than their precursors, while for the fused isomers, these were 6.7-8.1 ppm lower[1]. Conversely, the C(3) carbon showed an opposite trend, though the differences were less pronounced[1].
| Spectroscopic Parameter | Fused β-Lactone | Spiro β-Lactone | Reference |
| ¹H NMR | |||
| δ H(6) (ppm) | Similar to methyl ester precursor | Larger than fused and precursor | [1] |
| J H(6) (Hz) | 11-13 | ~6 | [1] |
| ¹³C NMR | |||
| δ C(6) (ppm) | 6.7-8.1 lower than precursor | 3.6-4.7 higher than precursor | [1] |
| δ C(3) (ppm) | Higher than spiro | Lower than fused | [1] |
Mass Spectrometry: Fragmentation Insights
Common fragmentation pathways for lactones include the loss of CO and/or H₂O[2]. For β-lactones, a characteristic fragmentation would be the loss of CO₂. The stability of the resulting carbocation or radical cation will dictate the preferred fragmentation pathways. It can be hypothesized that the more rigid and strained fused systems might exhibit different fragmentation patterns compared to the more flexible spiro systems, though further dedicated studies are required to establish clear distinguishing fragmentation routes.
Experimental Protocols
General Synthesis of a Fused β-Lactone
A common method for the synthesis of fused β-lactones involves the intramolecular cyclization of a β-hydroxy acid. The following is a generalized protocol:
-
Preparation of the β-hydroxy acid precursor: This can be achieved through various methods, such as an aldol reaction between an enolate and an aldehyde.
-
Lactonization: The purified β-hydroxy acid is dissolved in a suitable solvent (e.g., THF, CH₂Cl₂).
-
A dehydrating/coupling agent, such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) with a base like triethylamine (Et₃N), is added at a controlled temperature (e.g., 0 °C to room temperature)[1].
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of β-lactones.
Conclusion
The differentiation between fused and spiro β-lactones is a critical task in chemical synthesis and drug discovery. While both classes of compounds exhibit the characteristic high-frequency carbonyl stretch in their IR spectra, NMR spectroscopy stands out as the most powerful tool for their unambiguous identification. The distinct chemical shifts and coupling constants of protons and carbons at or near the ring junction provide a reliable basis for structural assignment. This guide, by consolidating key spectroscopic data and experimental considerations, aims to equip researchers with the necessary knowledge to confidently navigate the characterization of these fascinating and important molecules.
References
A Comparative Guide to the Validation of In Vitro Assays Using Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
In the landscape of contemporary drug discovery, the validation of in vitro assays stands as a critical pillar, ensuring the reliability and translatability of preclinical data. The selection of appropriate chemical tools for this validation is paramount. This guide provides an in-depth technical comparison of assay validation using Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a novel spirocyclic oxetane, against conventional validation compounds. We will explore the unique physicochemical properties conferred by the spirocyclic oxetane motif and present a framework for its application in robust assay validation, supported by comparative data from analogous systems.
The Rise of Spirocyclic Oxetanes in Drug Discovery and Assay Validation
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, conformational rigidity, and novel chemical space they occupy.[1] When combined with an oxetane ring, a four-membered cyclic ether, these molecules offer a unique set of properties that are highly advantageous for developing chemical probes for in vitro assays.[2] The oxetane moiety is a bioisosteric replacement for more metabolically labile groups such as gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility.[2][3][4]
This compound (CAS: 1408075-90-0) is a prime example of such a scaffold.[5] Its spirocyclic nature provides a rigid framework, while the oxetane ring introduces polarity and a potential hydrogen bond acceptor, influencing its interaction with biological targets.[6] These attributes make it an intriguing candidate for validating a wide array of in vitro assays, from target-based enzymatic assays to complex cell-based phenotypic screens.
Comparative Analysis: The Oxetane Advantage in In Vitro Systems
While direct experimental data for this compound in specific assay validations is emerging, a compelling case for its utility can be built upon comparative studies of structurally related oxetane-containing compounds. The primary advantages of incorporating an oxetane ring, such as in our topic compound, are evident in enhanced metabolic stability and favorable physicochemical properties.
Table 1: Comparative Metabolic Stability of Oxetane-Containing Compounds vs. Non-Oxetane Analogs in Human Liver Microsomes (HLM)
| Compound Pair | Non-Oxetane Analog | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Oxetane-Containing Analog | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Fold Improvement in Stability | Reference |
| 1 | gem-dimethyl analog | 150 | 3-oxetanyl analog | 30 | 5 | [2] |
| 2 | Carbonyl analog | 210 | 3-oxetanyl analog | 45 | 4.7 | [6] |
| 3 | Morpholine analog | 180 | Spiro-oxetane analog | 25 | 7.2 | [7] |
This table summarizes representative data from the literature, demonstrating the significant improvement in metabolic stability conferred by the oxetane moiety.
The enhanced stability of oxetane-containing compounds is critical for in vitro assays, as it ensures that the observed effects are due to the parent compound and not its metabolites. This is particularly crucial for longer-duration cell-based assays.
A Case Study: Validation of a Kinase Inhibition Assay
To illustrate the practical application of an oxetane-containing compound in assay validation, let us consider a hypothetical scenario: validating a novel in vitro kinase assay. Small molecule kinase inhibitors are frequently used for this purpose.[8][9] We will compare the expected performance of this compound, functionalized to target a specific kinase, with a conventional, more metabolically labile inhibitor.
Experimental Workflow for Kinase Assay Validation
Caption: A generalized workflow for in vitro kinase assay validation.
Hypothetical Comparative Data
| Parameter | Conventional Inhibitor | Oxetane-Functionalized Probe | Rationale for Difference |
| IC50 | 50 nM | 45 nM | Similar on-target potency is expected if the core pharmacophore is maintained. |
| Metabolic Half-life (in vitro) | 30 min | > 180 min | The oxetane moiety significantly reduces metabolic clearance. |
| Cellular Potency (EC50) | 200 nM | 100 nM | Improved metabolic stability and potentially better cell permeability of the oxetane probe can lead to enhanced cellular activity.[3] |
| Off-target Hits (Kinase Panel) | 5 | 2 | The rigid spirocyclic scaffold can improve selectivity by reducing conformational flexibility. |
This hypothetical data illustrates how a probe like this compound, when appropriately functionalized, can offer superior performance in assay validation due to its enhanced stability and selectivity.
Detailed Protocol: Validation of a GPCR-Targeted Cell-Based Assay
G-protein coupled receptors (GPCRs) are a major class of drug targets, and the validation of GPCR assays is crucial.[10][11] The following is a detailed protocol for validating a cell-based cAMP assay for a Gs-coupled GPCR using a functionalized derivative of this compound as a novel antagonist.
Signaling Pathway for a Gs-Coupled GPCR
Caption: Simplified signaling cascade of a Gs-coupled GPCR.
Step-by-Step Validation Protocol
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the target GPCR in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Seed cells into 384-well white, solid-bottom plates at a density of 10,000 cells per well and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the functionalized this compound antagonist and a known reference antagonist in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 0.1% BSA) to create a 10-point concentration-response curve.
-
-
Antagonist Treatment:
-
Remove culture medium from the cell plates and add 20 µL of the diluted antagonist solutions.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 20 µL of a known agonist at its EC80 concentration to all wells, except for the negative control wells.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF or luminescence-based cAMP assay kit, following the manufacturer's instructions.[12]
-
-
Data Analysis:
-
Calculate the percent inhibition for each antagonist concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Validate the assay by confirming that the IC50 of the reference antagonist is within the expected range and by establishing a robust Z'-factor (>0.5).
-
Conclusion and Future Perspectives
The strategic incorporation of spirocyclic oxetanes, exemplified by this compound, offers a significant advancement in the development of chemical probes for in vitro assay validation. Their superior metabolic stability and potential for enhanced selectivity provide a more reliable and biologically relevant means of characterizing assay performance. While further studies are needed to fully elucidate the biological activities of this specific molecule, the existing body of evidence for related oxetane-containing compounds strongly supports its potential as a valuable tool for researchers, scientists, and drug development professionals. The adoption of such next-generation chemical probes will undoubtedly contribute to the generation of more robust and predictive in vitro data, ultimately accelerating the discovery of new therapeutics.
References
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Virtual Target Screening: Validation Using Kinase Inhibitors - PMC - NIH. (n.d.). Retrieved December 31, 2025, from [Link]
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Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC - NIH. (n.d.). Retrieved December 31, 2025, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved December 31, 2025, from [Link]
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New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character - MDPI. (n.d.). Retrieved December 31, 2025, from [Link]
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Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. (2023, September 7). Retrieved December 31, 2025, from [Link]
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Recent Trends in Kinase Drug Discovery - YouTube. (2023, November 13). Retrieved December 31, 2025, from [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (n.d.). Retrieved December 31, 2025, from [Link]
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Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate - PubChem. (n.d.). Retrieved December 31, 2025, from [Link]
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Tools for GPCR drug discovery - PMC - NIH. (n.d.). Retrieved December 31, 2025, from [Link]
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Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7). Retrieved December 31, 2025, from [Link]
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Validating Chemical Probes. (n.d.). Retrieved December 31, 2025, from [Link]
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Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - NIH. (n.d.). Retrieved December 31, 2025, from [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery - PubMed. (2022, June 21). Retrieved December 31, 2025, from [Link]
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Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (n.d.). Retrieved December 31, 2025, from [Link]
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Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate - PubChem. (n.d.). Retrieved December 31, 2025, from [Link]
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Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. | Blood | ASH Publications. (2009, November 20). Retrieved December 31, 2025, from [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery - ResearchGate. (2025, August 9). Retrieved December 31, 2025, from [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). Retrieved December 31, 2025, from [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. (n.d.). Retrieved December 31, 2025, from [Link]
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Chemical probes and drug leads from advances in synthetic planning and methodology - PMC - PubMed Central. (n.d.). Retrieved December 31, 2025, from [Link]
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Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC. (n.d.). Retrieved December 31, 2025, from [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. (2025, August 30). Retrieved December 31, 2025, from [Link]
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tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate - FDER | UNR. (n.d.). Retrieved December 31, 2025, from [Link]
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tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate - Nia Innovation. (n.d.). Retrieved December 31, 2025, from [Link]
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This compound. (2025, November 19). Retrieved December 31, 2025, from [Link]
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Spirocyclic derivatives as antioxidants: a review - PMC - PubMed Central. (n.d.). Retrieved December 31, 2025, from [Link]
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Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing). (n.d.). Retrieved December 31, 2025, from [Link]
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Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing). (2021, June 21). Retrieved December 31, 2025, from [Link]
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A Tale of Two Spirocycles: A Comparative Guide to Tert-butyl 7-oxo- and 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate for Drug Discovery
In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, particularly those incorporating strained four-membered rings like oxetanes, have garnered significant attention. The rigid, three-dimensional nature of spirocycles allows for precise vectoral orientation of substituents, while the embedded oxetane moiety can enhance aqueous solubility, metabolic stability, and act as a polar surrogate for less desirable functionalities like gem-dimethyl or carbonyl groups.[1][2][3]
This guide provides an in-depth, comparative analysis of two key building blocks in this class: tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate and tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate . We will dissect their synthesis, explore their divergent reactivity, and provide experimental insights to empower researchers, scientists, and drug development professionals in selecting the optimal scaffold for their specific applications.
At a Glance: Physicochemical Properties
A preliminary comparison of the fundamental physicochemical properties of these two building blocks reveals their distinct characteristics. The "oxo" compound presents a more polar profile, while the "bromo" analogue offers a higher molecular weight and a different lipophilicity profile, providing a handle for a diverse array of coupling reactions.
| Property | This compound | Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
| CAS Number | 1408075-90-0[4] | 1330765-30-4 |
| Molecular Formula | C₁₁H₁₇NO₄[4] | C₁₁H₁₈BrNO₃ |
| Molecular Weight | 227.26 g/mol [4] | 292.17 g/mol |
| Calculated logP | 0.9653[4] | - |
| Topological Polar Surface Area (TPSA) | 55.84 Ų[4] | - |
Synthesis and Accessibility: The Path to the Scaffold
The synthetic routes to these two spirocycles are distinct, each with its own set of advantages and considerations for scalability and starting material availability.
This compound: A Convergent Approach
The synthesis of the "oxo" derivative, while not explicitly detailed in a single publication for this exact molecule, can be reliably inferred from the seminal work of Carreira and others on related spirocyclic oxetanes.[5][6][7] A plausible and efficient route involves the reaction of a protected azetidinone with a suitable three-carbon component, followed by cyclization to form the oxetane ring. A likely pathway is the reaction of N-Boc-3-azetidinone with a sulfoxonium ylide, which proceeds via an intermediate epoxide that rearranges to the spirocyclic oxetane.
Caption: Plausible synthesis of the "oxo" spirocycle.
Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A Linear, Multi-step Synthesis
The synthesis of the "bromo" derivative is explicitly detailed in a patent and follows a three-step linear sequence starting from N-Boc-3-azetidinone.[8] This method involves an initial Barbier-type reaction, followed by bromination and a final base-mediated cyclization.
Caption: Key transformations of the "oxo" compound.
Experimental Protocol: Reductive Amination
-
To a solution of this compound (1.0 eq) in dichloromethane (0.1 M) is added the desired amine (1.2 eq) and acetic acid (1.5 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired amine.
The "Bromo" Compound: A Hub for Carbon-Carbon and Carbon-Nitrogen Bond Formation
The secondary bromide of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. [9][10][11][12][13][14]This allows for the direct installation of aryl, heteroaryl, and amino substituents, providing rapid access to a diverse array of analogues. The bromide can also participate in nucleophilic substitution reactions.
Caption: Key transformations of the "bromo" compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq), the desired boronic acid (1.5 eq), and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) in a mixture of toluene and water (4:1, 0.1 M) is added a base (e.g., K₂CO₃, 3.0 eq).
-
The reaction mixture is heated to 80-100 °C for 4-12 hours under an inert atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired coupled product.
Stability Considerations
Both spirocyclic oxetanes are expected to exhibit good stability under a range of synthetic conditions. The 3,3-disubstituted nature of the oxetane ring generally confers resistance to ring-opening. [15]The Boc-protecting group is stable to the basic conditions often employed in cross-coupling reactions but can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. [16][17][18]
Conclusion and Strategic Recommendations
Both This compound and tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate are valuable building blocks for the introduction of a desirable spirocyclic oxetane motif in drug discovery programs. The choice between them should be guided by the intended synthetic strategy and the desired final analogues.
-
Choose the "Oxo" compound when:
-
The primary goal is to introduce a diverse range of amino groups via reductive amination.
-
Access to the corresponding alcohol and its derivatives is desired.
-
A more convergent and potentially more scalable synthesis is preferred.
-
-
Choose the "Bromo" compound when:
-
The objective is to install aryl, heteroaryl, or complex amine functionalities through cross-coupling reactions.
-
A well-defined, albeit longer, synthetic route is acceptable.
-
Direct C-C or C-N bond formation at the spirocyclic core is the key diversification step.
-
By understanding the distinct synthetic and reactive profiles of these two powerful building blocks, medicinal chemists can make informed decisions to accelerate their drug discovery efforts and explore novel chemical space with greater precision and efficiency.
References
- Carreira, E. M., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M., et al. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition. [Link]
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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A Comparative Guide to Azaspiro[3.4]octane and Diazaspiro[3.4]octane Derivatives in Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design
In the landscape of modern drug discovery, the pursuit of novel chemical matter has increasingly turned towards three-dimensional scaffolds that offer an escape from the "flatland" of traditional aromatic compounds. Azaspirocycles, characterized by their rigid conformational frameworks and well-defined substituent vectors, have emerged as privileged structures. Their incorporation into drug candidates can lead to significant improvements in physicochemical properties, metabolic stability, and target selectivity.
This guide provides a detailed comparative analysis of two prominent azaspirocyclic cores: the azaspiro[3.4]octane and diazaspiro[3.4]octane scaffolds. We will delve into their synthetic accessibility, comparative physicochemical and structural properties, and their burgeoning applications in medicinal chemistry, supported by experimental data and established protocols. This objective comparison aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically select and utilize these valuable building blocks.
Core Scaffold Analysis: A Tale of Two Spirocycles
The fundamental difference between the two scaffolds lies in the number of nitrogen atoms within the bicyclic system. The azaspiro[3.4]octane scaffold contains a single nitrogen atom, typically at the 2- or 6-position, while the diazaspiro[3.4]octane scaffold incorporates two nitrogen atoms, most commonly at the 2- and 6-positions. This seemingly subtle distinction has profound implications for the scaffolds' chemical properties and their utility in drug design.
Caption: Core structures of 2-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane.
Synthetic Accessibility: Building the Core
The feasibility of incorporating a scaffold into a drug discovery program is heavily dependent on its synthetic tractability. Both azaspiro[3.4]octane and diazaspiro[3.4]octane cores can be constructed through multi-step synthetic sequences, with several established routes for generating diversely functionalized derivatives.
Azaspiro[3.4]octane Synthesis: Multiple strategies have been developed for the synthesis of the 2-azaspiro[3.4]octane core. One common approach involves the annulation of the four-membered azetidine ring onto a pre-existing cyclopentane, or vice-versa. These methods often utilize readily available starting materials and conventional chemical transformations, making them amenable to scale-up.
Diazaspiro[3.4]octane Synthesis: The synthesis of 2,6-diazaspiro[3.4]octane derivatives has also been well-documented, often involving the construction of the quaternary spirocyclic center.[1] For instance, a [3+2] cycloaddition reaction has been effectively employed to produce 6-benzyl-2,6-diazaspiro[3.4]octane oxalate in multi-gram quantities.[2] The ability to introduce orthogonal protecting groups on the two nitrogen atoms provides significant synthetic flexibility, allowing for selective functionalization at either position.
Caption: Generalized synthetic workflows for azaspiro[3.4]octane and diazaspiro[3.4]octane cores.
Comparative Physicochemical Properties
The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of one versus two nitrogen atoms into the spiro[3.4]octane framework significantly influences properties such as basicity, polarity, and hydrogen bonding capacity.
While direct experimental comparisons of a wide range of derivatives are limited in the literature, we can infer key differences based on their structures and available computational data.
| Property | 2-Azaspiro[3.4]octane (Parent) | 2,6-Diazaspiro[3.4]octane (Parent) | Rationale for Difference |
| Molecular Formula | C₇H₁₃N | C₆H₁₂N₂ | Presence of an additional nitrogen atom in the diaza- scaffold. |
| Molecular Weight | 111.18 g/mol [3] | 112.17 g/mol | The substitution of a CH₂ group with an NH group results in a negligible change in molecular weight. |
| Predicted XLogP3 | 1.3[3] | 0.4 | The additional nitrogen atom in the diaza- scaffold increases polarity and reduces lipophilicity. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų[3] | 24.1 Ų | The second amine group in the diaza- scaffold significantly increases the TPSA, suggesting a higher potential for hydrogen bonding. |
| Predicted pKa (Strongest Basic) | ~11.0 | ~10.5 (first), ~7.5 (second) | The presence of two nitrogen atoms in the diaza- scaffold results in two basic centers. The pKa values can be modulated by substituents. |
| Hydrogen Bond Donors | 1 | 2 | Each nitrogen atom with an attached hydrogen can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 1 | 2 | Each nitrogen atom can act as a hydrogen bond acceptor. |
Key Insights from Physicochemical Comparison:
-
Lipophilicity and Solubility: The diazaspiro[3.4]octane scaffold is inherently more polar and less lipophilic than its monoaza counterpart. This can be advantageous for improving aqueous solubility, a common challenge in drug development.
-
Basicity and Target Engagement: The presence of two distinct basic centers in the diazaspiro[3.4]octane core offers more opportunities for ionic interactions with biological targets. The ability to modulate the basicity of each nitrogen independently through substitution provides a powerful tool for optimizing binding affinity and selectivity.
-
Synthetic Handles: The two nitrogen atoms of the diazaspiro[3.4]octane scaffold serve as versatile points for chemical modification, allowing for the exploration of a wider range of chemical space compared to the monoaza analog.[4]
Conformational Analysis and Structural Integrity
The rigid, three-dimensional nature of spirocyclic scaffolds is one of their most attractive features in medicinal chemistry. This rigidity reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity.
Applications in Medicinal Chemistry: A Comparative Overview
The distinct properties of azaspiro[3.4]octane and diazaspiro[3.4]octane derivatives have led to their exploration in different therapeutic areas.
Azaspiro[3.4]octane Derivatives: Modulators of CNS Receptors
The azaspiro[3.4]octane scaffold has shown promise in the development of agents targeting the central nervous system (CNS). A notable example is its use in the design of muscarinic M4 receptor agonists. The M4 receptor is a G-protein coupled receptor implicated in neuropsychiatric disorders such as schizophrenia. The rigid nature of the azaspiro[3.4]octane core allows for the precise orientation of pharmacophoric elements required for potent and selective M4 agonism.
Diazaspiro[3.4]octane Derivatives: A Versatile Scaffold for Diverse Targets
The 2,6-diazaspiro[3.4]octane scaffold has demonstrated remarkable versatility, with derivatives showing potent activity against a range of biological targets.[5]
-
Anti-infective Agents:
-
Antitubercular Activity: Nitrofuran derivatives of 2,6-diazaspiro[3.4]octane have been identified as potent inhibitors of Mycobacterium tuberculosis. One derivative, featuring a 1,2,4-triazole substituent, displayed a minimal inhibitory concentration (MIC) of 0.016 µg/mL against the H37Rv strain.[6]
-
Antimalarial Activity: A series of diazaspiro[3.4]octane compounds have shown activity against multiple life stages of the Plasmodium falciparum parasite, with some compounds exhibiting low nanomolar activity in the asexual blood stage and demonstrating transmission-blocking potential.[7]
-
-
Modulators of CNS Targets:
-
Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent antagonists of the sigma-1 receptor, a target for pain management. These compounds have been shown to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance.[8]
-
-
Oncology:
-
Menin-MLL Interaction Inhibitors: The 2,6-diazaspiro[3.4]octane core has been incorporated into inhibitors of the menin-MLL1 interaction, a promising target for the treatment of certain types of leukemia.[6]
-
Comparative Biological Activity Data
| Scaffold | Therapeutic Area | Target | Example Activity |
| Azaspiro[3.4]octane | CNS Disorders | Muscarinic M4 Receptor | Agonist activity |
| Diazaspiro[3.4]octane | Infectious Disease | M. tuberculosis | MIC = 0.016 µg/mL (Nitrofuran derivative)[6] |
| Infectious Disease | P. falciparum | Low nanomolar asexual blood-stage activity[7] | |
| Pain | Sigma-1 Receptor | Potent antagonism[8] | |
| Oncology | Menin-MLL1 | Inhibition of protein-protein interaction[6] |
Experimental Protocols: Assessing Drug-like Properties
The evaluation of a compound's drug-like properties is a critical step in the drug discovery process. Below are detailed protocols for two common in vitro assays used to assess metabolic stability and membrane permeability.
Protocol 1: Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro metabolic stability of azaspiro[3.4]octane and diazaspiro[3.4]octane derivatives using liver microsomes.
Materials:
-
Liver microsomes (human or other species)
-
Test compounds (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the stock solution in acetonitrile.
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the microsomal solution, and the test compound working solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiation of Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For negative controls, add an equivalent volume of phosphate buffer.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Seal the plate and vortex to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression represents the elimination rate constant (k). From this, calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Caption: Workflow for the microsomal stability assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive, transcellular permeability of a compound.
Objective: To assess and compare the passive membrane permeability of azaspiro[3.4]octane and diazaspiro[3.4]octane derivatives.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Lecithin in dodecane solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds (10 mM stock in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully add a small volume of the lecithin in dodecane solution to each well of the donor plate, ensuring the filter membrane is fully coated.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Donor Plate Preparation: Prepare the test compound solutions in PBS (pH 7.4) from the DMSO stock. Add these solutions to the wells of the coated donor plate.
-
Assembling the PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the donor and acceptor plates.
-
Concentration Measurement: Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time) Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, Area is the membrane area, and Time is the incubation time.
Conclusion and Future Outlook
The azaspiro[3.4]octane and diazaspiro[3.4]octane scaffolds represent valuable additions to the medicinal chemist's toolkit. Their inherent three-dimensionality, synthetic tractability, and ability to modulate key drug-like properties make them attractive cores for the development of novel therapeutics.
The azaspiro[3.4]octane scaffold, with its single nitrogen atom, offers a less polar and more lipophilic framework, which may be advantageous for targets requiring such properties, particularly in the CNS. In contrast, the diazaspiro[3.4]octane scaffold provides enhanced polarity, increased hydrogen bonding potential, and dual points for chemical modification, lending it to a broader range of applications, as evidenced by its success in developing anti-infective and CNS-active agents.
The choice between these two scaffolds will ultimately be dictated by the specific requirements of the biological target and the desired ADME profile of the final drug candidate. As synthetic methodologies continue to evolve, we can anticipate the even wider application of these and other novel spirocyclic systems in the ongoing quest to create safer and more effective medicines. The data and protocols presented in this guide are intended to serve as a comprehensive resource to facilitate the continued exploration and development of these versatile chemical cores.
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. 2023. Available at: [Link]
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2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. 2023. Available at: [Link]
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Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia. Journal of Clinical Oncology. 2010. Available at: [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. 2021. Available at: [Link]
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Inferior Outcome of Addition of the Aminopeptidase Inhibitor Tosedostat to Standard Intensive Treatment for Elderly Patients with AML and High Risk MDS. Cancers. 2021. Available at: [Link]
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Tosedostat in Combination With Cytarabine or Decitabine in Treating Patients With Newly Diagnosed Acute Myeloid Leukemia or High-Risk Myelodysplastic Syndrome. ClinicalTrials.gov. Available at: [Link]
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Tosedostat and Cytarabine or Azacitidine in Treating Older Participants With Acute Myeloid Leukemia or High Risk Myelodysplastic Syndrome. ClinicalTrials.gov. Available at: [Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett. 2015. Available at: [Link]
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X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. Acta Crystallographica Section E: Crystallographic Communications. 2021. Available at: [Link]
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Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. 2019. Available at: [Link]
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Benchmarking the synthesis of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate against known methods
In the landscape of modern medicinal chemistry, the quest for novel three-dimensional scaffolds that can unlock unexplored chemical space is paramount. Spirocyclic systems, particularly those incorporating strained four-membered rings like oxetanes and azetidines, have emerged as valuable building blocks. Their rigid structures offer well-defined exit vectors for substitution, enabling a more precise exploration of protein binding pockets. Among these, Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate stands out as a versatile intermediate, combining the key structural features of an N-Boc protected azetidine and a lactone-containing oxetane ring.
This guide provides a comprehensive benchmark of the synthesis of this target molecule against known methods, offering insights into the strategic choices behind the synthetic routes and detailed experimental protocols. We will delve into a well-documented procedure for a closely related analog and discuss the likely adaptation for the title compound, drawing from the foundational work in this area.
The Carreira Approach and a Key Bromo-Analog Synthesis: A Detailed Examination
The strategic foundation of this synthesis lies in the sequential construction of the spirocyclic core from a readily available azetidine precursor. The key starting material for this route is 1-Boc-3-oxoazetidine, a commercially available or readily synthesized compound.
Benchmarked Synthesis: A Three-Step Route to a Bromo-Analog
The synthesis outlined in patent CN111533752A for the bromo-analog provides a clear and reproducible pathway, which we will use as our primary benchmark. The overall transformation is depicted below:
Caption: Patented three-step synthesis of a bromo-substituted spirocyclic oxetane.
Step 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
-
Rationale: This step introduces the three-carbon unit that will ultimately form the oxetane ring. The use of an organometallic reagent like a Grignard reagent ensures efficient nucleophilic addition to the ketone.
-
Procedure: To a solution of 1-Boc-3-oxoazetidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C is slowly added a solution of allylmagnesium bromide (1.2 equivalents) in THF. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
-
Rationale: This step functionalizes the allyl group, preparing it for the subsequent intramolecular cyclization. The addition of bromine across the double bond is a classic and high-yielding transformation.
-
Procedure: The product from Step 1 (1 equivalent) is dissolved in dichloromethane (DCM). The solution is cooled to -20°C, and a solution of bromine (1.1 equivalents) in DCM is added dropwise. The reaction is stirred at this temperature for 1-2 hours. The reaction mixture is then washed with a saturated aqueous solution of sodium thiosulfate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the dibrominated intermediate, which is often used in the next step without further purification.
Step 3: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
-
Rationale: This is the key ring-forming step. A base is used to deprotonate the hydroxyl group, which then acts as a nucleophile, displacing one of the bromide ions in an intramolecular Williamson ether synthesis to form the oxetane ring.
-
Procedure: The crude product from Step 2 (1 equivalent) is dissolved in a suitable solvent such as acetonitrile. A base, for example, potassium carbonate (2-3 equivalents), is added, and the mixture is heated to reflux (approximately 82°C) and stirred overnight. After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The final product is purified by column chromatography.
Proposed Synthesis of this compound
Based on the benchmarked synthesis of the bromo-analog, a logical and efficient route to the target molecule, this compound, can be proposed. This would likely involve an intramolecular cyclization of a diol precursor, which can be synthesized from 1-Boc-3-oxoazetidine.
Caption: Proposed synthetic route to the target molecule.
This proposed route involves an initial allylation, followed by dihydroxylation of the alkene to form a triol. Subsequent intramolecular cyclization, likely via activation of the primary alcohol as a tosylate, would form the hydroxyl-substituted spirocycle. A final oxidation step would then yield the target lactone.
Alternative Synthetic Strategy: The Paternò-Büchi Reaction
An alternative approach to the construction of the oxetane ring is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. While not as commonly employed for this specific scaffold, it represents a conceptually different and potentially more convergent approach. In this context, one could envision a reaction between an appropriately substituted azetidine-derived alkene and a carbonyl compound. However, controlling the regioselectivity and stereoselectivity of this reaction can be challenging, and it may be less amenable to large-scale synthesis compared to the intramolecular cyclization routes.
Comparative Analysis
| Feature | Benchmarked Bromo-Analog Synthesis | Proposed Target Molecule Synthesis | Paternò-Büchi Reaction |
| Starting Materials | 1-Boc-3-oxoazetidine, allyl bromide/Grignard, bromine | 1-Boc-3-oxoazetidine, allyl Grignard, dihydroxylation reagents | Azetidine-derived alkene, carbonyl compound |
| Number of Steps | 3 | 4 | 1 (for core formation) + subsequent modifications |
| Key Transformation | Intramolecular Williamson ether synthesis | Intramolecular cyclization of a diol | [2+2] photocycloaddition |
| Scalability | High | Moderate to High | Generally lower for photochemical reactions |
| Control of Stereochemistry | Generally good | Good, dependent on dihydroxylation step | Can be challenging |
| Potential Challenges | Handling of bromine | Multiple protection/deprotection steps may be needed | Low yields, side reactions (e.g., dimerization) |
Conclusion
The synthesis of this compound and its analogs is a testament to the strategic importance of spirocyclic scaffolds in modern drug discovery. The benchmarked synthesis of the bromo-analog, derived from a detailed patent, provides a robust and scalable method rooted in classical organic transformations. The proposed adaptation for the synthesis of the title compound follows a logical progression and is well-supported by the foundational work of Carreira and others in the field of spirocyclic oxetane synthesis. While alternative methods like the Paternò-Büchi reaction offer different strategic approaches, the intramolecular cyclization of functionalized azetidine precursors currently represents a more established and likely more reliable route for accessing this valuable class of compounds. The choice of synthetic strategy will ultimately depend on the specific requirements of the research program, including scale, cost, and the need for specific stereochemical outcomes.
References
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., Fischer, H., Wagner, B., Parrilla, I., Schuler, F., Schneider, J., Alker, A., Schweizer, W. B., Müller, K., & Carreira, E. M. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie (International ed. in English), 47(24), 4512–4515. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1408075-90-0), a compound increasingly utilized in synthetic chemistry and drug development.
Understanding the Hazard Profile: A Proactive Approach to Safety
-
Toxicity: Toxic if swallowed (H301).
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
This information dictates the necessity for stringent adherence to personal protective equipment (PPE) protocols and careful handling to prevent exposure.
Table 1: Key Safety and Disposal Information
| Parameter | Guideline | Source |
| Primary Hazards | Toxic if swallowed, skin irritant, serious eye irritant, respiratory irritant. | |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, lab coat. Use of a fume hood is recommended. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | General Chemical Knowledge |
| Disposal Method | Collection as hazardous chemical waste for incineration by a licensed facility. | [2] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste disposal. | [3] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the safe disposal of this compound, from the point of generation to final collection. This workflow is designed to comply with general guidelines established by the Environmental Protection Agency (EPA) and the National Institutes of Health (NIH) for laboratory chemical waste.[2]
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is proper segregation to prevent inadvertent and dangerous reactions.
-
Action: Immediately upon generation, any waste containing this compound, whether in solid or liquid form, must be collected in a designated hazardous waste container.
-
Rationale: Mixing with incompatible materials can lead to the generation of heat, gas, or other hazardous byproducts.
Step 2: Container Selection and Labeling
Proper containment and clear communication are critical for the safety of all laboratory personnel.
-
Action:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) bottle, for liquid waste.
-
For solid waste, a securely sealed, compatible container is required.
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.
-
-
Rationale: Accurate labeling prevents accidental mixing of incompatible wastes and provides essential information for the waste disposal vendor.
Step 3: Waste Accumulation and Storage
Safe temporary storage within the laboratory is a crucial part of the disposal process.
-
Action:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from general traffic areas.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Rationale: This practice minimizes the risk of spills and exposure to laboratory personnel.
Step 4: Arranging for Disposal
Timely and compliant disposal is the final and most critical step.
-
Action:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.
-
-
Rationale: Professional disposal ensures that the hazardous waste is handled and treated in an environmentally responsible manner, typically through high-temperature incineration.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following flowchart illustrates the key steps and considerations.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container and label it as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
In case of personal exposure, follow these first-aid measures while seeking immediate medical attention:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Personal protective equipment for handling Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
< < <
Essential Safety and Handling Guide for Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
A Risk-Based Approach for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1408075-90-0) is not readily accessible. The following guidance is constructed based on a thorough analysis of its chemical structure, which includes a Boc-protected amine, a lactone, and an oxetane spirocyclic system. This guide emphasizes the precautionary principle, treating the compound as potentially hazardous due to the absence of comprehensive toxicity data. All procedures must be conducted in alignment with your institution's established safety protocols and a comprehensive, experiment-specific risk assessment.[1][2]
Hazard Identification and Risk Assessment: A Structural Analysis
Given the novelty of this compound, a formal risk assessment is the mandatory first step before any handling.[3] This process involves identifying potential hazards based on the functional groups present in the molecule.[4]
-
N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group.[5] While generally stable, its removal is typically achieved under acidic conditions, which can generate a tert-butyl cation intermediate.[6][7] This intermediate could potentially alkylate other nucleophilic sites on the molecule or in the reaction mixture.[7]
-
Lactone: Lactones are cyclic esters. While many are benign, some can be irritants or have other biological activities.[8][9]
-
Oxetane Ring: The four-membered oxetane ring can be prone to ring-opening, particularly under acidic conditions or at high temperatures.[10][11] This reactivity should be considered during reaction design and workup procedures.
-
Spirocyclic System: Spirocycles are rigid, three-dimensional structures. While this imparts unique conformational properties, their toxicological profiles are often not well-characterized.[12][13]
A structurally similar compound, tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate, is noted to cause skin and eye irritation, and may cause respiratory irritation.[14] Based on this and the analysis of functional groups, it is prudent to assume that this compound may present similar hazards.
Risk Assessment Workflow
A thorough risk assessment should be performed before beginning any experiment.[3]
Personal Protective Equipment (PPE): Your Primary Defense
Due to the unknown toxicological profile, a comprehensive PPE strategy is essential to minimize all potential routes of exposure.[15][16]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a splash hazard.[17] | Protects against splashes, aerosols, and unforeseen vigorous reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving.[17] | Provides a barrier against dermal absorption. Regularly inspect gloves for tears or degradation. |
| Body Protection | Flame-resistant lab coat, fully fastened. Long pants and closed-toe shoes are mandatory.[18] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation and engineering controls are insufficient.[1][18] | Prevents inhalation of the compound. Respirator use requires a formal program, including fit-testing. |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound at every stage is critical for safety and experimental integrity.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a well-ventilated, designated area away from incompatible materials such as strong acids and oxidizing agents.[9][19]
-
Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is correctly donned and that the work area is clear of clutter.
-
Engineering Controls: All manipulations of the compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Spill Management: Have a spill kit readily available. For minor spills, absorb with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as hazardous waste.[19]
Disposal Plan: Responsible Waste Management
As the hazards of this compound are not fully characterized, it must be disposed of as hazardous waste. Mismanagement of unknown chemical waste is both a safety risk and a regulatory violation.[20][21][22]
-
Waste Segregation: All materials contaminated with this compound, including disposable labware, gloves, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[23]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[23] Do not use abbreviations or chemical structures on waste labels.[23]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. The cost of analyzing and disposing of unknown chemicals can be substantial, reinforcing the importance of proper labeling from the outset.[20][22]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[24][25]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][24]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[24][25]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[24]
By adhering to this comprehensive guide, researchers can mitigate the risks associated with handling novel chemical entities like this compound, fostering a culture of safety and scientific integrity within the laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
